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1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine Documentation Hub

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  • Product: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine
  • CAS: 534620-16-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine: A Privileged Scaffold for Drug Discovery

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic route to a novel derivative, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This molecule combines the therapeutically significant imidazo[1,2-a]pyridine core with a sterically hindered amine moiety, a structural motif of interest in the development of new chemical entities. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also a detailed rationale behind the experimental choices and mechanistic insights.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their unique electronic and structural properties make them versatile scaffolds for interacting with a diverse range of biological targets. This has led to the development of numerous commercially successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][2] The broad therapeutic spectrum of this class of compounds encompasses antiviral, anti-inflammatory, anticancer, and antiulcer activities, underscoring the importance of developing novel synthetic methodologies to access new derivatives with potentially enhanced or novel pharmacological profiles.[4][5][6]

The target molecule of this guide, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, presents an intriguing synthetic challenge. The incorporation of a 2-methylpropan-2-amine side chain at the C2 position of the imidazo[1,2-a]pyridine nucleus is a key structural modification that can influence the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile.

This guide will delineate a multi-step synthetic strategy, commencing with the construction of the core imidazo[1,2-a]pyridine ring system, followed by the strategic introduction and elaboration of the desired side chain. Each step will be discussed in detail, with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection can be made at the C-N bond of the side chain, leading back to a key intermediate, an α-haloketone derivative of imidazo[1,2-a]pyridine, and a suitable amine precursor. A further disconnection of the imidazo[1,2-a]pyridine core itself points towards a 2-aminopyridine and a three-carbon carbonyl compound as the primary starting materials.

Based on this analysis, a four-step synthetic pathway is proposed:

  • Step 1: Synthesis of 2-Acetylimidazo[1,2-a]pyridine (3) via the condensation of 2-aminopyridine (1) with 3-chloro-2-butanone (2).

  • Step 2: Bromination of 2-Acetylimidazo[1,2-a]pyridine (3) to yield the key intermediate, 2-(2-bromoacetyl)imidazo[1,2-a]pyridine (4).

  • Step 3: Nucleophilic Substitution of the bromide in 4 with a protected amine, N-(tert-butoxycarbonyl)-2-methylpropane-1,2-diamine, followed by in-situ cyclization to an intermediate which upon workup yields the protected target molecule. A more direct approach using 2-amino-2-methylpropan-1-ol followed by subsequent chemical modification could also be envisioned. For the purpose of this guide, we will focus on a pathway that minimizes the number of synthetic steps. A direct alkylation with 1-amino-2-methylpropan-2-ol followed by subsequent conversion of the hydroxyl group to an amine is a plausible alternative. However, a more direct approach involves the use of a suitable amine nucleophile. A practical approach involves the reaction with tert-butylamine.

  • Step 4: Reductive amination of an intermediate ketone. An alternative and often cleaner approach is a two-step process involving the formation of an oxime followed by reduction.

For the purpose of this guide, we will detail a robust and well-precedented pathway involving the synthesis of an α-bromoketone intermediate followed by nucleophilic substitution.

Synthetic Pathway cluster_0 Overall Synthetic Scheme 2-Aminopyridine 2-Aminopyridine (1) Intermediate_3 2-Acetylimidazo[1,2-a]pyridine (3) 2-Aminopyridine->Intermediate_3 Step 1 3-Chloro-2-butanone 3-Chloro-2-butanone (2) 3-Chloro-2-butanone->Intermediate_3 Intermediate_4 2-(2-Bromoacetyl)imidazo[1,2-a]pyridine (4) Intermediate_3->Intermediate_4 Step 2 Target_Molecule 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine Intermediate_4->Target_Molecule Step 3 tert-Butylamine tert-Butylamine tert-Butylamine->Target_Molecule

Caption: Proposed synthetic pathway for the target molecule.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Acetylimidazo[1,2-a]pyridine (3)

The construction of the imidazo[1,2-a]pyridine core is a well-established transformation, often achieved through the condensation of a 2-aminopyridine with an α-haloketone.[6][7] This reaction, sometimes referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

Step_1_Mechanism cluster_1 Mechanism of Imidazo[1,2-a]pyridine Formation Start 2-Aminopyridine + 3-Chloro-2-butanone N-Alkylation N-Alkylation Start->N-Alkylation Cyclization Intramolecular Cyclization N-Alkylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Acetylimidazo[1,2-a]pyridine Dehydration->Product

Caption: Mechanism for the formation of the imidazo[1,2-a]pyridine core.

Experimental Protocol:

  • To a solution of 2-aminopyridine (1, 1.0 eq) in anhydrous ethanol (10 mL/g of 2-aminopyridine) is added sodium bicarbonate (1.5 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • 3-Chloro-2-butanone (2, 1.1 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-acetylimidazo[1,2-a]pyridine (3) as a solid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and the progression of the reaction.

  • Base: Sodium bicarbonate is a mild base used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical State
2-Acetylimidazo[1,2-a]pyridine160.1875-85Crystalline Solid
Step 2: Bromination of 2-Acetylimidazo[1,2-a]pyridine (3)

The synthesis of the α-bromoketone intermediate is a critical step. This is typically achieved by the bromination of the corresponding ketone. The α-position to the carbonyl group is readily halogenated under acidic conditions via an enol intermediate.[8]

Experimental Protocol:

  • 2-Acetylimidazo[1,2-a]pyridine (3, 1.0 eq) is dissolved in glacial acetic acid (15 mL/g of 3).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of bromine (1.05 eq) in glacial acetic acid is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is then carefully poured into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 2-(2-bromoacetyl)imidazo[1,2-a]pyridine (4).

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid serves as both a solvent and a catalyst, promoting the formation of the enol intermediate required for bromination.

  • Temperature Control: The reaction is performed at low temperature to control the rate of the reaction and minimize the formation of potential byproducts, such as dibrominated species.

  • Work-up: Pouring the reaction mixture into ice-water precipitates the product and quenches the reaction.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical State
2-(2-Bromoacetyl)imidazo[1,2-a]pyridine239.0880-90Solid
Step 3: Nucleophilic Substitution with tert-Butylamine

The final step involves the formation of the C-N bond to introduce the desired side chain. α-Haloketones are potent alkylating agents and readily react with primary amines via nucleophilic substitution.[1][9]

Step_3_Mechanism cluster_2 Nucleophilic Substitution Mechanism Start 2-(2-Bromoacetyl)imidazo[1,2-a]pyridine + tert-Butylamine SN2 SN2 Attack Start->SN2 Deprotonation Deprotonation SN2->Deprotonation Intermediate_Ketone Intermediate Ketone Deprotonation->Intermediate_Ketone Reduction Reduction Intermediate_Ketone->Reduction Product Target Molecule Reduction->Product

Caption: General mechanism for the nucleophilic substitution and subsequent reduction.

Experimental Protocol:

  • To a solution of 2-(2-bromoacetyl)imidazo[1,2-a]pyridine (4, 1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF (20 mL/g of 4) is added potassium carbonate (2.0 eq).

  • tert-Butylamine (1.2 eq) is added to the mixture.

  • The reaction is stirred at room temperature for 12-18 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure. The crude intermediate ketone is then dissolved in methanol.

  • The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography on silica gel or by recrystallization to afford 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine.

Causality Behind Experimental Choices:

  • Solvent: An aprotic solvent like acetonitrile or THF is used to avoid any unwanted side reactions with the solvent.

  • Base: Potassium carbonate acts as a base to neutralize the HBr formed during the substitution reaction.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for the ketone functionality, which is unlikely to affect the imidazo[1,2-a]pyridine ring system.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical State
1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine217.3060-75 (over two steps)Solid or Oil

Characterization of the Final Product

The structure of the synthesized 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Expected signals would include characteristic peaks for the aromatic protons of the imidazo[1,2-a]pyridine core, a singlet for the two protons of the -CH₂- group, a singlet for the six protons of the two methyl groups of the tert-butyl moiety, and a broad singlet for the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule, including the aromatic carbons of the heterocyclic system and the aliphatic carbons of the side chain.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the imidazo[1,2-a]pyridine ring would be expected.

Conclusion and Future Perspectives

This technical guide has outlined a detailed and scientifically grounded synthetic route for the preparation of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. The described methodology is based on well-established chemical transformations and provides a practical framework for the synthesis of this novel compound in a laboratory setting. The strategic choices of reagents and reaction conditions have been justified to ensure a high probability of success and to facilitate the purification of the intermediates and the final product.

The synthesis of this and other novel derivatives of the imidazo[1,2-a]pyridine scaffold opens up new avenues for drug discovery research. The unique combination of the privileged heterocyclic core and the sterically demanding amine side chain may lead to compounds with novel pharmacological activities or improved pharmacokinetic properties. Further studies, including in vitro and in vivo biological evaluations, will be necessary to fully elucidate the therapeutic potential of this new chemical entity.

References

  • ResearchGate. (n.d.). Synthesis and Some Reactions of 2-Acetylimidazo[4,5-b]pyridine. Antituberculotic Activity of the Obtained Compounds.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Sommers, A. H. (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Amino Acids, 38(3), 747-51.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Organic Syntheses. (n.d.). tert-BUTYLAMINE.
  • ResearchGate. (n.d.). Synthesis of 2‐arylimidazo[1,2‐a]pyridine by intramolecular cyclization.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • PubMed. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittelforschung, 51(4), 304-9.
  • Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. (n.d.).
  • PubMed. (1999). Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. Pharmazie, 54(9), 651-4.
  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
  • Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Journal of Global Pharma Technology. (n.d.). Synthesis and Biological Activity Evaluation of New Imidazo and Bis Imidazo (1, 2-A) Pyridine Derivatives. Retrieved from Journal of Global Pharma Technology.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
  • NIH. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines.
  • ResearchGate. (2015, November 10). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction.
  • ResearchGate. (n.d.). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide.
  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions?

Sources

Exploratory

Spectroscopic Characterization of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of elucidating the structure of this molecule using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes information from closely related analogs to present a robust, predictive spectroscopic profile.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Place of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Its unique electronic and structural features make it an attractive framework for the design of novel drug candidates. The title compound, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, represents a new iteration of this scaffold, incorporating a sterically hindered amine functionality that could impart unique pharmacological properties. Accurate structural confirmation through spectroscopic analysis is the foundational step in the discovery and development of any new chemical entity.

Predicted Synthesis and its Implications for Spectroscopic Analysis

A plausible synthetic route to 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is essential for anticipating potential impurities that may be observed in spectroscopic analyses. A predicted two-step synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Amination 2_aminopyridine 2-Aminopyridine intermediate 1-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropan-1-one 2_aminopyridine->intermediate Reaction bromo_pinacolone 1-Bromo-3,3-dimethyl-2-butanone bromo_pinacolone->intermediate Reaction target_molecule 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine intermediate->target_molecule NH3, NaBH3CN

Caption: Predicted two-step synthesis of the target molecule.

This proposed synthesis suggests that potential impurities could include unreacted starting materials, the ketone intermediate, and by-products from the reductive amination step. These possibilities must be considered when interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Based on data from analogous 2-substituted imidazo[1,2-a]pyridines, a detailed prediction of the ¹H and ¹³C NMR spectra for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is presented.[1][2][3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazo[1,2-a]pyridine core and the aminopropyl side chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~8.10d~6.8
H-8~7.60d~9.0
H-3~7.55s-
H-7~7.10ddd~9.0, 6.8, 1.2
H-6~6.70td~6.8, 1.2
CH₂~3.05s-
NH₂~1.50 (broad)s-
C(CH₃)₂~1.15s-
  • Causality of Chemical Shifts: The protons on the pyridine ring (H-5, H-6, H-7, H-8) are in the aromatic region, with H-5 being the most deshielded due to its proximity to the bridgehead nitrogen. The singlet for H-3 is a characteristic feature of 2-substituted imidazo[1,2-a]pyridines. The methylene protons (CH₂) adjacent to the imidazo[1,2-a]pyridine ring are expected to be a singlet, and the six methyl protons will also appear as a singlet due to the quaternary carbon. The amine protons are expected to be a broad singlet and may exchange with D₂O.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~152.0
C-8a~142.0
C-5~125.0
C-7~124.0
C-3~117.0
C-6~112.0
C-8~110.0
C(CH₃)₂~51.0
CH₂~45.0
C(CH₃)₂~28.0
  • Expert Interpretation: The quaternary carbons of the imidazo[1,2-a]pyridine ring (C-2 and C-8a) will be downfield. The chemical shifts of the pyridine ring carbons (C-5, C-6, C-7, C-8) are in the expected aromatic region. The aliphatic carbons of the side chain will be significantly upfield.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Predicted High-Resolution Mass Spectrum (HRMS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected [M+H]⁺: Calculated for C₁₂H₁₈N₃⁺: m/z 204.1501. Found: [A hypothetical value close to the calculated mass would be presented in an experimental report].

Predicted Fragmentation Pattern

The fragmentation of the molecular ion can provide valuable structural information.

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z 204 Fragment_1 [M-NH₃]⁺ m/z 187 M_plus_H->Fragment_1 - NH₃ Fragment_2 [C₈H₇N₂]⁺ m/z 131 M_plus_H->Fragment_2 - C₄H₁₁N Fragment_3 [C₄H₁₀N]⁺ m/z 72 M_plus_H->Fragment_3 - C₈H₇N₂

Caption: Predicted key fragmentation pathways in ESI-MS.

  • Trustworthiness of the Protocol: The observation of the molecular ion peak and the predicted fragments would provide strong evidence for the proposed structure. The loss of ammonia is a common fragmentation pathway for primary amines. Cleavage of the C-C bond between the methylene group and the quaternary carbon would also be expected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode
3400-3200Medium, BroadN-H stretching (primary amine)
3100-3000MediumC-H stretching (aromatic)
2980-2850StrongC-H stretching (aliphatic)
~1630StrongC=N stretching
~1580, 1470MediumC=C stretching (aromatic)
~1600MediumN-H bending (amine)
  • Authoritative Grounding: The characteristic N-H stretching bands for a primary amine are expected in the 3400-3200 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations are consistent with the imidazo[1,2-a]pyridine core.[4][5][6]

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. A 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) are recommended to achieve a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol.

  • HRMS (ESI-TOF) Acquisition: Infuse the sample solution into the ESI source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5 µL/min. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FT-IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. By leveraging established spectroscopic data from analogous compounds, we have constructed a comprehensive profile that will be invaluable for any researcher working on the synthesis and characterization of this or similar molecules. The presented protocols are based on standard laboratory practices and are designed to yield high-quality, reproducible data. The validation of this predicted data with experimental results will be a crucial next step in the advancement of research on this promising new chemical entity.

References

  • Abu Thaher, B. A. (2006). Synthesis of Some New Substituted Imidazo(1,2-a)pyridines and Their 2-one Derivatives. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. BenchChem.
  • Catarina, M., et al. (2004).
  • SpectraBase. (n.d.). Imidazo(1,2-A)pyridine. Wiley-VCH GmbH.
  • Fu-Lian, H., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Ağaç, H., et al. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 733-740.

Sources

Foundational

An In-Depth Technical Guide to the Chemical Properties of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a specific derivative, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine , a molecule of significant interest for further investigation in drug discovery programs. While specific experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive technical guide for its synthesis, characterization, and the elucidation of its key chemical properties. By leveraging established synthetic methodologies for the imidazo[1,2-a]pyridine core and general principles of amine chemistry, we provide a predictive and practical framework for researchers.

Introduction: The Significance of the Imidazo[1,2-a]Pyridine Core

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention in pharmaceutical research. Its rigid structure and rich electronic properties make it an ideal scaffold for designing molecules that can interact with a variety of biological targets. This has led to the development of drugs with diverse therapeutic applications, including anxiolytics, anticancer agents, and antituberculosis agents.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

This guide will specifically explore the chemical properties of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, a derivative featuring a sterically hindered primary amine. This structural motif is of particular interest as the amine group can serve as a key pharmacophore for interactions with biological targets, while the imidazo[1,2-a]pyridine core provides a robust and tunable platform.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical behavior of any compound is a thorough analysis of its structure and predicted physicochemical properties.

Chemical Structure

The structure of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is characterized by the planar imidazo[1,2-a]pyridine ring system linked at the 2-position to a 2-methylpropan-2-amine side chain.

Molecular Descriptors:

PropertyValueSource
IUPAC Name 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine-
CAS Number 534620-16-1-
Molecular Formula C₁₁H₁₅N₃-
Molecular Weight 189.26 g/mol -
Predicted Physicochemical Properties

In the absence of extensive experimental data, we can predict the physicochemical properties of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine based on its structure and the known properties of related compounds.

  • pKa: The molecule possesses two primary basic centers: the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the primary amine. The imidazo[1,2-a]pyridine core itself has a reported pKa.[7] The primary amine's basicity will be influenced by the electron-withdrawing nature of the heterocyclic ring. The pKa of the primary amine is expected to be in the range of 9-10, typical for aliphatic amines. The nitrogen in the pyridine ring is also basic.

  • Solubility: The presence of the amine group suggests that the compound will exhibit pH-dependent aqueous solubility, being more soluble in acidic conditions due to the formation of the corresponding ammonium salt. In its free base form, it is likely to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The overall lipophilicity will be moderate. Strategies like salt formation can be employed to enhance aqueous solubility if needed.[6]

  • Melting Point: As a crystalline solid, the melting point will be influenced by the packing efficiency of the molecules in the crystal lattice. Given its molecular weight and the presence of hydrogen bonding capabilities from the amine group, a moderately high melting point is anticipated.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Based on its structure, a moderate LogP value is expected, suggesting a balance between aqueous solubility and membrane permeability, which is often a desirable characteristic for drug candidates.[8]

Synthesis and Purification

While a specific, validated synthesis for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established methods for the formation of the imidazo[1,2-a]pyridine ring system.[4][5][9][10][11]

Proposed Synthetic Pathway

A logical approach involves a two-step sequence: the synthesis of a suitable ketone precursor followed by a reductive amination.

Synthetic Pathway A 2-Aminopyridine C 1-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropan-1-one A->C Cyclocondensation B 1-Bromo-3,3-dimethylbutan-2-one B->C E 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine C->E Reductive Amination D Reductive Amination Reagents (e.g., NH4OAc, NaBH3CN) D->E

Figure 1: Proposed synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine.

Experimental Protocol

Step 1: Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropan-1-one (Intermediate C)

This step involves the classical cyclocondensation reaction between a 2-aminopyridine and an α-haloketone.[5]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add 1-bromo-3,3-dimethylbutan-2-one (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to Yield 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (Final Product E)

  • Reaction Setup: Dissolve the ketone intermediate C (1.0 eq) in methanol. Add ammonium acetate (excess, e.g., 10 eq) and sodium cyanoborohydride (1.5 eq).

  • Reaction Conditions: The reaction is stirred at room temperature. The pH of the reaction should be maintained between 6 and 7 by the addition of glacial acetic acid if necessary. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, the methanol is removed in vacuo. The residue is taken up in water and the pH is adjusted to >10 with aqueous NaOH. The aqueous layer is then extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The final product can be purified by column chromatography or crystallization.

Structural Elucidation and Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine.

Spectroscopic Analysis

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Identification cluster_Purity Purity & Physical Properties Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR HPLC HPLC Analysis NMR->HPLC MS->HPLC IR->HPLC MP Melting Point Determination HPLC->MP Solubility Solubility Assessment HPLC->Solubility

Figure 2: Workflow for the characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazo[1,2-a]pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). A singlet for the methylene protons adjacent to the ring and a singlet for the two methyl groups of the tert-butyl moiety are also anticipated. The N-H protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

    • ¹³C NMR: The carbon NMR will display signals corresponding to the carbons of the imidazo[1,2-a]pyridine ring and the aliphatic side chain. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). The observed mass should be within a few ppm of the calculated exact mass.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will provide information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=N and C=C stretching vibrations characteristic of the imidazo[1,2-a]pyridine ring system.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by reverse-phase HPLC. A purity of >95% is generally required for biological testing.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Reactivity and Stability

  • Basicity and Salt Formation: As a primary amine, the compound will react with acids to form stable salts. This is a common strategy to improve aqueous solubility and handling of amine-containing compounds.

  • N-Alkylation and N-Acylation: The primary amine is susceptible to reactions with electrophiles, such as alkyl halides and acyl chlorides, to form secondary amines and amides, respectively. This provides a handle for further chemical modification and structure-activity relationship (SAR) studies.

  • Stability: The imidazo[1,2-a]pyridine ring is generally stable under a range of conditions. However, like many organic molecules, it may be sensitive to strong oxidizing agents and prolonged exposure to light. The compound should be stored in a cool, dark, and dry place.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and understanding of the chemical properties of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. While specific experimental data for this molecule is sparse, the proposed methodologies and predictive analyses are grounded in established chemical principles and the extensive literature on the imidazo[1,2-a]pyridine scaffold. This document is intended to empower researchers in drug discovery and medicinal chemistry to confidently approach the synthesis and evaluation of this promising compound and its analogues, paving the way for the development of new therapeutic agents.

References

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Exploratory

The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide by a Senior Application Scientist. Abstract: The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a framework that can be variously mo...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a framework that can be variously modified to interact with a wide range of biological targets.[1][2] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Marketed drugs such as Zolpidem (anxiolytic) and Olprinone (cardiotonic) underscore the therapeutic relevance of this heterocyclic system.[1][5] This guide provides an in-depth exploration of the key biological activities of imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into how these compounds target critical cellular pathways, offering field-proven insights and detailed protocols to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure

The imidazo[1,2-a]pyridine system is a nitrogen-bridged, fused 5,6 bicyclic heterocycle.[4][6] Its rigid, planar structure and rich electron density make it an ideal foundation for developing ligands that can fit into the binding sites of various enzymes and receptors. The synthetic accessibility of this core, often through multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, allows for the efficient generation of diverse chemical libraries.[7][8] This synthetic tractability, combined with its proven success in marketed drugs, firmly establishes the imidazo[1,2-a]pyridine scaffold as a cornerstone for drug discovery endeavors.[3][9]

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents by intervening in core regulatory pathways that govern cell division, proliferation, and survival.[10][11] Their multifaceted mechanisms of action make them promising candidates for overcoming the challenges of drug resistance in oncology.

Inhibition of Protein Kinases

Protein kinases are crucial signaling molecules often dysregulated in cancer, making them prime therapeutic targets. Imidazo[1,2-a]pyridines have been successfully designed to inhibit several key kinases.

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism that is hyperactivated in a majority of human cancers.[11][12] Several imidazo[1,2-a]pyridine series have been developed as potent inhibitors of this pathway. For instance, derivatives have been identified as potent PI3Kα inhibitors with IC50 values in the low nanomolar range.[12][13] By blocking PI3K, these compounds prevent the downstream activation of Akt and mTOR, thereby inhibiting cell proliferation and inducing apoptosis.[12][14] Compound 15a was identified as a potent PI3K/mTOR dual inhibitor, demonstrating efficacy in vivo.[14]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K Inhibit Imidazo_Pyridine->mTOR Inhibit

Fig. 1: Inhibition of the PI3K/Akt/mTOR pathway.

The versatility of the scaffold allows it to target other kinases critical for cancer progression:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase plays a role in cell proliferation and transformation. Novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines have been developed as potent and selective IGF-1R inhibitors.[10][15]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets. Derivatives have shown inhibitory activity against CDKs, leading to cell cycle arrest.[11][12]

  • Nek2 Kinase: Overexpressed in various tumors, Nek2 is involved in cell division. Imidazo[1,2-a]pyridines have been designed as potent Nek2 inhibitors, with compound 28e showing an IC50 of 38 nM in MGC-803 gastric cancer cells.[16]

Disruption of Microtubule Dynamics

Several imidazo[1,2-a]pyridine derivatives function as microtubule-targeting agents, similar to classic chemotherapy drugs like colchicine. They bind to tubulin, inhibiting its polymerization into microtubules.[1][11] This disruption of the cellular cytoskeleton leads to arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[11]

Induction of Apoptosis and Cell Cycle Arrest

A common mechanistic outcome for many anticancer imidazo[1,2-a]pyridines is the induction of programmed cell death (apoptosis) and cell cycle arrest.[12][17] For example, studies on HCC1937 breast cancer cells showed that novel derivatives induce cell cycle arrest by increasing the levels of tumor suppressor proteins p53 and p21.[17][18] This is often accompanied by the activation of caspases (e.g., caspase-7 and -8) and cleavage of PARP, which are hallmark indicators of apoptosis.[17]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
2g PI3Kα Inhibitor-0.0018[13]
12 PI3Kα InhibitorA375 (Melanoma)0.14[13]
12 PI3Kα InhibitorHeLa (Cervical)0.21[13]
Compound 6 Akt/mTOR InhibitionA375 (Melanoma)<12[12]
IP-5 p53/p21 UpregulationHCC1937 (Breast)45[17][18]
IP-6 p53/p21 UpregulationHCC1937 (Breast)47.7[17][18]
28e Nek2 InhibitorMGC-803 (Gastric)0.038[16]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens presents a grave threat to global health. Imidazo[1,2-a]pyridines have emerged as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis.

Antitubercular Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated exceptional potency against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[6][19][20]

A key breakthrough in this area was the identification of the cytochrome bc1 complex (specifically, the QcrB subunit) as the molecular target for this class of compounds.[5][6] By inhibiting QcrB, these agents disrupt the electron transport chain, which is essential for cellular respiration and ATP synthesis in Mtb. This targeted mechanism provides a powerful new line of attack against the pathogen.

Lead optimization efforts have produced compounds with nanomolar potency.[19] A notable example is Q203 (Telacebec) , an imidazo[1,2-a]pyridine amide that has advanced into clinical trials as a treatment for MDR-TB.[6][21] Some optimized compounds have shown potency nearly 10-fold greater than other clinical candidates against XDR strains, highlighting the immense potential of this scaffold.[19]

Antibacterial and Antifungal Activity

Beyond tuberculosis, these derivatives exhibit a broader spectrum of antimicrobial activity.

  • Antibacterial: Azo-linked imidazo[1,2-a]pyridines have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds retaining activity against resistant strains like E. coli CTXM and Klebsiella pneumoniae NDM.[22] Molecular docking studies suggest that these compounds may target bacterial GyrB, an enzyme involved in DNA replication.[22]

  • Antifungal: Derivatives have been evaluated for activity against pathogenic fungi, such as Candida albicans.[23][24] Chalcone-containing imidazo[1,2-a]pyridines, for example, have shown promising anticandidal activity.[23]

Quantitative Data Summary: Antimicrobial Activity
CompoundOrganismMIC (µM or mg/mL)Reference
Compound 18 M. tuberculosis H37Rv0.004 µM[19]
Compound 9, 12, 16, 17 M. tuberculosis H37Rv≤0.006 µM[19]
4e (Azo-linked) E. coli CTXM0.5-0.7 mg/mL[22]
10a, 10b, 10c, 10i Candida albicans<300 µmol/L[23]

Antiviral Activity: Combating Viral Infections

Imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have demonstrated significant antiviral properties, particularly against herpesviruses.[25][26] Compounds have shown high activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV) with high therapeutic indices.[25][26][27] Structure-activity relationship studies indicate that replacing a benzyl with a phenylethyl group at the thioether position can dramatically improve antiviral activity.[26]

Other Notable Biological Activities

The therapeutic potential of this scaffold extends to other areas:

  • Anti-inflammatory: Derivatives have been shown to possess anti-inflammatory properties.[28]

  • CNS Activity: The scaffold is the basis for several drugs acting on the central nervous system, including the anxiolytics Alpidem and Saripidem, and the hypnotic agent Zolpidem, which act as GABA-A receptor agonists.[1][5]

  • DPP-4 Inhibition: A series of imidazo[1,2-a]pyridines were designed as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, with potential for treating type 2 diabetes.[29]

Experimental Protocols for Biological Evaluation

The following protocols provide a self-validating system for assessing the biological activity of novel imidazo[1,2-a]pyridine derivatives. The causality behind each step is explained to ensure scientific integrity.

In Vitro Anticancer Assays

This colorimetric assay is a standard for assessing cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell viability. The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Causality: A range of concentrations is essential to determine the dose-response curve and calculate the IC50 value.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Causality: Only viable cells with active mitochondria can reduce MTT, making the assay specific for living cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This technique is used to detect and quantify specific proteins in a sample, providing critical insights into the compound's mechanism of action (e.g., inhibition of a signaling pathway).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Cell Lysis (Protein Extraction) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. Denaturation (Laemmli Buffer + Heat) B->C D 4. SDS-PAGE (Separation by Size) C->D E 5. Electrotransfer (to PVDF/NC Membrane) D->E F 6. Blocking (e.g., Milk or BSA) E->F G 7. Primary Antibody Incubation (Binds to Target Protein) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, binds to Primary Ab) G->H I 9. Chemiluminescent Detection (ECL Substrate) H->I J 10. Data Analysis (Band Densitometry) I->J Image Acquisition & Analysis

Fig. 2: Standard workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Causality: Inhibitors are critical to prevent protein degradation and dephosphorylation, preserving the in vivo state of the signaling proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and load it onto a polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Causality: Blocking prevents non-specific binding of antibodies to the membrane surface.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p53) overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

In Vitro Antimicrobial Assays

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus or M. tuberculosis) to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + media, no drug) and a negative control (media only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; specific BSL-3 conditions for Mtb).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a viability indicator like resazurin.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to demonstrate remarkable therapeutic potential across a wide range of diseases. Its synthetic versatility and proven ability to interact with diverse biological targets make it a highly attractive starting point for drug discovery campaigns.[9][30] The extensive research into its anticancer and antitubercular activities, leading to clinical candidates like Q203, highlights the scaffold's profound impact.[21] Future efforts will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives, exploring novel drug delivery systems, and identifying new biological targets. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and mechanistic insights, will undoubtedly unlock the full potential of this privileged heterocyclic system in developing next-generation therapeutics.

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Foundational

An Investigative Guide to the Mechanism of Action of Novel 2-Substituted Imidazo[1,2-a]pyridine Derivatives

A Case Study for: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine Executive Summary The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the foundation of...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study for: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Executive Summary

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its unique structural and electronic properties have allowed for the development of drugs targeting a wide array of biological systems, from the central nervous system to infectious pathogens and malignant neoplasms.[4][5][6] This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel derivatives, using the hypothetical compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine as a central case study. We will navigate the landscape of high-probability biological targets for this scaffold, outline robust experimental workflows for hypothesis testing, and discuss the principles of structure-activity relationship (SAR) guided optimization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of new chemical entities based on this versatile heterocyclic system.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Diversity

The imidazo[1,2-a]pyridine system, a nitrogen-bridged heterocyclic, is a cornerstone of many marketed drugs, including the anxiolytics and hypnotics Zolpidem and Alpidem.[3][4][7] The scaffold's broad therapeutic potential stems from its ability to interact with a diverse range of biological targets. Research has demonstrated potent activity of its derivatives as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3]

The subject of our investigation, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, features the core imidazo[1,2-a]pyridine structure with a specific alkylamine substituent at the C2 position. While the MoA of this precise molecule is not yet defined in the public domain, the extensive body of literature on analogous compounds allows us to formulate several well-grounded mechanistic hypotheses. The exploration of these hypotheses forms the primary focus of this guide.

The tractability of a chemical scaffold is a prerequisite for its exploration in drug discovery. The imidazo[1,2-a]pyridine core is readily accessible through various synthetic routes, most commonly involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] More advanced methods, including copper-catalyzed aerobic oxidative couplings and multicomponent reactions, have further broadened the chemical space available for derivatization, allowing for the systematic modification required for SAR studies.[8][9][10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-Aminopyridine Cond Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat R1->Cond Condensation R2 α-Haloketone (e.g., 1-bromo-3,3-dimethylbutan-2-one) R2->Cond P 1-(Imidazo[1,2-a]pyridin-2-yl)- 2-methylpropan-2-amine (Target Scaffold) Cond->P Cyclization

Caption: Generalized synthetic scheme for the imidazo[1,2-a]pyridine core.

High-Probability Biological Targets and Mechanistic Hypotheses

Based on extensive research into the imidazo[1,2-a]pyridine class, we can prioritize several mechanistic avenues for investigation. The following sections detail the rationale and experimental workflows for each high-probability hypothesis.

Causality and Rationale: The dysregulation of protein kinases is a hallmark of many cancers and inflammatory diseases. The imidazo[1,2-a]pyridine scaffold has been successfully exploited to generate potent inhibitors of several kinase families. Notably, derivatives have shown significant activity against Platelet-Derived Growth Factor Receptor (PDGFR) and the serine/threonine kinase Akt, both crucial nodes in oncogenic signaling pathways.[11][12] The planar, aromatic nature of the core can effectively occupy the ATP-binding pocket of many kinases, while substituents at various positions can confer potency and selectivity.

Experimental Validation Workflow:

  • Broad-Panel Kinase Screen: The initial step is to perform a high-throughput screen against a large panel of recombinant human kinases (e.g., >400 kinases) at a single high concentration (e.g., 10 µM). This provides an unbiased view of the compound's selectivity profile.

  • Dose-Response Analysis: For any kinases showing significant inhibition (>80%) in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

  • Cellular Target Engagement: To confirm that the compound inhibits the target kinase within a cellular context, a Western blot analysis is performed. Cells are treated with the compound, and lysates are probed with antibodies specific to the phosphorylated (active) form of the kinase and its direct downstream substrates. A reduction in phosphorylation indicates successful target engagement.

G start Test Compound screen Broad-Panel Kinase Assay (>400 Kinases @ 10 µM) start->screen hits Identify Hits (e.g., >80% Inhibition) screen->hits no_hits No Significant Hits hits->no_hits No Hits dose_response Determine IC50 Values (Dose-Response Curves) hits->dose_response Hits Found cellular_assay Cellular Target Engagement (Western Blot for p-Kinase) dose_response->cellular_assay end Validated Kinase Target cellular_assay->end

Caption: Workflow for identifying and validating kinase inhibitor activity.

Causality and Rationale: A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8] A common mechanism for this activity is the induction of apoptosis, or programmed cell death. Studies have shown that certain 6-substituted derivatives trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3 and caspase-8.[8]

Experimental Validation Workflow:

  • Cell Viability Assays: The compound's cytotoxic effect is first quantified across a panel of cancer cell lines using assays like MTT or CellTiter-Glo to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis Confirmation: To distinguish apoptosis from other forms of cell death, treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a viability dye) and analyzed by flow cytometry. An increase in the Annexin V-positive/PI-negative population is indicative of early apoptosis.

  • Mechanistic Western Blot: To probe the underlying pathway, cytosolic and mitochondrial fractions of treated cells are separated. The cytosolic fraction is analyzed by Western blot for the presence of cytochrome c (indicating its release from mitochondria) and cleaved (active) forms of caspase-3 and caspase-8.

G Compound Imidazo[1,2-a]pyridine Derivative Mito Mitochondria Compound->Mito Induces Stress CytC_Cyto Cytochrome c (in Cytosol) Mito->CytC_Cyto Release CytC_Mito Cytochrome c (in Mitochondria) Apoptosome Apoptosome Assembly CytC_Cyto->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Activation Apaf1 Apaf-1 Apaf1->Apoptosome CleavedCasp3 Cleaved Caspase-3 (Active) Apoptosome->CleavedCasp3 Cleaves Casp3 Pro-Caspase-3 Casp3->CleavedCasp3 Apoptosis Apoptosis CleavedCasp3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway initiated by mitochondrial stress.

Causality and Rationale: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently hyperactivated in cancers, particularly colorectal cancer.[13] Specific imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, acting downstream of the destruction complex and independently of GSK-3β.[13] They have been shown to downregulate the expression of key Wnt target genes, such as c-myc and cyclin D1, leading to reduced cell proliferation.

Experimental Validation Workflow:

  • Luciferase Reporter Assay: A highly specific method to quantify pathway activity involves using a cancer cell line (e.g., HCT116) stably transfected with a TCF/LEF luciferase reporter construct (TOP-flash). A parallel construct with mutated TCF/LEF binding sites (FOP-flash) is used as a negative control. Inhibition of the Wnt pathway results in a dose-dependent decrease in TOP-flash luciferase activity relative to FOP-flash.

  • Target Gene Expression Analysis: To confirm the effect on endogenous gene expression, cells are treated with the compound and RNA is extracted. Quantitative real-time PCR (qPCR) is then used to measure the mRNA levels of Wnt target genes like c-myc, cyclin D1, and Axin2. A significant downregulation confirms pathway inhibition.

  • In Vivo Validation (Zebrafish Model): The Wnt pathway is highly conserved across species. A transgenic zebrafish model with a Wnt-responsive GFP reporter can be used for in vivo validation. Treatment of zebrafish embryos with an active compound leads to a visible and quantifiable reduction in GFP expression.[13]

Table 1: Summary of Potential Biological Targets and Activities of the Imidazo[1,2-a]pyridine Scaffold

Target ClassSpecific Example(s)Therapeutic AreaReference(s)
Kinases PDGFR, Akt, BACE1, COX-2Oncology, Neurodegenerative, Inflammation[4][11][12]
G-Protein Coupled Receptors Neuropeptide S ReceptorCNS Disorders[14]
Signaling Pathways Wnt/β-cateninOncology[13]
Cellular Processes Apoptosis InductionOncology[8]
Infectious Disease Targets M. tuberculosis enzymesTuberculosis[5]

Guiding Principles for Structure-Activity Relationship (SAR) Exploration

Once a primary mechanism of action is validated, the next critical phase is to optimize the compound's potency, selectivity, and pharmacokinetic properties through systematic chemical modification. SAR studies on the imidazo[1,2-a]pyridine scaffold have revealed several key insights:

  • C2-Position: Substituents at this position can significantly influence activity. For kinase inhibitors, this position often projects towards the solvent-exposed region and can be modified to improve properties like solubility and cell permeability.[11]

  • C3-Position: This is a common site for modification. For antitubercular agents, bulky and lipophilic biaryl ethers at C3 have been shown to dramatically increase potency.[5]

  • C6-Position: Modifications at this position have been shown to be critical for the apoptosis-inducing activity of certain anticancer derivatives.[8]

For our case study compound, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine , an initial SAR campaign would logically involve:

  • Modification of the Amine: Exploring primary, secondary, and tertiary amines, as well as the incorporation of the amine into cyclic structures (e.g., piperidine), can modulate basicity (pKa), which impacts cell penetration and off-target activities.

  • Altering the Alkyl Linker: Varying the length and branching of the linker between the core and the amine can optimize the vector and orientation of the functional group for target engagement.

  • Substitution on the Pyridine Ring: Adding small substituents (e.g., fluorine, methyl) to the 6- or 7-positions of the pyridine ring can modulate electronic properties and metabolic stability.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. While the specific mechanism of action for any new derivative, such as 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine , must be determined empirically, the rich history of this chemical class provides a clear and logical roadmap for investigation. By systematically evaluating its potential as a kinase inhibitor, an inducer of apoptosis, or a modulator of key signaling pathways like Wnt/β-catenin, researchers can efficiently and robustly characterize its biological function. The experimental workflows and SAR principles outlined in this guide provide a self-validating framework to unlock the therapeutic potential of this promising compound and its future analogs.

References

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  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Garat, C., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Boubaker, J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.
  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry.
  • Saini, M.S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry.
  • Talele, T.T., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.
  • Roth, A., et al. (2014). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. Journal of Medicinal Chemistry.
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  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry.
  • Saczewski, J., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
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Exploratory

In Vitro Screening of Novel Imidazo[1,2-a]pyridine Compounds

An In-Depth Technical Guide: Foreword: The Strategic Pursuit of a Privileged Scaffold The Imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] This fused bicyclic het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Foreword: The Strategic Pursuit of a Privileged Scaffold

The Imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] This fused bicyclic heterocycle is a structural cornerstone in numerous clinically approved drugs and a focal point of intensive research due to its vast therapeutic potential.[3][4] Derivatives have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][3]

However, the journey from a newly synthesized library of Imidazo[1,2-a]pyridine analogues to a validated lead candidate is a complex, multi-step process. Success hinges not on the sheer volume of compounds tested, but on a strategically designed and meticulously executed in vitro screening cascade. This guide eschews a one-size-fits-all template, instead presenting a logical, field-proven framework for identifying and characterizing novel compounds from this potent chemical class. We will delve into the causality behind each experimental choice, providing not just protocols, but a self-validating system for generating trustworthy and actionable data.

Section 1: Designing the Screening Cascade: A Funnel-Based Approach

The fundamental principle of an effective screening campaign is to move from broad, high-throughput assays to increasingly complex, lower-throughput, and more biologically relevant models. This "funnel" approach efficiently filters large compound libraries, ensuring that resources are focused on the most promising candidates. The causality is clear: we first identify compounds that have any biological effect (cytotoxicity), then determine how they work (target engagement), and finally confirm that this mechanism is active in a cellular context (pathway modulation).

The workflow below illustrates this strategic progression.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Tertiary Screening (Cellular Validation) cluster_3 Outcome Primary_Screen Initial Cytotoxicity & Anti-Proliferation Screening (e.g., MTT, LDH Assays) Secondary_Screen Target-Based Assays (e.g., Kinase Inhibition Panel, Fluorescence Polarization) Primary_Screen->Secondary_Screen Identify 'Active' Compounds Tertiary_Screen Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-mTOR) Secondary_Screen->Tertiary_Screen Determine On-Target Activity Hit_Prioritization Hit-to-Lead Prioritization Tertiary_Screen->Hit_Prioritization Confirm Cellular Mechanism

Caption: A logical workflow for the in vitro screening of novel compounds.

Section 2: Primary Screening - Gauging General Biological Activity

Expertise & Rationale: The initial goal is to cast a wide net. We must first determine which compounds in the library possess any biological activity at relevant concentrations. Cytotoxicity and anti-proliferative assays are ideal for this purpose. They are robust, cost-effective, and amenable to high-throughput screening (HTS). By screening against both cancerous and non-cancerous cell lines, we can simultaneously identify active compounds and gain an early indication of their therapeutic index—the concentration at which they kill cancer cells versus normal cells.[5]

Assay I: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[5][6] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A375) and a non-cancerous control cell line (e.g., Vero) in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well).[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation: The absorbance of the vehicle control should be significantly higher than the background (media only). A positive control (e.g., Doxorubicin) should show a dose-dependent decrease in absorbance.

Assay II: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7] It is a complementary assay to MTT, as it directly measures cell death (necrosis) rather than metabolic stasis.

Detailed Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g for 5 minutes).

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT, as per manufacturer's instructions) to each well.

  • Incubation & Data Acquisition: Incubate the plate in the dark at room temperature for 20-30 minutes. Measure the absorbance at 490 nm.

  • Self-Validation: Include three critical controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in kits).

    • Vehicle Control: Supernatant from vehicle-treated cells. Percent cytotoxicity is calculated as: ((Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.[8]

Primary Screening Data Presentation

The results from these assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Compound IDCell LineAssayIncubation Time (h)IC₅₀ (µM)
IP-Cmpd-01MCF-7MTT4811.5
IP-Cmpd-01VeroMTT4895.2
IP-Cmpd-02MCF-7MTT4847.3
IP-Cmpd-02VeroMTT48> 100
IP-Cmpd-03MCF-7LDH4815.1
DoxorubicinMCF-7MTT480.85[5]

Section 3: Secondary Screening - Identifying the Molecular Target

Expertise & Rationale: Compounds showing potent and selective cytotoxicity in primary screens are advanced to target-based assays. The goal here is to deorphanize the compound's mechanism of action. Imidazo[1,2-a]pyridines are well-documented as inhibitors of various protein kinases, which are critical regulators of cell signaling and frequent targets in oncology.[4][9][10] A kinase panel screening is therefore a logical and highly informative next step.

Assay III: Kinase Inhibition Screening (Fluorescence Polarization)

Fluorescence Polarization (FP) is a powerful, homogeneous (no-wash) assay format ideal for HTS.[11] It measures the binding of a small fluorescently-labeled ligand (a tracer) to a larger protein (the kinase). When the tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the large kinase, its tumbling slows dramatically, and the emitted light remains highly polarized. An inhibitory compound will compete with the tracer for the kinase's binding site, displacing it and causing a decrease in polarization.[11][12][13]

FP_Assay cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase1 Kinase Tracer1 Fluorescent Tracer Binding1 Binding Event Kinase1->Binding1 Tracer1->Binding1 Complex1 Large Complex (Slow Tumbling) Binding1->Complex1 Result1 High Polarization Complex1->Result1 Kinase2 Kinase Inhibitor Imidazo[1,2-a]pyridine Inhibitor Kinase2->Inhibitor Binds Tracer2 Fluorescent Tracer NoBinding Binding Inhibited Tracer2->NoBinding Inhibitor->NoBinding FreeTracer Free Tracer (Fast Tumbling) NoBinding->FreeTracer Result2 Low Polarization FreeTracer->Result2

Caption: Principle of a competitive Fluorescence Polarization (FP) kinase assay.

Conceptual Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, fluorescent tracer (e.g., a fluorescently-labeled ATP analogue), and the Imidazo[1,2-a]pyridine compounds.

  • Assay Plate Setup: In a 384-well, low-volume black plate, add the kinase enzyme to all wells.

  • Compound Addition: Add serial dilutions of the test compounds to the assay wells. Include positive controls (a known inhibitor) and negative controls (vehicle).

  • Tracer Addition: Add the fluorescent tracer to all wells. The final volume should be ~20 µL.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable microplate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the polarization (mP) values.

  • Self-Validation: The "no enzyme" control should yield a low mP value, while the "no inhibitor" control should yield a high mP value. The positive control should show a dose-dependent decrease in mP.

Secondary Screening Data Presentation

Data should be generated for a panel of relevant kinases to assess both potency and selectivity.

Compound IDTarget KinaseAssayKᵢ (nM)
IP-Cmpd-01PI3KαFP8.7
IP-Cmpd-01mTORFP25.4
IP-Cmpd-01Akt1FP150.2
IP-Cmpd-01MEK1FP>10,000
IP-Cmpd-03PI3KαFP12.3
IP-Cmpd-03mTORFP45.1

Section 4: Tertiary Screening - Validating the Cellular Mechanism

Expertise & Rationale: A compound that potently inhibits a purified enzyme in a biochemical assay must also demonstrate this activity within the complex environment of a living cell. Tertiary screening validates the proposed mechanism of action by measuring the compound's effect on the target's downstream signaling pathway.[14][15] For a PI3K/Akt/mTOR inhibitor, the gold standard is to measure the phosphorylation status of key downstream substrates like Akt and S6 Ribosomal Protein via Western Blot.[16]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates S6 S6 Ribosomal Protein S6K->S6 Phosphorylates Proliferation Cell Proliferation, Survival, Growth S6->Proliferation Inhibitor Imidazo[1,2-a]pyridine (e.g., IP-Cmpd-01) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for Imidazo[1,2-a]pyridine compounds.

Assay IV: Western Blotting for Phospho-Protein Levels

This technique separates proteins by size via gel electrophoresis, transfers them to a solid membrane, and uses specific antibodies to detect the levels of a target protein and its phosphorylated form.[17] A potent inhibitor of a kinase like PI3K or Akt should lead to a dose-dependent decrease in the phosphorylated form of its downstream substrates.

Detailed Protocol:

  • Cell Culture and Treatment: Plate a responsive cancer cell line (e.g., MCF-7) and grow to ~80% confluency. Treat cells with increasing concentrations of the lead Imidazo[1,2-a]pyridine compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 2-4 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, and a loading control like anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal on a digital imager or X-ray film.

  • Self-Validation: The loading control (GAPDH) should show consistent band intensity across all lanes. The total protein levels (e.g., total-Akt) should remain relatively unchanged by the short treatment. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal validates the compound's on-target cellular activity.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Ganthi, H. P., Koppula, S., Dadmal, T. L., & Ampati, S. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

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  • Kumar, A., Kumar, A., Kumar, K., & Kumar, V. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Al-Ostoot, F. H., El-Sayed, N., Abushahba, M. F., & Al-Qatati, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Iyamu, I. D., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. bioRxiv. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Smith, S. M., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]

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  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Ellson, J., & North, S. (2015). Drawing graphs with dot. Graphviz. [Link]

  • da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Aabed, K., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • TTP Labtech. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. [Link]

  • Narayan, A., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]

  • Monteiro, R. J., et al. (2013). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. [Link]

  • Kumar, R., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]

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  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • El-Metwaly, A. M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

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Foundational

discovery and development of Imidazo[1,2-a]pyridine based inhibitors

An In-depth Technical Guide to the Discovery and Development of Imidazo[1,2-a]pyridine-Based Inhibitors Introduction: The Rise of a Privileged Scaffold The Imidazo[1,2-a]pyridine core, a fused bicyclic 5,6 heterocycle, h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Development of Imidazo[1,2-a]pyridine-Based Inhibitors

Introduction: The Rise of a Privileged Scaffold

The Imidazo[1,2-a]pyridine core, a fused bicyclic 5,6 heterocycle, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and capacity for diverse functionalization have established it as a "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets.[3][4][5] This versatility is evidenced by its presence in a range of marketed drugs, from the widely prescribed hypnotic Zolpidem to the anxiolytic Alpidem, demonstrating its favorable pharmacokinetic and safety profiles.[3][4][6]

The inherent biological significance of this nucleus has spurred extensive research, revealing a broad spectrum of therapeutic activities. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors in oncology, infectious diseases, and inflammation, targeting key enzymes and cellular pathways with high specificity.[4][7][8][9] This guide provides a comprehensive overview of the discovery and development of these inhibitors, from synthetic strategy to preclinical validation, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine library is a mature field, offering a variety of robust and efficient synthetic routes. The choice of method is often dictated by the desired substitution pattern and the need for scalable, high-yield production.

Classical and Modern Condensation Reactions

The traditional and still widely used method involves the condensation of a 2-aminopyridine with an α-haloketone.[10] While effective, this method can be limited by the availability of the starting materials. Modern advancements have focused on improving efficiency and expanding the substrate scope. For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a broad functional group tolerance.[11] Iron catalysts like FeCl3 are used to facilitate cascade reactions between 2-aminopyridines and nitroolefins, offering a straightforward route to 3-unsubstituted imidazo[1,2-a]pyridines.[11][12]

The Efficiency of Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form the final product, are highly valued for their atom economy and operational simplicity. Several MCRs have been developed for this scaffold:

  • Copper-Catalyzed A3 Coupling: A three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct and efficient pathway to a diverse range of derivatives.[12]

  • Iodine-Catalyzed Cycloaddition: An efficient one-pot, three-component condensation using an aryl aldehyde, 2-aminopyridine, and an isocyanide is catalyzed by molecular iodine, a cost-effective and benign reagent.[13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates the reaction between 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN), enhancing yields and reducing reaction times.[12]

Green and Advanced Methodologies

In line with the principles of sustainable chemistry, recent efforts have focused on environmentally benign synthetic protocols. An ultrasound-assisted C-H functionalization of ketones has been developed that proceeds in water, requires no metal catalyst, and produces the desired products in good yields.[11]

G cluster_MCR Multicomponent Reaction (MCR) Strategy A 2-Aminopyridine Process One-Pot Synthesis (e.g., Cu or I2 catalyst) A->Process B Aldehyde B->Process C Alkyne / Isocyanide C->Process Product Substituted Imidazo[1,2-a]pyridine Process->Product High Atom Economy PI3K_Pathway RTK Growth Factor Receptor (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridines.

Anti-tuberculosis Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics. [1][14][15]Imidazo[1,2-a]pyridines have emerged as a highly promising class of anti-TB agents, with some candidates advancing into clinical trials. [1][3] Key Mechanism: Targeting Energy Metabolism

Unlike many traditional antibiotics, these inhibitors target the bacterium's energy production machinery, a novel and effective mode of action.

  • Cytochrome bc1 Complex (QcrB) Inhibition: The primary target for many potent imidazo[1,2-a]pyridine amides (IPAs) is the QcrB subunit of the cytochrome bc1 complex. [3][16]This enzyme is a critical component of the electron transport chain, and its inhibition disrupts oxidative phosphorylation, effectively starving the bacterium of ATP. [3][17]The clinical candidate Telacebec (Q203) operates through this mechanism. [3][17]* ATP Synthase Inhibition: Other derivatives have been identified as direct inhibitors of ATP synthase, the enzyme responsible for the final step of ATP production, representing another effective strategy to deplete cellular energy. [3][17] The development of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) has been particularly successful, with structure-activity relationship (SAR) studies demonstrating that modifications at this position can yield compounds with nanomolar potency against Mtb. [3][12][15][18]

Part 3: The Drug Discovery and Development Workflow

Translating a promising scaffold into a clinical candidate requires a systematic and rigorous workflow. The development of imidazo[1,2-a]pyridine inhibitors follows a well-established, multi-stage process.

Workflow Stage 1: Hit Identification

The starting point is to identify initial compounds ("hits") that exhibit the desired biological activity.

  • High-Throughput Screening (HTS): Large chemical libraries are screened against a specific target (e.g., a kinase or Mtb) to find active compounds. [3]* Structure-Based Design: When the 3D structure of the target protein is known, computational docking and modeling can be used to design molecules that fit precisely into the active site. [19][20]* Scaffold Hopping: The core of a known inhibitor is replaced with the imidazo[1,2-a]pyridine scaffold, aiming to retain activity while improving other properties like novelty or pharmacokinetics. [21]

Workflow Stage 2: Lead Optimization and SAR

Hits are rarely perfect drug candidates. The goal of lead optimization is to iteratively modify the hit structure to enhance potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Structure-Activity Relationship (SAR) Analysis: This is the core of medicinal chemistry. Small, systematic changes are made to the molecule's periphery, and the impact on biological activity is measured. For example, SAR studies on anti-TB agents revealed that 3-carboxamides are significantly more potent than their 2-carboxamide counterparts, and that adding bulky, lipophilic groups can dramatically increase potency. [3][17]* Improving Selectivity: To minimize off-target effects, compounds are tested against a panel of related targets (e.g., a kinome panel). Modifications are then made to disfavor binding to undesired targets while maintaining affinity for the primary target. [20] Table 1: Illustrative SAR Data for Imidazo[1,2-a]pyridine Derivatives

Scaffold PositionModification (R-Group)TargetResulting Activity (IC50/MIC)Reference Insight
C3 Carboxamide LinkerMtb QcrBSub-micromolar to nanomolar MICCrucial for potent anti-TB activity. [3][15][18]
C3-Amide Bulky, lipophilic biaryl ethersMtb QcrBPotency in the low nanomolar rangeLipophilicity enhances potency. [3]
C2 Methyl GroupMer Kinase>1000-fold decrease if removedEssential for hydrophobic interaction. [20]
Pyrimidine C5 Various SubstitutionsIGF-1R KinaseModulates inhibitory activityKey position for tuning potency. [22]
Workflow Stage 3: Preclinical Evaluation

Once a lead compound with optimized properties is identified, it undergoes rigorous preclinical testing to establish its safety and efficacy profile before it can be considered for human trials.

  • In Vitro Protocols:

    • Biochemical Assays: Purified enzymes are used to determine direct target engagement and inhibitory constants (e.g., IC50). [23] * Cell-Based Assays: The compound's effect is tested in relevant human cell lines (e.g., cancer cell lines or Mtb-infected macrophages). Key assays include MTT for cell viability, Western blotting for target phosphorylation, and flow cytometry for cell cycle analysis. [8][23][24]* In Vivo Validation:

    • Pharmacokinetics (PK): The compound is administered to animal models (typically mice) via oral (PO) and intravenous (IV) routes to determine its bioavailability, half-life, and clearance. [22][18] * Efficacy Models: The therapeutic effect is evaluated in disease models. For cancer, this often involves treating mice bearing human tumor xenografts. [19][23]For tuberculosis, Mtb infection models are used.

Drug_Discovery_Workflow Hit_ID 1. Hit Identification (HTS, Structure-Based Design) Lead_Opt 2. Lead Optimization (SAR, Synthesis Cycles) Hit_ID->Lead_Opt Preclinical 3. Preclinical Candidate (In Vitro & In Vivo Testing) Lead_Opt->Preclinical SAR SAR Analysis (Potency, Selectivity) Lead_Opt->SAR Iterative Cycle Clinical 4. Clinical Trials Preclinical->Clinical PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Preclinical->PKPD Tox Toxicology Studies Preclinical->Tox Efficacy In Vivo Efficacy Models Preclinical->Efficacy Synthesis Chemical Synthesis SAR->Synthesis

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific chemical class: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine and its derivatives. While this exact molecule is not extensively documented, its structural motifs suggest likely interaction with central nervous system (CNS) targets, such as GABA-A and AMPA receptors, which are common targets for the broader imidazo[1,2-a]pyridine class.[3][4] This document synthesizes SAR data from analogous series to provide a predictive framework for designing novel, potent, and selective modulators based on this core structure. We will dissect the roles of the heterocyclic core, the critical C2 side chain, and peripheral substitutions, grounding our analysis in mechanistic rationale and established experimental protocols.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocycle that serves as the structural foundation for well-known drugs like the hypnotic zolpidem and the anxiolytic alpidem.[1][5] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an effective scaffold for interacting with various biological targets, ranging from CNS receptors to enzymes like kinases.[3][6] The therapeutic versatility of this scaffold underscores its importance as a starting point for drug discovery campaigns.[2]

The general structure under consideration is composed of two key regions: the bicyclic imidazo[1,2-a]pyridine core and the 2-amino-2-methylpropyl side chain at the C2 position. The SAR can be systematically explored by modifying each region.

SAR_Overview cluster_A Region A Modifications cluster_B Region B Modifications Core 1-(Imidazo[1,2-a]pyridin-2-yl)- 2-methylpropan-2-amine RegionA Region A: Imidazo[1,2-a]pyridine Core (Positions C3, C5, C6, C7, C8) Core->RegionA Controls planarity, electronics, and metabolic stability RegionB Region B: C2-Side Chain (Linker, gem-Dimethyl, Amine) Core->RegionB Governs primary target interaction, selectivity, and potency C3 C3 Position: Modulates electronics C5_C8 Pyridine Ring (C5-C8): Affects solubility, metabolism, and target fit Linker Methylene Linker: Controls distance and orientation GemDimethyl gem-Dimethyl Group: Provides steric bulk, influences conformation and metabolism Amine Primary Amine: Key H-bonding, salt bridge formation

Caption: Logical breakdown of the core scaffold into key regions for SAR analysis.

Structure-Activity Relationship at the Imidazo[1,2-a]pyridine Core (Region A)

Modifications to the bicyclic core, particularly on the pyridine ring (positions C5 through C8), are crucial for fine-tuning pharmacokinetic properties and modulating target affinity.

Substitutions on the Pyridine Ring (C5-C8)

For many imidazo[1,2-a]pyridine series targeting CNS receptors, substitutions at the C6 and C7 positions have proven most impactful.

  • C6-Position : Halogenation (e.g., -Cl, -Br, -I) at this position is a common strategy. In the context of ligands for beta-amyloid plaques, a C6-iodo substitution was found to confer high binding affinity (Ki = 15 nM).[7] This suggests that an electron-withdrawing, lipophilic group at C6 can enhance binding, potentially through favorable interactions within a hydrophobic pocket of the target protein.

  • C7-Position : This position is often modified to enhance selectivity and potency. For instance, in a series of GABA-A α2/α3 selective agonists, a trifluoromethyl (-CF3) or a propan-2-ol group at C7 resulted in compounds with potent anxiolytic effects and minimal sedation.[8] This highlights the importance of both electron-withdrawing and polar, hydrogen-bonding groups at this position, depending on the specific target and desired subtype selectivity.

  • C8-Position : Modifications at C8 can significantly influence metabolic stability and oral bioavailability. In a series of antimycobacterial agents, optimization of the C8-carboxamide group was key to improving the overall compound profile.[9]

The causality behind these observations lies in the electronic and steric landscape of the binding pocket. Electron-withdrawing groups can alter the pKa of the heterocyclic nitrogens, influencing long-range electrostatic interactions. Bulky or polar groups can establish specific contacts (or clashes) that dictate affinity and selectivity.

Table 1: Effect of Pyridine Ring Substitution on Biological Activity (Illustrative Examples)

PositionSubstituent (R)Target/ActivityObservationReference
C6-IBeta-Amyloid PlaquesHigh affinity (Ki = 15 nM), suggesting a key hydrophobic interaction.[7]
C7-CF3GABA-A α2/α3Functionally selective agonist with anxiolytic properties.[8]
C7-CH(OH)CH3GABA-A α2/α3Maintained high affinity and functional selectivity.[8]
C8-CONH-R'M. tuberculosisLead optimization at this position improved antimycobacterial activity.[9]

The Crucial Role of the C2-Side Chain (Region B)

The side chain at the C2 position is arguably the most critical determinant of primary pharmacological activity, as it often projects directly into the core binding domain of the target protein. For the 1-(...)-2-methylpropan-2-amine moiety, we can dissect the SAR into three components: the methylene linker, the gem-dimethyl group, and the terminal primary amine.

The Methylene Linker

The single methylene (-CH2-) group provides a specific spatial distance between the rigid heterocyclic core and the flexible pharmacophoric amine. Shortening or lengthening this linker would fundamentally alter the presentation of the amine to its binding partner (e.g., an acidic residue like aspartate or glutamate in a receptor). While direct SAR data for this specific linker is unavailable, in analogous systems, linker length is a highly sensitive parameter. An optimal length correctly positions the terminal functional group for a high-affinity interaction, and deviations often lead to a dramatic loss of potency.

The gem-Dimethyl Group

The two methyl groups on the carbon adjacent to the amine serve several critical functions:

  • Steric Influence : They provide steric bulk that can favorably orient the molecule within a binding pocket, often by restricting free rotation around the C-C and C-N bonds. This conformational constraint can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Shielding : The quaternary carbon is not susceptible to oxidation by cytochrome P450 enzymes. This can block a major metabolic pathway, increasing the compound's half-life and oral bioavailability.

  • Lipophilicity : The methyl groups increase local lipophilicity, which can enhance binding in hydrophobic sub-pockets.

Replacing one or both methyl groups with hydrogen would likely decrease potency by increasing conformational flexibility and introducing a potential site for metabolism.

The Primary Amine (-NH2)

The terminal primary amine is a key pharmacophoric feature. Its basicity allows it to be protonated at physiological pH, forming a positively charged ammonium ion (-NH3+). This cation is ideally suited to form a strong ionic bond (salt bridge) with a negatively charged amino acid residue (Asp or Glu) in the target protein. This ionic interaction is often the primary anchor responsible for high-affinity binding.

  • Substitution : Converting the primary amine to a secondary or tertiary amine would increase steric bulk and alter hydrogen bonding capacity. While a secondary amine (-NHR) can still act as a hydrogen bond donor, a tertiary amine (-NR2) cannot. This often leads to a significant drop in activity if H-bond donation is required.

  • pKa Modulation : The local chemical environment influences the amine's pKa. The electron-donating nature of the adjacent alkyl groups ensures it remains sufficiently basic for protonation.

SAR_Side_Chain cluster_analysis SAR Analysis of C2-Side Chain structure Imidazo[1,2-a]pyridine Core -CH₂- C(CH₃)₂ -NH₂ Linker Linker (-CH₂-) • Critical for optimal distance to target. • Rigidifies interaction geometry. structure:f1->Linker Distance GemDimethyl gem-Dimethyl (-C(CH₃)₂) • Confers conformational rigidity. • Provides metabolic shield. • Enhances lipophilicity. structure:f2->GemDimethyl Sterics & Metabolism Amine Amine (-NH₂) • Protonated at physiological pH. • Forms key ionic bond (salt bridge). • Acts as H-bond donor. structure:f3->Amine Binding Anchor

Caption: Key pharmacophoric contributions of the C2-side chain.

Synthetic Strategy & Experimental Validation

The synthesis of 2-substituted imidazo[1,2-a]pyridines is well-established, typically proceeding through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

General Synthetic Protocol

A plausible route to the target scaffold is outlined below. This multi-step synthesis allows for diversification at both the heterocyclic core (by using substituted 2-aminopyridines) and the side chain.

Synthesis_Workflow start 2-Aminopyridine + 3-Bromo-1,1-diethoxypropan-2-one step1 Step 1: Cyclocondensation (e.g., Reflux in EtOH) start->step1 intermediate1 2-(Diethoxymethyl)imidazo[1,2-a]pyridine step1->intermediate1 step2 Step 2: Acetal Hydrolysis (e.g., aq. HCl) intermediate1->step2 intermediate2 Imidazo[1,2-a]pyridine-2-carbaldehyde step2->intermediate2 step3 Step 3: Wittig or Horner-Wadsworth-Emmons Reaction (with appropriate phosphonium ylide) intermediate2->step3 intermediate3 α,β-Unsaturated intermediate step3->intermediate3 step4 Step 4: Michael Addition & Reduction Sequence (to install amine and gem-dimethyl) intermediate3->step4 product Target Scaffold: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine analogs step4->product

Caption: A representative synthetic workflow for accessing the target chemical space.

Protocol: In Vitro GABA-A Receptor Binding Assay

To validate the SAR hypotheses for compounds targeting the GABA-A receptor benzodiazepine site, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the binding affinity (Ki) of test compounds for the GABA-A receptor.

Materials:

  • Test Compounds (dissolved in DMSO)

  • [³H]-Flunitrazepam (Radioligand)

  • Rat or bovine cortical membranes (Source of receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Clonazepam or Diazepam (Positive control/non-specific binding determination)

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer. Repeat the wash/centrifugation step three times. Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Assay Buffer + [³H]-Flunitrazepam.

    • Non-Specific Binding (NSB): Membranes + Assay Buffer + [³H]-Flunitrazepam + high concentration of unlabeled Clonazepam (e.g., 10 µM).

    • Test Compound: Membranes + Assay Buffer + [³H]-Flunitrazepam + varying concentrations of test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester/filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This self-validating protocol, through the inclusion of total and non-specific binding controls, provides a quantitative measure of a compound's affinity for the target, forming the basis of quantitative SAR (QSAR) analysis.[3]

Conclusion and Future Directions

The 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine scaffold represents a promising starting point for the development of novel CNS-active agents. The SAR analysis, synthesized from related chemical series, provides a clear strategic roadmap for optimization.

  • Core Modifications (Region A): Focus on C6 and C7 positions with small, lipophilic, or electron-withdrawing groups to enhance affinity and modulate pharmacokinetics.

  • Side-Chain Optimization (Region B): The 2-amino-2-methylpropyl moiety is likely a critical pharmacophore. Its integrity should be maintained in early optimization, as the primary amine provides a key binding anchor and the gem-dimethyl group offers metabolic stability.

Future work should involve the synthesis of a focused library of analogs based on these principles, followed by systematic evaluation in relevant in vitro and in vivo models. This approach, guided by the foundational SAR insights outlined in this guide, will enable the rational design of next-generation therapeutics derived from the versatile imidazo[1,2-a]pyridine core.

References

  • Goodacre, S., Hallett, D., Humphries, A., Jones, P., Kelly, S., Merchant, K., & Moore, K. (2003). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed. [Link]

  • Kung, M. P., Hou, C., Zhuang, Z. P., Zhang, B., Skovronsky, D., Trojanowski, J. Q., Lee, V. M., & Kung, H. F. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237–243. [Link]

  • Li, G., Ju, X., Zheng, X., Wang, C., Zhang, N., & Luo, X. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. [Link]

  • Ali, M., Saha, S., Sakla, A. P., Sathish, M., & Shankaraiah, N. (2025). Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. ResearchGate. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Dürst, T., Gfeller, P., Gentsch, C., Jolidon, S., Moreau, J. L., Riemer, C., & Wermuth, C. G. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry, 55(6), 2688–2701. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]

  • Pissarnitski, D., Wu, H., Wang, J., Yang, Z., Voigtritter, K., Olsen, D. B., & Miller, M. D. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996–5001. [Link]

  • Gill, M. P., Cid, J. M., Hostetler, E. D., Johnson, M., Miller, R., O'Malley, S., Rodriguez, M., Rorick-Kehn, L., Smith, S., & Tauscher-Wisniewski, S. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]

  • Goodacre, S. C., Street, L. J., Hallett, D. J., Crawforth, J. M., Kelly, S., Owens, A. P., Blackaby, W. P., Lewis, R. T., Stanley, J., Smith, A. J., Ferris, P., Sohal, B., Cook, S. M., Pike, A., Brown, N., Wafford, K. A., Marshall, G., Castro, J. L., & Atack, J. R. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35–38. [Link]

  • Krall, J., & Knez, D. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • Szałaj, N., & Kaczor, A. A. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]

  • Unknown. (2025). New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. ResearchGate. [Link]

  • Maltsev, A. S., Yarkov, A. V., Kucheryavikh, T. P., Zaitsev, A. V., Kucheryavykh, Y. V., Waseem, T. V., & Zefirov, Y. N. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, J., & Zhu, J. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • da Silva, G. G., de Oliveira, R. S., da Silva, A. C. S., de Oliveira, H. C., & de Oliveira, R. B. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Unknown. (n.d.). AMPA receptor positive allosteric modulator. Wikipedia. [Link]

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Foundational

A Technical Guide to Establishing a Preliminary Toxicological Profile for Novel Imidazo[1,2-a]pyridine Derivatives

Authored For: Drug Development Professionals, Toxicologists, and Medicinal Chemists Preamble: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals, Toxicologists, and Medicinal Chemists Preamble: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have shown significant promise in various domains, including oncology, where they have been investigated as potent inhibitors of critical signaling pathways like AKT/mTOR.[3][4][5] As with any novel chemical entity destined for clinical consideration, a rigorous and early assessment of its toxicological profile is not just a regulatory requirement but a fundamental pillar of a successful drug development program.[6][7]

This guide outlines a structured, multi-tiered approach to establishing a preliminary toxicological profile for a novel compound, using the hypothetical molecule 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine as a representative example. While a specific, published toxicological profile for this exact molecule is not currently available, the methodologies detailed herein represent the gold-standard workflow for early-stage safety assessment. We will proceed from foundational in vitro assays to conceptual in vivo studies, explaining the scientific rationale behind each experimental choice.

Section 1: Foundational Strategy - The Tiered Approach to Toxicological Screening

The modern paradigm of toxicology emphasizes a tiered, "fail-fast, fail-early" approach. The goal is to use a battery of cost-effective, high-throughput in vitro assays to eliminate compounds with undesirable toxic liabilities before they advance to more complex and resource-intensive in vivo studies. This strategy conserves resources and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Our workflow for assessing a novel imidazo[1,2-a]pyridine derivative is structured as follows:

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Preliminary In Vivo Assessment cluster_2 Decision Point A Cytotoxicity Screening (e.g., MTT Assay) B Genotoxicity Screening (e.g., Ames Test) A->B Assess baseline toxicity C DNA Damage Potential (e.g., Comet Assay) B->C Investigate mutagenicity E Go / No-Go Decision for further development C->E D Acute Oral Toxicity (e.g., OECD 423) D->E

Caption: Tiered workflow for preliminary toxicological assessment.

Section 2: In Vitro Cytotoxicity Assessment

Causality: The first and most fundamental question is whether the compound exhibits broad-spectrum toxicity to living cells. Cytotoxicity assays provide a quantitative measure of a substance's ability to cause cell death.[8][9] This data is crucial for determining the therapeutic index of a potential drug and for selecting appropriate dose ranges for subsequent, more specific assays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[8]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9] The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells. A reduction in the purple color indicates a cytotoxic effect.

MTT_Workflow start Seed Adherent Cells in 96-well Plate incubate1 Incubate for 24h (Allow cells to attach) start->incubate1 treat Treat cells with serial dilutions of Test Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 1-4h at 37°C add_mtt->incubate3 solubilize Remove medium & add DMSO to dissolve formazan crystals incubate3->solubilize read Read Absorbance at ~570nm solubilize->read end Calculate IC50 Value read->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies.[10][11]

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells and HEK293 normal human embryonic kidney cells) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine) in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls and untreated controls.

  • Exposure: Incubate the plate for a defined period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Development: Incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[10][11]

  • Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation
Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)¹
HepG2Human Liver Carcinoma45.52.5
A549Human Lung Carcinoma50.62.2
HEK293Normal Human Kidney>115-

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Section 3: Genotoxicity Assessment

Causality: A critical safety concern for any new drug candidate is its potential to cause genetic mutations, which can lead to cancer or hereditary diseases. The bacterial reverse mutation assay, or Ames test, is the global standard for initial genotoxicity screening.[13] It is designed to detect a wide range of chemical mutagens that can cause DNA damage.[14][15]

The Ames Test: Principle and Rationale

The Ames test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[14] The assay assesses the ability of a test compound to cause a reverse mutation (reversion) in these strains, restoring the gene's function and allowing the bacteria to grow into visible colonies on a histidine-free plate.[14][16] A positive test, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests the compound is mutagenic.[13][14] The inclusion of a rat liver extract (S9 fraction) is critical to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolically activated.[14][15]

Ames_Test_Workflow cluster_S9_neg Without Metabolic Activation (-S9) cluster_S9_pos With Metabolic Activation (+S9) cluster_controls Controls A1 Mix Salmonella strain (e.g., TA98) with Test Compound B1 Add mixture to molten top agar A1->B1 C1 Pour onto minimal glucose agar plate B1->C1 D1 Incubate for 48-72h C1->D1 E1 Count Revertant Colonies D1->E1 Result Compare colony counts to controls. Significant increase = Mutagenic Potential E1->Result A2 Mix Salmonella strain, Test Compound, and S9 Liver Extract B2 Add mixture to molten top agar A2->B2 C2 Pour onto minimal glucose agar plate B2->C2 D2 Incubate for 48-72h C2->D2 E2 Count Revertant Colonies D2->E2 E2->Result F Negative Control (Vehicle only) G Positive Control (Known Mutagen)

Caption: Experimental workflow for the Ames Test (Bacterial Reverse Mutation Assay).

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol follows OECD 471 guidelines.[15]

  • Strain Preparation: Prepare fresh overnight cultures of Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Test Mixture Preparation: In separate sterile tubes, for each strain and concentration, add:

    • 0.1 mL of bacterial culture.

    • 0.1 mL of the test compound at various concentrations.

    • 0.5 mL of sterile phosphate buffer (for -S9 conditions) OR 0.5 mL of S9 mix (for +S9 conditions).[16]

  • Pre-incubation: Gently vortex the tubes and pre-incubate at 37°C for 20-30 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of visible revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

Hypothetical Data Presentation
Concentration (µ g/plate )Mean Revertant Colonies ± SD (TA98, -S9)Mean Revertant Colonies ± SD (TA98, +S9)Mean Revertant Colonies ± SD (TA100, -S9)Mean Revertant Colonies ± SD (TA100, +S9)
0 (Vehicle)25 ± 430 ± 5130 ± 12145 ± 15
528 ± 333 ± 6135 ± 10150 ± 11
5031 ± 535 ± 4142 ± 14155 ± 18
50030 ± 438 ± 7138 ± 11160 ± 13
Positive Control450 ± 25620 ± 401100 ± 801500 ± 95
Result Negative Negative Negative Negative

Section 4: DNA Damage Assessment

Causality: While the Ames test detects gene mutations, other forms of DNA damage, such as single- and double-strand breaks, are also critical indicators of genotoxicity. The Single Cell Gel Electrophoresis, or Comet assay, is a sensitive and visual technique for directly measuring DNA strand breaks in individual eukaryotic cells.[17][18] It serves as an excellent orthogonal method to complement the Ames test.

The Comet Assay: Principle and Rationale

In the Comet assay, individual cells are embedded in a thin layer of agarose on a microscope slide. The cells are then lysed, and the DNA is allowed to unwind under alkaline or neutral conditions. During electrophoresis, damaged DNA fragments (which are negatively charged) migrate away from the nucleus, forming a "comet tail."[19] The intensity and length of the tail relative to the head (containing intact DNA) are proportional to the amount of DNA damage.

Comet_Assay_Workflow start Treat cells with Test Compound embed Embed single cells in low-melting agarose on a slide start->embed lyse Lyse cells with detergent and high salt solution (removes membranes/proteins) embed->lyse unwind Place slide in alkaline buffer to unwind DNA lyse->unwind electrophoresis Perform electrophoresis (damaged DNA migrates) unwind->electrophoresis neutralize Neutralize the slide electrophoresis->neutralize stain Stain DNA with a fluorescent dye (e.g., SYBR Green) neutralize->stain visualize Visualize comets with a fluorescence microscope stain->visualize end Quantify DNA damage (% Tail DNA) with image analysis visualize->end

Caption: Key steps in the alkaline Comet assay for detecting DNA damage.

Experimental Protocol: Alkaline Comet Assay

This protocol is a standard representation of the method.[18][20]

  • Cell Treatment: Treat a suspension of cells (e.g., human lymphocytes) with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

  • Slide Preparation: Mix approximately 1 x 10⁴ treated cells with molten low-melting-point agarose and quickly spread the mixture onto a pre-coated microscope slide. Allow it to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour. This step removes cell membranes and proteins, leaving behind the DNA nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, wash them with a neutralization buffer, and then stain with a fluorescent DNA dye (e.g., SYBR Gold or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail (% Tail DNA), which is a direct measure of DNA damage.

Hypothetical Data Presentation
Concentration (µM)Mean % Tail DNA ± SDInterpretation
0 (Vehicle)4.5 ± 1.2Baseline
105.1 ± 1.5No significant increase
1006.2 ± 2.0No significant increase
5007.0 ± 2.5No significant increase
Positive Control (H₂O₂)48.7 ± 5.5Significant Damage
Result Non-genotoxic

Section 5: Preliminary In Vivo Acute Oral Toxicity

Causality: While in vitro tests are invaluable, they cannot fully replicate the complex physiology of a whole organism. A preliminary in vivo study is essential to understand a compound's systemic toxicity, identify potential target organs, and establish a preliminary safety margin. The Acute Toxic Class Method (OECD Guideline 423) is a modern, ethical approach that uses a reduced number of animals to classify a substance's toxicity.[21][22]

The OECD 423 Guideline: Principle and Rationale

This method involves a stepwise procedure where a group of three animals (typically female rats, as they are often more sensitive) is dosed at one of four fixed starting levels (5, 50, 300, or 2000 mg/kg).[22][23] The outcome (mortality or survival) in the first step determines the dose for the next step, if one is needed.[22] This approach minimizes the number of animals required while still allowing for classification of the compound according to the Globally Harmonized System (GHS).[21]

OECD_423_Logic cluster_outcomes Observe for 14 Days start Select Starting Dose (e.g., 300 mg/kg) Dose 3 female rats outcome1 Outcome 1: 0 or 1 of 3 die start->outcome1 outcome2 Outcome 2: 2 or 3 of 3 die start->outcome2 outcome3 Outcome 3: 3 of 3 die start->outcome3 decision1 Next Step: Dose 3 more rats at a HIGHER dose (e.g., 2000 mg/kg) outcome1->decision1 decision2 Next Step: Dose 3 more rats at a LOWER dose (e.g., 50 mg/kg) outcome2->decision2 stop Stop Test. Classify based on mortality pattern. outcome3->stop decision1->stop Final Classification decision2->stop Final Classification

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Methodology Outline: OECD 423
  • Animal Selection: Use healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strains), typically starting with females.[23][24]

  • Dose Administration: Administer the test compound orally via gavage in a single dose.

  • Starting Dose Selection: Based on in vitro data and structure-activity relationships, select a starting dose (e.g., 300 mg/kg).

  • Step 1: Dose a group of 3 rats.

  • Observation: Observe the animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for up to 14 days.

  • Decision & Next Steps:

    • If 2 or 3 animals die, the test is stopped, or a lower dose is tested in a new group of 3 animals.

    • If 0 or 1 animal dies, a higher dose is tested in a new group of 3 animals.

  • Pathology: At the end of the observation period, conduct a gross necropsy on all surviving animals to identify any target organ toxicities.

Conclusion and Path Forward

Based on this comprehensive, albeit hypothetical, preliminary toxicological screen, the compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine demonstrates a promising early safety profile. It shows moderate and selective cytotoxicity against cancer cells, lacks mutagenic potential in the Ames test, and does not cause direct DNA strand breaks in the Comet assay. This profile would support a "Go" decision, warranting its advancement to more detailed preclinical studies, including sub-chronic toxicity, safety pharmacology, and pharmacokinetic/pharmacodynamic (PK/PD) modeling, to further characterize its potential as a therapeutic agent.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Use of Imidazo[1,2-a]Pyridine Derivatives in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" natur...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" nature in drug discovery.[1] This core is present in a variety of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] Derivatives of this scaffold have been shown to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer, making them a subject of intense research.[5][6]

This document provides a comprehensive guide to the use of imidazo[1,2-a]pyridine derivatives in a cell culture setting. While the specific compound, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, is not extensively characterized in publicly available literature, the protocols and principles outlined herein are based on the well-established activities of the broader class of imidazo[1,2-a]pyridine compounds. These guidelines are intended to serve as a robust starting point for researchers investigating novel derivatives of this scaffold.

The primary focus of these application notes will be on the anticancer properties of imidazo[1,2-a]pyridine derivatives, which have been reported to exert their effects through various mechanisms, including the inhibition of critical survival pathways like PI3K/Akt/mTOR and STAT3/NF-κB, as well as the induction of apoptosis and cell cycle arrest.[2][5][7]

I. Postulated Mechanism of Action: Targeting Key Cancer Pathways

Imidazo[1,2-a]pyridine derivatives have been demonstrated to interact with several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. A common mechanism of action involves the inhibition of protein kinases that are crucial for tumor growth and survival.[5][8]

Two of the most frequently reported pathways targeted by this class of compounds are the PI3K/Akt/mTOR and the STAT3/NF-κB pathways.

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives have been synthesized as potent inhibitors of PI3Kα, a key enzyme in this pathway.[5][8] By inhibiting this pathway, these compounds can effectively halt cell cycle progression and induce apoptosis in cancer cells.

  • The STAT3/NF-κB Pathway: These transcription factors are critical mediators of inflammation and are constitutively active in many cancers, promoting cell proliferation and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of STAT3 and NF-κB, leading to a reduction in pro-inflammatory cytokines and an increase in cancer cell death.[2]

Below is a diagram illustrating the potential inhibitory action of an imidazo[1,2-a]pyridine derivative on these critical signaling cascades.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 STAT3/NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT3 STAT3 Inflammation_Proliferation Inflammation & Cell Proliferation STAT3->Inflammation_Proliferation NFkB NF-κB NFkB->Inflammation_Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->STAT3 Inhibition Compound->NFkB Inhibition

Caption: Postulated mechanism of action for an imidazo[1,2-a]pyridine derivative.

II. Safety, Handling, and Storage

A. Safety Precautions

While specific toxicology data for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is unavailable, related imidazo[1,2-a]pyridine compounds are classified as irritants.[9][10][11] Therefore, appropriate safety measures should be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[12]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10][11]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]

B. Compound Preparation and Storage

Parameter Recommendation
Solvent DMSO is the recommended solvent for creating high-concentration stock solutions.
Stock Concentration Prepare a 10 mM stock solution in DMSO. For a compound with a molecular weight of 217.29 g/mol , this would be 2.17 mg in 1 mL of DMSO.
Storage of Stock Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Working Solutions Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

III. Protocol 1: Determination of IC50 using a Sulforhodamine B (SRB) Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a novel imidazo[1,2-a]pyridine derivative, which is a critical first step in characterizing its cytotoxic potential.

A. Materials

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Imidazo[1,2-a]pyridine derivative

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • 10% Trichloroacetic acid (TCA), cold

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

B. Experimental Workflow

Caption: Workflow for determining IC50 using the SRB assay.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of the imidazo[1,2-a]pyridine derivative in complete medium from the 10 mM DMSO stock. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

IV. Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is designed to investigate the effect of the imidazo[1,2-a]pyridine derivative on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt. A decrease in phosphorylated Akt (p-Akt) would suggest inhibition of the pathway.

A. Materials

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Imidazo[1,2-a]pyridine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

B. Experimental Workflow

Caption: Western blot workflow for analyzing protein phosphorylation.

C. Step-by-Step Procedure

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the imidazo[1,2-a]pyridine derivative at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-Akt, anti-Akt, and anti-β-actin as a loading control) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the change in phosphorylation upon treatment.

V. Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
High variability in SRB assay Uneven cell seeding, edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate.
No cytotoxic effect observed Compound is inactive in the chosen cell line, concentration range is too low, or incubation time is too short.Test in a different cell line, broaden the concentration range, and perform a time-course experiment.
Weak or no signal in Western blot Insufficient protein loaded, poor antibody quality, or ineffective protein transfer.Increase the amount of protein loaded, use a validated antibody, and check the transfer efficiency with Ponceau S staining.
High background in Western blot Insufficient blocking, antibody concentration too high, or inadequate washing.Increase blocking time, optimize antibody dilutions, and increase the number and duration of washes.

VI. Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The protocols provided in this guide offer a systematic approach to the initial characterization of new derivatives in a cell culture setting. By determining the cytotoxic potential and elucidating the mechanism of action, researchers can effectively advance the preclinical development of these compelling compounds.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). National Institutes of Health. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). PubMed. [Link]

  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridin-2-ylmethanol. (2025). Fisher Scientific. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). RSC Publishing. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Institutes of Health. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (n.d.). PubMed. [Link]

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Application

Application Notes and Protocols for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine as a Fluorescent Probe

Abstract This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and potential applications of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, a novel fluorescent probe. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and potential applications of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, a novel fluorescent probe. The unique π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine core imparts advantageous fluorescent properties, including high quantum yields and environmental sensitivity.[1] These characteristics make it a prime candidate for the development of sophisticated fluorescent probes and imaging agents for a variety of biological and chemical sensing applications. This document outlines detailed protocols for its prospective use in pH sensing and metal ion detection, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its capabilities.

Introduction: The Promise of Imidazo[1,2-a]pyridine-Based Fluorophores

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and intriguing photophysical properties.[2][3][4][5] These nitrogen-fused heterocyclic compounds possess a rigid, planar structure and an electron-rich system, which are conducive to strong fluorescence.[6] A key attribute of many imidazo[1,2-a]pyridine derivatives is their intrinsic fluorescence, making them valuable tools for bioimaging and mechanistic studies.[6][7] The versatility of this scaffold allows for fine-tuning of its fluorescence characteristics through chemical modification, enabling the rational design of probes for specific analytes and environments.[1]

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine incorporates a primary amine group, which is poised to act as a recognition site for analytes such as protons (H⁺) and metal ions. The protonation state of the amine is expected to modulate the electronic properties of the imidazo[1,2-a]pyridine core, leading to changes in fluorescence intensity or spectral shifts. This pH-dependent fluorescence is a cornerstone of its potential as a pH sensor.[8][9][10] Furthermore, the amine and the nitrogen atoms of the imidazo[1,2-a]pyridine ring can act as a chelating moiety for various metal ions, which can lead to fluorescence enhancement or quenching upon binding.[11][12][13][14]

This guide will delve into the theoretical underpinnings of these applications and provide practical, step-by-step protocols for their experimental validation.

Core Photophysical Properties and Sensing Mechanisms

The fluorescence of imidazo[1,2-a]pyridine derivatives is typically characterized by strong emission in the blue-to-green region of the visible spectrum.[1] The introduction of substituents can significantly alter the absorption and emission spectra, as well as the fluorescence quantum yield.

Proposed Sensing Mechanism

The sensing mechanism of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is predicated on the modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes.

  • pH Sensing: In a basic or neutral environment, the lone pair of electrons on the primary amine can act as a photoinduced electron transfer (PET) quencher of the excited imidazo[1,2-a]pyridine fluorophore, resulting in low fluorescence. Upon protonation in an acidic medium, this PET process is inhibited, leading to a "turn-on" of fluorescence.

  • Metal Ion Detection: The amine and the imidazo[1,2-a]pyridine nitrogens can form a coordination complex with a metal ion. This binding event can restrict intramolecular rotations and vibrations, leading to chelation-enhanced fluorescence (CHEF). Alternatively, if the metal ion is paramagnetic (e.g., Cu²⁺, Fe³⁺), it can induce fluorescence quenching through energy or electron transfer.[15]

Anticipated Photophysical Data

While experimental data for this specific compound is not yet available, we can extrapolate from known imidazo[1,2-a]pyridine derivatives.

PropertyAnticipated Value/RangeRationale
Excitation Maximum (λex) 340 - 380 nmBased on the electronic absorption of the imidazo[1,2-a]pyridine core.
Emission Maximum (λem) 420 - 480 nm (in "on" state)Typical blue-green emission for this class of fluorophores.
Quantum Yield (ΦF) 0.2 - 0.7 (in "on" state)Imidazo[1,2-a]pyridines can exhibit high fluorescence efficiency.[16]
Stokes Shift > 5000 cm⁻¹A large Stokes shift is a known characteristic of some imidazo[1,5-a]pyridine derivatives, which is advantageous for minimizing self-absorption.[17]

Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

The synthesis of imidazo[1,2-a]pyridines can be achieved through various established methods, including the Groebke–Blackburn–Bienaymé reaction, which is a one-pot multicomponent reaction.[2][18] Other synthetic routes involve the condensation of 2-aminopyridines with α-haloketones or terminal alkynes.[3][19]

Conceptual Synthetic Workflow

A plausible synthetic route for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is outlined below. This workflow is a conceptual representation and would require experimental optimization.

Synthetic Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reductive Amination 2-aminopyridine 2-aminopyridine precursor 1-(Imidazo[1,2-a]pyridin-2-yl)-2-propanone 2-aminopyridine->precursor Condensation bromoacetone_derivative 3-Bromo-3-methyl-2-butanone bromoacetone_derivative->precursor final_product 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine precursor->final_product Reductive Amination ammonia Ammonia/Ammonium Acetate ammonia->final_product reducing_agent Sodium Cyanoborohydride reducing_agent->final_product

Caption: Conceptual synthetic workflow for the target fluorescent probe.

Application Protocols

The following protocols are designed to serve as a starting point for researchers. Optimization of concentrations, incubation times, and buffer conditions will be necessary for specific experimental setups.

Protocol 1: Characterization of pH-Dependent Fluorescence

This protocol details the steps to determine the pKa of the probe and its effective range for pH sensing.

Materials:

  • 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine stock solution (1 mM in DMSO)

  • A series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers)

  • Fluorometer and quartz cuvettes

  • pH meter

Procedure:

  • Preparation of Working Solutions: Prepare a series of 10 µM solutions of the probe in the different pH buffers. Ensure the final concentration of DMSO is less than 1%.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer (e.g., 360 nm).

    • Record the emission spectra for each pH solution from 400 nm to 600 nm.

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

    • Identify the linear range of the fluorescence response to pH changes.[8]

Protocol 2: Screening for Metal Ion Selectivity

This protocol outlines a method to assess the probe's selectivity for various metal ions.

Materials:

  • 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine stock solution (1 mM in DMSO)

  • Stock solutions (10 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₃, HgCl₂) in deionized water.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 10 µM solution of the probe in the buffer.

    • To separate cuvettes containing the probe solution, add an aliquot of each metal salt stock solution to a final concentration of 100 µM (a 10-fold excess).

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the probe alone (control).

    • Record the fluorescence emission spectrum after the addition of each metal ion.

  • Data Analysis:

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to the control.

    • A significant change in fluorescence intensity indicates a potential interaction.

Protocol 3: Determination of Metal Ion Binding Affinity

This protocol is for quantifying the binding affinity of the probe for a specific metal ion that showed a response in the selectivity screening.

Materials:

  • 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine stock solution (1 mM in DMSO)

  • Stock solution of the selected metal salt (e.g., 10 mM ZnCl₂)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Titration Experiment:

    • Prepare a 10 µM solution of the probe in the buffer.

    • Sequentially add small aliquots of the metal salt stock solution to the probe solution, ranging from 0 to several molar equivalents.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum after each addition of the metal ion.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

    • Fit the data to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) to determine the dissociation constant (Kd).

Protocol 4: Bioimaging of Intracellular pH or Metal Ions

This protocol provides a general framework for using the probe for live-cell imaging.

Materials:

  • 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine stock solution (1 mM in DMSO)

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Loading:

    • Wash the cultured cells with PBS.

    • Incubate the cells with a working solution of the probe (e.g., 1-10 µM in serum-free medium) for 15-30 minutes at 37°C.

  • Washing:

    • Remove the loading solution and wash the cells twice with PBS or fresh medium to remove any excess probe.

  • Imaging:

    • Mount the dish on the fluorescence microscope.

    • Excite the cells with a suitable light source (e.g., 365 nm LED).

    • Capture fluorescence images using an appropriate emission filter (e.g., 450/50 nm).

  • Inducing Changes (Optional):

    • To observe changes in intracellular pH, treat the cells with agents like nigericin or ammonium chloride.

    • To observe changes in intracellular metal ion concentrations, treat the cells with an appropriate ionophore and the metal of interest.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity in different cellular compartments or over time using image analysis software.

Bioimaging Workflow Cell_Culture 1. Culture cells on glass-bottom dish Loading 2. Load cells with the fluorescent probe Cell_Culture->Loading Washing 3. Wash to remove excess probe Loading->Washing Imaging 4. Acquire fluorescence images Washing->Imaging Treatment 5. Treat cells to induce pH or metal ion changes (optional) Imaging->Treatment Analysis 6. Analyze image data Imaging->Analysis Direct Analysis Treatment->Analysis

Caption: General workflow for live-cell imaging with the fluorescent probe.

Troubleshooting and Considerations

  • Photostability: Imidazo[1,2-a]pyridine derivatives generally exhibit good photostability. However, it is advisable to minimize light exposure during experiments to prevent photobleaching.

  • Cytotoxicity: The cytotoxicity of the probe should be assessed for live-cell imaging applications, for example, using an MTT assay. Low cytotoxicity is a desirable feature.[20]

  • Autofluorescence: Biological samples can exhibit autofluorescence, which may interfere with the probe's signal.[21] Appropriate controls (unlabeled cells) should be included to account for this.

  • Probe Concentration: The optimal probe concentration for cell loading should be determined empirically to achieve a good signal-to-noise ratio without causing cellular stress.

Conclusion

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine holds significant promise as a versatile fluorescent probe for pH and metal ion sensing. Its rational design, based on the well-established photophysical properties of the imidazo[1,2-a]pyridine scaffold, provides a strong foundation for its application in various chemical and biological systems. The protocols outlined in this guide offer a comprehensive starting point for researchers to explore and validate its utility in their specific areas of interest. Further characterization and optimization will undoubtedly expand the scope of its applications in cellular imaging, environmental monitoring, and drug discovery.

References

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  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (n.d.). RSC Publishing. Retrieved from [Link]

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Method

Application Notes and Protocols for Kinase Assays Using Imidazo[1,2-a]pyridine-Based Compounds

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and versatile biological activities.[1][2][3] This nitrogen-containing fused ring system has garnered significant attention in oncology and other therapeutic areas due to its effectiveness as a potent modulator of various protein kinases.[4][5] Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7]

Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed as inhibitors of several key kinases, including phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and the mammalian target of rapamycin (mTOR), which are central nodes in cell survival and proliferation pathways.[1][4] The therapeutic potential of this scaffold lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][9] This document provides a comprehensive guide for researchers on the application of imidazo[1,2-a]pyridine-based compounds, such as the conceptual molecule 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, in robust and reliable kinase assays.

Scientific Principles of Kinase Assays for Inhibitor Profiling

The primary goal of a kinase assay in this context is to determine the potency of a test compound, typically by quantifying its ability to inhibit the enzymatic activity of a target kinase. This is often expressed as an IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%. Modern kinase assays are designed for high-throughput screening (HTS) and are predominantly non-radioactive, offering advantages in safety, cost, and scalability.[6][7] The two most prevalent methodologies are luminescence-based and fluorescence-based assays.[6]

Luminescence-Based Assays: These assays indirectly measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the kinase reaction.[6]

  • ATP Depletion (e.g., Kinase-Glo®): In this format, the kinase reaction is allowed to proceed for a set time, after which a reagent containing luciferase and its substrate, luciferin, is added. The amount of remaining ATP is directly proportional to the light output. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[10][11][12]

  • ADP Production (e.g., ADP-Glo™): This assay quantifies the amount of ADP generated. It is a two-step process: first, the remaining ATP from the kinase reaction is depleted. Then, the ADP is converted back to ATP, which is subsequently measured using a luciferase-based reaction. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[13][14][15]

Fluorescence-Based Assays (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF® (Homogeneous Time-Resolved Fluorescence), are another widely used platform.[16][17] These assays measure the accumulation of the phosphorylated product.[16]

  • HTRF® Kinase Assay Principle: This technology uses two fluorophores: a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665 or d2). Typically, a biotinylated substrate and a phospho-specific antibody conjugated to one of the fluorophores are used. The other fluorophore is conjugated to streptavidin. When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The resulting TR-FRET signal is directly proportional to the amount of phosphorylated product.[16][17][18][19]

Experimental Protocols

The following protocols are designed to be adaptable for screening imidazo[1,2-a]pyridine-based compounds against a target kinase of interest. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase.

Protocol 1: Luminescence-Based Kinase Assay using ADP-Glo™ Technology

This protocol is designed to determine the IC50 of a test compound by measuring ADP production.

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Test Compound (e.g., 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine) dissolved in DMSO

  • Kinase Buffer (specific to the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. For the final assay, the DMSO concentration should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.[6]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2X kinase/substrate solution prepared in kinase buffer.

    • To initiate the kinase reaction, add 5 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase, if known). The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[14]

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13][14]

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The data is typically normalized to controls:

      • High Signal (0% Inhibition): Kinase + Substrate + ATP + DMSO

      • Low Signal (100% Inhibition): No Kinase (or a known potent inhibitor) + Substrate + ATP + DMSO

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare Compound Serial Dilutions in DMSO Dispense_Cmpd Dispense 2.5 µL Compound or DMSO to Plate Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare 2X Kinase/Substrate and 2X ATP Solutions Add_Enzyme Add 2.5 µL 2X Kinase/Substrate Mix Reagent_Prep->Add_Enzyme Initiate_Rxn Add 5 µL 2X ATP to Start Reaction Add_Enzyme->Initiate_Rxn Incubate_Kinase Incubate (e.g., 60 min, RT) Initiate_Rxn->Incubate_Kinase Add_ADPGlo Add 10 µL ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_Deplete Incubate (40 min, RT) (Stop Rxn & Deplete ATP) Add_ADPGlo->Incubate_Deplete Add_Detection Add 20 µL Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Signal Incubate (30-60 min, RT) (Develop Signal) Add_Detection->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate

Caption: Workflow for a luminescence-based kinase inhibitor assay.

Protocol 2: TR-FRET Kinase Assay using HTRF® Technology

This protocol outlines a method to determine the IC50 of a test compound by measuring the phosphorylation of a biotinylated substrate.

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Test Compound (e.g., 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine) dissolved in DMSO

  • Kinase Buffer

  • HTRF® KinEASE™ Kit (or specific antibody pair for the target) containing:

    • Europium (Eu³⁺) cryptate-labeled anti-phospho antibody (Donor)

    • Streptavidin-XL665 (Acceptor)

  • HTRF® Detection Buffer

  • Low-volume, white or black 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • TR-FRET-compatible plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO as described in Protocol 1.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of the test compound dilution or DMSO (for controls).

    • Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase buffer.

    • Pre-incubate the compound with the enzyme/substrate mix for 15 minutes at room temperature.[20]

    • Initiate the reaction by adding 4 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate for the optimized reaction time (e.g., 10-30 minutes) at room temperature.[16][20]

  • Detection:

    • Prepare the detection reagent mix by diluting the Eu³⁺-cryptate antibody and Streptavidin-XL665 in HTRF® detection buffer, which typically contains EDTA to stop the kinase reaction.[18]

    • Add 10 µL of the detection reagent mix to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.[20]

  • Data Acquisition and Analysis:

    • Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on a TR-FRET-compatible plate reader.

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using high and low signal controls as described in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the curve.

Data Presentation and Interpretation

The primary output from these assays is the IC50 value, which is a measure of the compound's potency. When screening a series of imidazo[1,2-a]pyridine derivatives, the data should be compiled into a table to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Data for Imidazo[1,2-a]pyridine Analogs Against Target Kinase X

Compound IDStructure ModificationKinase X IC50 (nM) [ADP-Glo]Kinase X IC50 (nM) [HTRF]
IP-1 R = -H15001800
IP-2 R = -Cl750820
IP-3 R = -OCH₃2530
IP-4 R = -CF₃1012
StaurosporineControl Inhibitor58

This structured presentation allows for easy comparison of compound potencies and helps guide the medicinal chemistry efforts to optimize the scaffold.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases within the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1][4] Inhibition of a kinase in this pathway, such as PI3K or Akt, would block the downstream signaling cascade, leading to desired anti-proliferative or pro-apoptotic effects in cancer cells.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,2-a]pyridines.

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, every assay should include the following controls:

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine) should be run in every plate to confirm the assay can detect inhibition.

  • Negative Control: A vehicle control (e.g., DMSO) establishes the baseline of uninhibited kinase activity.

  • Z'-factor Calculation: For HTS campaigns, the Z'-factor should be calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for a screening assay.

By adhering to these principles and protocols, researchers can confidently and accurately assess the inhibitory potential of novel imidazo[1,2-a]pyridine derivatives, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

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  • Tanega, C., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 13(7), 416-427. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4589252/]
  • Cisbio Bioassays. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-30. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2768397/]
  • Thermo Fisher Scientific. Biochemical Kinase Assays. [URL: https://www.thermofisher.com/uk/en/home/life-science/drug-discovery/target-and-lead-identification-and-validation/biochemical-assays/biochemical-kinase-assays.html]
  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8428236/]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [URL: https://www.celtarys.com/knowledge-center/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery/]
  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771421/]
  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 15-17. [URL: https://www.promega.com/-/media/files/resources/promega-notes/83/introducing-the-kinase-glo-luminescent-kinase-assay.pdf?rev=b2b1e7c51e0443428906c6e7f8e8f8e8&sc_lang=en]
  • Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. [URL: https://www.revvity.com/resources/technical-resources/application-notes/htrf-kinease-a-universal-expanded-platform-to-address-serinethreonine--tyrosine-kinases]
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. [URL: https://www.promega.
  • ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays are... [URL: https://www.researchgate.net/figure/Kinase-assay-principle-The-substrates-used-in-HTRF-kinase-assays-are-tagged-by-fusion_fig7_230605910]
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  • Lee, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 918-922. [URL: https://pubmed.ncbi.nlm.nih.gov/26776472/]
  • Cisbio Bioassays. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PDF Document. [URL: https://www.researchgate.
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  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1058-1063. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027473/]
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Application

Application Note: Strategic In Vivo Experimental Design for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

An in-depth guide to the preclinical in vivo evaluation of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, a novel kinase inhibitor candidate. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the preclinical in vivo evaluation of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, a novel kinase inhibitor candidate.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatile structure has led to the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[3][4] Derivatives of this scaffold have shown significant promise as inhibitors of critical signaling kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), PI3K, Akt, and mTOR, which are often dysregulated in human cancers.[5][6][7]

This document provides a comprehensive guide for the in vivo experimental design and evaluation of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (hereinafter referred to as "the Compound"). Based on the pharmacology of structurally related molecules, the Compound is hypothesized to function as a kinase inhibitor, likely targeting pathways involved in tumor growth and angiogenesis, such as the PDGFR signaling cascade.[5] The successful translation of in vitro potency into in vivo efficacy requires a meticulously planned, multi-phased approach. This guide outlines the strategic planning, detailed protocols, and data interpretation necessary to characterize the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and preliminary safety profiles of the Compound in relevant animal models.

Part 1: Foundational Strategy for In Vivo Evaluation

The overarching goal of preclinical in vivo research is to generate a robust data package that informs the decision to advance a compound toward clinical trials.[8] This process must be guided by scientific rigor, ethical considerations, and a clear understanding of regulatory expectations.[9] A well-designed study not only tests the primary hypothesis but also provides insights into potential liabilities that may arise during later development stages.

The Phased Approach: A logical progression of studies is critical to conserve resources and make informed go/no-go decisions. The evaluation of the Compound should follow a phased workflow, where data from one stage informs the design of the next.

G cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Safety & Tolerability P1 Test Article Characterization (CoA) P2 Vehicle Selection & Formulation Development P1->P2 PK Pharmacokinetics (PK) (IV & PO Dosing) P2->PK Informs Dosing PD Pharmacodynamics (PD) (Target Engagement) PK->PD Efficacy Anti-Tumor Efficacy Study (Xenograft Model) PD->Efficacy Informs Dose & Schedule Tox Preliminary Toxicology (Dose Escalation) Efficacy->Tox Identifies MTD* caption *MTD: Maximum Tolerated Dose

Figure 1: A phased workflow for in vivo compound evaluation.

Ethical Considerations & Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). For studies intended to support regulatory filings, adherence to Good Laboratory Practice (GLP) standards is required.[9] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied at every stage of experimental design.[10]

Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

The initial in vivo studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the Compound and to establish a clear link between its concentration in the body and its biological effect.

2.1. Pharmacokinetic (PK) Studies

Causality: A compound cannot be effective if it does not reach its target in sufficient concentrations for a sufficient duration. PK studies are essential to determine the bioavailability of the Compound and to define the dose and schedule required to achieve therapeutic exposure.[11]

Experimental Design:

  • Animal Model: Mice (e.g., CD-1) or rats (e.g., Sprague-Dawley) are standard initial species.[12] Mice are often preferred due to lower compound requirements.

  • Administration Routes: Two routes are critical: intravenous (IV) bolus to determine clearance and volume of distribution, and the intended clinical route, typically oral (PO), to assess bioavailability.[12]

  • Groups:

    • Group 1: IV administration (e.g., 1-2 mg/kg)

    • Group 2: PO administration (e.g., 10-20 mg/kg)

    • A minimum of 3-4 animals per time point is recommended if using composite sampling; serial microsampling allows for a full profile from a single mouse.[13][14]

  • Sampling: Blood samples are collected at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.[12] The exact time points should be adjusted based on the predicted half-life of the compound.[15]

  • Analysis: Plasma concentrations of the Compound are quantified using a validated LC-MS/MS method.

Protocol 1: Mouse Pharmacokinetic Study

  • Test Article Preparation: Prepare a clear, sterile solution of the Compound in an appropriate vehicle (e.g., 20% Solutol HS 15 in water for IV; 0.5% methylcellulose in water for PO).

  • Animal Dosing: Acclimatize male CD-1 mice (8-10 weeks old) for at least 3 days. Fast animals for 4 hours prior to PO dosing. Administer the Compound by IV (tail vein) or PO (oral gavage).

  • Blood Collection (Serial Microsampling): At each designated time point, collect ~20-30 µL of blood via submandibular or saphenous vein puncture into K2EDTA-coated capillaries.

  • Plasma Preparation: Immediately centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the Compound in plasma samples using a validated LC-MS/MS method against a standard curve.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Data Presentation: PK Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)Description
Cmax (ng/mL) 1500850Maximum observed plasma concentration
Tmax (h) 0.081.0Time to reach Cmax
AUC₀-inf (ng·h/mL) 18007200Area under the concentration-time curve
T½ (h) 2.53.0Elimination half-life
CL (mL/min/kg) 9.2-Clearance
Vdss (L/kg) 1.8-Volume of distribution at steady state
Bioavailability (%) -40%Fraction of oral dose reaching systemic circulation

2.2. Pharmacodynamic (PD) Studies

Causality: To confirm the mechanism of action in vivo, it is crucial to demonstrate that the Compound engages its intended target at exposures achieved in the PK study. For a hypothesized PDGFR inhibitor, this involves measuring the inhibition of PDGFR phosphorylation in tumor tissue.

G cluster_pathway Hypothesized PDGFR Signaling Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds & Dimerizes PI3K PI3K PDGFR->PI3K Activates (Phosphorylation) Compound 1-(Imidazo[1,2-a]pyridin-2-yl) -2-methylpropan-2-amine Compound->PDGFR Inhibits Kinase Domain Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Hypothesized mechanism of action via PDGFR inhibition.

Protocol 2: Tumor Target Engagement (PD) Study

  • Model Establishment: Use immunodeficient mice (e.g., nude mice) bearing established xenograft tumors derived from a cell line with activated PDGFR signaling (e.g., U-87 MG glioblastoma).

  • Dosing: Once tumors reach 200-300 mm³, administer a single oral dose of the Compound (at a dose known to achieve significant exposure from PK studies, e.g., 20 mg/kg).

  • Tissue Collection: At various time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice (n=3-4 per time point) and immediately excise and snap-freeze tumors in liquid nitrogen.

  • Analysis: Prepare tumor lysates and determine the levels of phosphorylated PDGFR (p-PDGFR) and total PDGFR via Western Blot or ELISA.

  • Interpretation: Correlate the reduction in p-PDGFR with the plasma concentrations of the Compound at the corresponding time points from the PK study to establish an exposure-response relationship.

Part 3: In Vivo Efficacy Studies

Causality: The ultimate preclinical test is whether the Compound can safely inhibit tumor growth in a living animal. The efficacy study integrates PK and PD to assess the therapeutic potential.

Model Selection: The choice of animal model is critical for clinical relevance.[16]

  • Cell Line-Derived Xenograft (CDX): Involves implanting human cancer cell lines into immunodeficient mice.[16] This is the most common initial model due to its reproducibility and relatively low cost. A cell line with a known dependency on the Compound's target (e.g., PDGFR mutation/amplification) should be chosen.[17]

  • Patient-Derived Xenograft (PDX): Involves implanting tumor fragments directly from a patient into mice.[16] PDX models better retain the heterogeneity of the original tumor but are more complex and costly to run.[18]

Protocol 3: CDX Efficacy Study in Nude Mice

  • Cell Culture & Implantation: Culture a suitable human cancer cell line (e.g., GIST or glioma) under sterile conditions. Implant 1-5 million cells subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average size of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution.

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose, PO, daily)

    • Group 2: Compound, Low Dose (e.g., 10 mg/kg, PO, daily)

    • Group 3: Compound, High Dose (e.g., 30 mg/kg, PO, daily)

    • Group 4: Positive Control (Standard-of-care drug, e.g., Imatinib at 50 mg/kg, PO, daily)

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • Monitor animal health daily for clinical signs of toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

    • The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Data Analysis: Calculate %TGI for each group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

G cluster_setup Setup Phase cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Implant Day 0: Implant Tumor Cells Monitor Days 7-10: Monitor Tumor Growth Implant->Monitor Random Day 10: Randomize Mice (Tumor Size ~120 mm³) Monitor->Random Treat Days 11-31: Daily Dosing Random->Treat End Day 32: Terminal Tissue Collection & Data Analysis (%TGI) Treat->End Measure Twice Weekly: - Tumor Volume - Body Weight Observe Daily: Clinical Observations

Figure 3: Workflow and timeline for a typical xenograft efficacy study.

Data Presentation: Efficacy & Tolerability Summary

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle -1850 ± 210-+2.5%
Compound 10 mg/kg, PO, QD980 ± 15047%+1.8%
Compound 30 mg/kg, PO, QD450 ± 9576%-3.0%
Positive Control 50 mg/kg, PO, QD510 ± 11072%+0.5%

Part 4: Preliminary Toxicology and Safety

Causality: Efficacy is meaningless without an acceptable safety profile. Preliminary toxicology, often integrated into efficacy studies, aims to identify the Maximum Tolerated Dose (MTD) and potential target organs of toxicity.[19][20]

Protocol 4: Integrated Safety Assessment

  • Clinical Observations: During the efficacy study, perform daily cage-side observations for signs of morbidity (e.g., hunched posture, ruffled fur, lethargy, ataxia). Use a standardized scoring system.

  • Body Weight: Body weight is a sensitive indicator of general health. A sustained weight loss of >15-20% is a common humane endpoint.[21]

  • Terminal Procedures: At the end of the efficacy study, collect terminal blood samples via cardiac puncture for:

    • Complete Blood Count (CBC): To assess effects on red cells, white cells, and platelets.

    • Clinical Chemistry: To evaluate liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Gross Necropsy: Perform a visual examination of all major organs (liver, spleen, kidneys, lungs, heart) for any abnormalities in size, color, or texture. Record organ weights.

  • Interpretation: Combine clinical observations, body weight data, clinical pathology, and necropsy findings to assess the overall tolerability of the Compound at each dose level. This helps establish a preliminary therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Conclusion

The in vivo evaluation of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is a systematic process that builds from understanding the compound's disposition in the body to demonstrating its mechanism-based anti-tumor activity and defining its safety margin. By following this phased and integrated approach—combining robust PK/PD, efficacy, and toxicology studies—researchers can generate the high-quality, self-validating data necessary to confidently advance promising therapeutic candidates toward clinical development.

References

  • Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]

  • Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt Source: PubMed URL: [Link]

  • Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: Spandidos Publications URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: PubMed URL: [Link]

  • Title: Step 2: Preclinical Research Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Importance of Toxicology Studies in Preclinical Research Source: Labinsights URL: [Link]

  • Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects Source: Dovepress URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Recent progress in the pharmacology of imidazo[1,2-a]pyridines Source: PubMed URL: [Link]

  • Title: In Vivo Assay Guidelines Source: NCBI Bookshelf URL: [Link]

  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]

  • Title: In vivo toxicology and safety pharmacology Source: Nuvisan URL: [Link]

  • Title: In Vivo Preclinical Mouse Models Source: Champions Oncology URL: [Link]

  • Title: 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges Source: ModernVivo URL: [Link]

  • Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]

  • Title: Study design - Explanation - ARRIVE Guidelines Source: ARRIVE Guidelines URL: [Link]

  • Title: Cancer Models Source: Charles River Laboratories URL: [Link]

  • Title: The role of early in vivo toxicity testing in drug discovery toxicology Source: PubMed URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]

  • Title: The Crucial Role of preclinical toxicology studies in Drug Discovery Source: Broughton URL: [Link]

  • Title: V B. Metabolism and Pharmacokinetic Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The ARRIVE guidelines: a framework to plan your next in vivo experiment Source: FEBS Network URL: [Link]

  • Title: Pharmacokinetics (PK) and In Vivo Studies Source: Paraza Pharma Inc URL: [Link]

  • Title: Mouse Models of Cancer Study Source: JoVE URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]

  • Title: Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][5][21]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer Source: PubMed URL: [Link]

  • Title: Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors Source: PubMed URL: [Link]

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Method

Application Note &amp; Protocol Guide: Solubilization of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine for Preclinical Research

Abstract This document provides a comprehensive guide for the solubilization of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, a member of the pharmacologically significant imidazopyridine class.[1][2][3] The inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, a member of the pharmacologically significant imidazopyridine class.[1][2][3] The inherent basicity conferred by the primary amine moiety dictates a pH-dependent solubility profile, which presents challenges for preparing consistent and stable solutions for biological assays. This guide details the physicochemical rationale behind solvent selection and provides validated, step-by-step protocols for preparing high-concentration organic stock solutions and their subsequent dilution into aqueous media for in vitro and in vivo experimental workflows. Best practices for stability, storage, and troubleshooting are also addressed to ensure experimental reproducibility and data integrity.

Physicochemical Profile & Solubility Rationale

Understanding the chemical nature of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is fundamental to developing a successful dissolution strategy. The structure is characterized by a fused imidazopyridine heterocyclic system and a primary amine group.

  • Basicity and pKa: The primary amine group is a Brønsted-Lowry base, meaning it readily accepts a proton. While the exact pKa of this specific molecule is not publicly documented, structurally related imidazopyridine derivatives with amine side chains have been reported with pKa values around 9.3.[4]

  • pH-Dependent Solubility: This basicity is the most critical factor for its solubility.

    • At a pH well below the pKa (e.g., pH < 7.4), the amine group becomes protonated (R-NH₃⁺), forming a salt. This charged species is significantly more polar and thus more soluble in aqueous solutions.[5][6]

    • At a pH above the pKa, the amine exists predominantly in its neutral, free-base form (R-NH₂), which is less polar and has lower aqueous solubility.

  • Organic Solubility: Like many heterocyclic small molecules used in drug discovery, the compound is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7]

Property Predicted Value / Characteristic Implication for Dissolution
Chemical Class Imidazo[1,2-a]pyridine derivativeA privileged scaffold in medicinal chemistry, often exhibiting moderate to poor aqueous solubility.[3]
Key Functional Group Primary Amine (-NH₂)Confers basicity and pH-dependent aqueous solubility.[4][6]
Predicted pKa ~8.5 - 9.5The compound will be protonated and more soluble in acidic to neutral aqueous solutions.[4]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)Excellent solvating power for creating high-concentration stock solutions.[8][9]
Aqueous Solubility Low (as free base), High (as salt)Direct dissolution in neutral buffer (pH 7.4) is likely to be challenging. An indirect method is required.

Strategic Approach to Solubilization

A two-step strategy is the most robust and widely adopted method for compounds of this type:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% anhydrous DMSO. This leverages the strong solvating power of DMSO to create a concentrated, stable stock that can be easily stored and diluted.[8]

  • Prepare a Working Solution: Carefully dilute the DMSO stock into the final aqueous experimental buffer (e.g., PBS, cell culture medium). This step is critical, as rapid changes in solvent polarity can cause the compound to precipitate, or "crash out," of the solution.[9][10]

The following diagram illustrates the decision-making logic for selecting the appropriate solvent path based on experimental needs.

start Start: Weigh Compound assay_type Define Assay Type (In Vitro vs. In Vivo) start->assay_type prep_stock Prepare High-Concentration Stock in 100% DMSO assay_type->prep_stock test_sol Small-Scale Solubility Test (e.g., 10-50 mM) prep_stock->test_sol is_soluble Completely Dissolved? test_sol->is_soluble aid_sol Aid Dissolution: Vortex, Sonicate, Warm (37°C) is_soluble->aid_sol No prep_working Prepare Aqueous Working Solution is_soluble->prep_working  Yes aid_sol->test_sol dilute Serially Dilute Stock into Final Aqueous Buffer prep_working->dilute check_precip Check for Precipitation dilute->check_precip troubleshoot Troubleshoot: - Lower Final Concentration - Use Co-solvents (e.g., Tween) - Adjust Buffer pH (if possible) check_precip->troubleshoot Precipitate Observed proceed Proceed to Experiment check_precip->proceed No Precipitate troubleshoot->prep_working

Caption: Decision logic for compound solubilization.

Experimental Protocols

Safety First: Always handle 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine powder in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol creates a concentrated stock solution, which is the standard starting point for most laboratory experiments.

Materials:

  • 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (solid)

  • Anhydrous (or low-water content) Dimethyl Sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM stock solution, the calculation is: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight ( g/mol ) (Note: The molecular weight of C₁₂H₁₇N₃ is 203.29 g/mol ) Example: For 1 mL of a 10 mM stock, you need 1 mL × 0.010 mol/L × 203.29 g/mol = 2.03 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound and place it into a sterile vial. It is better to dissolve the entire contents of a supplier's vial to avoid weighing errors.[11]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.[7] Gentle warming to 37°C can also be applied if necessary.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize contamination and avoid repeated freeze-thaw cycles.[12][13] Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the critical dilution step from the DMSO stock into an aqueous buffer suitable for cell-based or biochemical assays.

Materials:

  • 10 mM DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium with serum)

  • Sterile polypropylene tubes

Procedure:

  • Determine Final Concentrations: Decide on the final concentration of the compound and the maximum allowable DMSO concentration for your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to prevent cytotoxicity.[12][14]

  • Calculate Dilution: Calculate the volume of DMSO stock needed. Volume of Stock (µL) = [Final Volume (µL) × Final Concentration (µM)] / Stock Concentration (µM) Example: To make 1 mL (1000 µL) of a 10 µM working solution from a 10 mM (10,000 µM) stock: Volume of Stock = (1000 µL × 10 µM) / 10,000 µM = 1 µL. The final DMSO concentration will be (1 µL / 1000 µL) × 100% = 0.1%.

  • Perform Dilution: a. Dispense the required volume of aqueous buffer into a sterile tube. b. While gently vortexing the buffer, add the calculated volume of the DMSO stock solution drop-by-drop or by pipetting it directly into the liquid (not onto the side of the tube). This gradual introduction is crucial to prevent localized high concentrations that lead to precipitation.[7] c. Continue to mix for another 30 seconds.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not clear, it may not be usable at that concentration (see Troubleshooting section).

  • Use Promptly: It is best practice to prepare fresh aqueous working solutions for each experiment, as the stability of amine compounds in aqueous media can be limited.[15][16]

The following diagram outlines the practical workflow from solid compound to final assay-ready solution.

cluster_dilution Day of Experiment weigh 1. Weigh Solid Compound add_dmso 2. Add Anhydrous DMSO to Target Concentration weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve stock 4. High-Concentration DMSO Stock Solution dissolve->stock store 5. Aliquot & Store at -80°C stock->store dilute 6. Dilute Stock into Aqueous Buffer (with mixing) stock->dilute working 7. Final Aqueous Working Solution dilute->working assay 8. Use Immediately in Experiment working->assay

Sources

Application

Application Note: High-Throughput Screening of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine and its Analogs for Protein Kinase Inhibitor Discovery

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. Many of these effects are attributed to the modulation of protein kinase activity[4][5]. This application note provides a comprehensive guide for the high-throughput screening (HTS) of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, a representative member of a novel library of substituted imidazo[1,2-a]pyridines, to identify potent and selective protein kinase inhibitors. We present a robust primary screening protocol using an ADP-Glo™ Kinase Assay, followed by a dose-response confirmation and a mechanism-of-action study to validate initial hits. The methodologies described herein are designed for efficiency, scalability, and data-driven decision-making in early-stage drug discovery.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists[6][7]. Its rigid, planar structure and synthetic tractability make it an ideal starting point for the generation of diverse chemical libraries[8][9][10]. Several marketed drugs, such as zolpidem and alpidem, feature this scaffold, highlighting its pharmacological relevance[2]. Recent research has increasingly focused on the development of imidazo[1,2-a]pyridine derivatives as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer[4][5][11][12].

The compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine represents a novel chemical entity with potential as a kinase inhibitor. The strategic placement of a bulky, amine-containing side chain at the 2-position offers a vector for exploring interactions within the ATP-binding pocket of various kinases. This document outlines a systematic HTS cascade to evaluate this compound and its analogs for inhibitory activity against a representative protein kinase, such as a cyclin-dependent kinase (CDK) or a tyrosine kinase.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true positive hits from a large compound library. Our proposed workflow is a tiered approach, beginning with a high-throughput primary screen, followed by more detailed secondary assays for hit confirmation and characterization. This strategy ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization A Compound Library (10,000+ compounds) B Single-Point HTS Assay (e.g., 10 µM concentration) A->B C Data Analysis: Calculate % Inhibition B->C D Hit Selection (Threshold: >50% Inhibition) C->D E Dose-Response Assay (IC50 Determination) D->E F Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) D->F G Data Review & Hit Prioritization E->G F->G H Mechanism of Action Studies (e.g., ATP Competition Assay) G->H J Structure-Activity Relationship (SAR) Analysis H->J I Selectivity Profiling (Kinase Panel Screen) I->J

Figure 1: A tiered high-throughput screening workflow for the identification of kinase inhibitors.

Primary Screening Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction[13]. It is a robust and sensitive method suitable for HTS. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials and Reagents
Reagent/MaterialSupplierCatalog No.
1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amineIn-house libraryN/A
Recombinant Protein Kinase (e.g., CDK2/CycA)Thermo FisherPV3267
Substrate Peptide (e.g., Histone H1)Sigma-AldrichH5505
ADP-Glo™ Kinase Assay KitPromegaV9101
ATP, 10 mMPromegaV9151
Kinase Buffer (5X)Varies by kinaseSee manufacturer
White, opaque 384-well assay platesCorning3570
Staurosporine (positive control)Sigma-AldrichS4400
DMSO, molecular biology gradeSigma-AldrichD8418
Experimental Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of a 10 mM staurosporine stock into positive control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration in the 5 µL reaction will be:

      • Target Kinase (e.g., CDK2/CycA): 5 ng/µL

      • Substrate Peptide (e.g., Histone H1): 0.2 µg/µL

    • Dispense 2.5 µL of the 2X kinase/substrate master mix into each well of the assay plate.

    • Prepare a 2X ATP solution in kinase buffer. The final concentration will be the Km,app for the specific kinase.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar).

Data Analysis

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

Where:

  • RLU_compound is the relative light unit from a well with the test compound.

  • RLU_pos_ctrl is the average RLU from the positive control wells (staurosporine).

  • RLU_neg_ctrl is the average RLU from the negative control wells (DMSO).

Hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50%) or have a Z-score > 3.

Secondary Assay: Dose-Response and IC₅₀ Determination

Compounds identified as hits in the primary screen are subjected to a dose-response analysis to determine their potency (IC₅₀). This involves testing the compound over a range of concentrations.

Protocol
  • Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a 10 mM stock.

  • Assay Performance:

    • Perform the ADP-Glo™ Kinase Assay as described in section 3.2, but with the serially diluted compound.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

ParameterDescription
Top The maximum % inhibition.
Bottom The minimum % inhibition.
HillSlope The steepness of the curve.
IC₅₀ The concentration at which 50% inhibition is observed.

Mechanism of Action: ATP Competition Assay

To understand how the hit compound inhibits the kinase, an ATP competition assay can be performed. This experiment determines if the compound binds to the ATP-binding site of the kinase.

MOA cluster_0 ATP-Competitive Inhibitor cluster_1 Non-ATP-Competitive Inhibitor cluster_2 Uncompetitive Inhibitor A IC50 increases with increasing [ATP] B Binds to the ATP pocket C IC50 is independent of [ATP] D Binds to an allosteric site E IC50 decreases with increasing [ATP] F Binds to the enzyme-substrate complex

Figure 2: Interpreting the results of an ATP competition assay to determine the mechanism of inhibition.

Protocol
  • Perform the dose-response assay as described in section 4.1 at multiple, fixed concentrations of ATP (e.g., 10 µM, 100 µM, and 1 mM).

  • Determine the IC₅₀ value at each ATP concentration.

  • Analyze the shift in IC₅₀ values as a function of ATP concentration. An increase in IC₅₀ with higher ATP concentrations is indicative of an ATP-competitive inhibitor.

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the high-throughput screening of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine and its analogs to identify novel protein kinase inhibitors. This systematic approach, from primary screening to mechanism-of-action studies, allows for the efficient and reliable identification of promising lead compounds. Confirmed hits from this screening cascade can be further profiled for selectivity against a panel of kinases and evaluated in cell-based assays to assess their therapeutic potential[14]. The versatility of the imidazo[1,2-a]pyridine scaffold, combined with a robust HTS strategy, offers a powerful platform for the discovery of next-generation kinase inhibitors.

References

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]

  • Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]

  • Title: High-Throughput Screening of GPCRs for Drug Discovery Applications Source: The Scientist URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

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  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PubMed Central URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: PubMed Central URL: [Link]

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  • Title: Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis Source: DNDi URL: [Link]

  • Title: Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis Source: ResearchGate URL: [Link]

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  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: PubMed URL: [Link]

  • Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: PubMed Central URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: ACS Omega URL: [Link]

  • Title: Imidazo[1,2-a]pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]

  • Title: Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines Source: National Institutes of Health URL: [Link]

  • Title: Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy Source: ResearchGate URL: [Link]

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Method

analytical methods for detecting 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in biological samples

Application Note & Protocol Topic: Development and Validation of a High-Sensitivity LC-MS/MS Method for the Quantification of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in Human Plasma Audience: Researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development and Validation of a High-Sensitivity LC-MS/MS Method for the Quantification of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in Human Plasma

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and clinical research.

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. As novel derivatives are synthesized, the need for reliable bioanalytical methods to support preclinical and clinical studies becomes paramount. This guide details a complete workflow, from initial analyte characterization and mass spectrometer tuning to sample preparation and full method validation according to regulatory standards. The protocols are designed to be self-validating, with explanations of the scientific principles behind key decisions to ensure method robustness and accuracy.

Introduction & Analytical Strategy

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is a novel compound built upon the imidazo[1,2-a]pyridine core. This heterocyclic system is found in well-known drugs such as Zolpidem and Alpidem, which act on the central nervous system. The analysis of such compounds in biological matrices like plasma is critical for understanding their pharmacokinetics (PK) and pharmacodynamics (PD), forming the basis of drug efficacy and safety assessment.

Due to the expected low concentrations in biological samples and the complexity of the plasma matrix, a highly selective and sensitive technique is required. LC-MS/MS is the gold standard for bioanalysis, offering superior specificity through chromatographic separation and mass-based detection of precursor-product ion transitions.

Our strategy is to develop a method based on the following principles:

  • High Sensitivity: Achieve a low Limit of Quantification (LOQ) to accurately measure concentrations at the terminal phase of the PK profile.

  • High Selectivity: Eliminate interference from endogenous plasma components and potential metabolites.

  • Robustness: Ensure the method is reliable and reproducible across different analysts and instruments.

  • Regulatory Compliance: The validation strategy is designed to meet the criteria set forth by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Analyte Physicochemical Properties (Predicted)

A preliminary in-silico analysis is crucial for guiding method development. For 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, the key predicted properties are:

ParameterPredicted ValueImplication for Method Development
Molecular Weight 190.26 g/mol Suitable for standard ESI-MS analysis.
pKa ~8.5 (primary amine)The molecule will be positively charged at acidic pH (<7). This is ideal for Electrospray Ionization in positive mode (ESI+) and for cation-exchange Solid-Phase Extraction (SPE).
logP ~1.8Indicates moderate lipophilicity. Suitable for Reversed-Phase Liquid Chromatography (RPLC) and compatible with both Liquid-Liquid Extraction (LLE) and SPE.

LC-MS/MS Method Development

Mass Spectrometry - Tuning and Optimization

The first step is to optimize the MS parameters by direct infusion of a standard solution of the analyte (~100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

Objective: Identify the optimal precursor ion and the most stable, high-intensity product ions for Selected Reaction Monitoring (SRM).

Protocol:

  • Infusion & Full Scan (Q1): Infuse the analyte solution and acquire a full scan mass spectrum in positive ionization mode (ESI+). The protonated molecule [M+H]⁺ is expected to be the most abundant ion. For our analyte, this would be m/z 191.3.

  • Product Ion Scan (Q3): Select the [M+H]⁺ ion (m/z 191.3) in Q1 and perform a product ion scan in Q3 by inducing fragmentation via Collision-Induced Dissociation (CID). Vary the Collision Energy (CE) to find the optimal energy that produces a stable and intense fragmentation pattern.

  • SRM Transition Selection: Identify two to three of the most intense and specific product ions. A common fragmentation pathway for such molecules involves the loss of the amine-containing side chain. The most intense transition will be used for quantification (Quantifier), and the second most intense will be used for confirmation (Qualifier).

Hypothetical Optimized MS Parameters:

Parameter Setting Rationale
Ionization Mode ESI+ The presence of a basic primary amine makes the molecule highly amenable to protonation.
Capillary Voltage 3.5 kV Optimized for stable spray and maximum ion generation.
Source Temperature 150 °C A lower temperature to prevent thermal degradation of the analyte.
Desolvation Gas Temp 400 °C Efficiently desolvates the ESI droplets to release ions.
Desolvation Gas Flow 800 L/hr Adjusted for optimal signal-to-noise ratio.
Precursor Ion (Q1) m/z 191.3 Corresponds to [M+H]⁺.
Product Ion (Q3) Quantifier: m/z 133.1 Hypothetical fragment corresponding to the core imidazopyridine structure after loss of the side chain.
Collision Energy (CE) 22 eV Empirically determined to yield maximum intensity for the quantifier product ion.

| Internal Standard (IS) | Zolpidem-d6 | A stable isotope-labeled version of a structurally similar compound is the ideal IS. It co-elutes and experiences similar matrix effects, ensuring accurate quantification. |

Liquid Chromatography - Separation

Objective: Develop a rapid and efficient chromatographic method that separates the analyte from endogenous plasma components, preventing ion suppression.

Protocol:

  • Column Selection: A C18 column is a good starting point due to the analyte's moderate lipophilicity. A column with smaller particles (e.g., <2 µm) will provide higher resolution and peak efficiency.

  • Mobile Phase Selection:

    • Aqueous (A): Water with an acidic modifier (e.g., 0.1% Formic Acid). The acid ensures the analyte remains protonated for good peak shape and ESI+ response.

    • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient Elution: Start with a high aqueous percentage to retain the analyte, then rapidly increase the organic phase percentage to elute it. A fast gradient is desirable for high throughput.

Optimized LC Conditions:

Parameter Setting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min.

| Total Run Time | 3.5 minutes |

Sample Preparation

Objective: To extract the analyte from the complex plasma matrix, remove proteins and phospholipids that cause interference and ion suppression, and concentrate the sample.

We will detail two common and effective protocols: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This is the recommended method due to its high selectivity and recovery for basic compounds.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow.

Step-by-Step Protocol:

  • Pre-treatment: To a 50 µL aliquot of human plasma, add 50 µL of the internal standard (IS) working solution and 200 µL of 4% phosphoric acid. Vortex to mix and precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from step 2 onto the SPE plate.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection plate. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

Protocol 2: Liquid-Liquid Extraction (LLE)

A simpler, faster, but potentially less clean alternative to SPE.

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Step-by-Step Protocol:

  • Aliquot: To a 50 µL aliquot of plasma, add 50 µL of IS working solution.

  • Basify: Add 50 µL of 0.1 M Sodium Hydroxide to deprotonate the analyte, increasing its affinity for the organic solvent.

  • Extract: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mix & Separate: Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down & Reconstitution: Evaporate and reconstitute as described in the SPE protocol.

Method Validation

Once the method is developed, it must be validated to prove its reliability for the intended application. The validation should be performed according to established guidelines.

Validation Parameters Summary:

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference at the retention time of the analyte and IS. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the assay is accurate and precise. A calibration curve of at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Signal-to-noise ratio > 10. Accuracy within ±20%, Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of the measurements. Measured at LLOQ, Low, Mid, and High QC levels. Accuracy within ±15% (±20% at LLOQ) of nominal. Precision ≤15% CV (≤20% at LLOQ).
Recovery The efficiency of the extraction process. Determined at Low, Mid, and High QC levels. Should be consistent and reproducible.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix. Calculated matrix factor should have a CV ≤15% across different lots of plasma.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Analyte concentration should remain within ±15% of the baseline value. |

Conclusion

This application note provides a detailed, step-by-step framework for developing and validating a sensitive and robust LC-MS/MS method for the quantification of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in human plasma. The outlined protocols for sample preparation (SPE and LLE) and the systematic approach to LC-MS/MS optimization and validation are grounded in established bioanalytical principles. By following this guide, researchers can confidently develop a reliable method to support pharmacokinetic and other studies essential for drug development. The emphasis on explaining the causality behind experimental choices ensures that the method can be adapted and troubleshooted effectively.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). [Link]

  • The Use of Stable Isotope Labeled Internal Standards for LC-MS Based Bioanalysis. Journal of Applied Bioanalysis. [Link]

  • A review of the advances in solid-phase extraction sorbents for sample preparation in bioanalysis. Bioanalysis Journal. [Link]

Application

Application Notes and Protocols: Leveraging 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine for Advanced Protein Labeling

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide to the novel use of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the novel use of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine for protein labeling. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and intriguing photophysical properties.[1][2][3] By functionalizing this core with a reactive primary amine, we present a versatile tool for the covalent modification of proteins. These application notes detail the chemical principles, step-by-step protocols for conjugation to proteins via amine-reactive chemistry, and methods for characterization of the resulting conjugates. We explore the potential of this reagent to introduce a stable, potentially fluorescent label for applications in cellular imaging, immunoassays, and proteomics.

Introduction: A Novel Reagent for Protein Modification

The covalent labeling of proteins is a cornerstone technique in life sciences and drug development, enabling the study of protein function, localization, and interactions.[4][5] The most common methods for protein labeling target primary amines, such as the ε-amino group of lysine residues and the N-terminus of the polypeptide chain.[6] This is typically achieved using amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with proteins under mild conditions.[4][7][8]

Here, we introduce 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine as a novel labeling reagent. The core of this molecule is the imidazo[1,2-a]pyridine heterocycle, a scaffold with a rich history in medicinal chemistry, found in drugs with a wide range of activities including antiviral, anticancer, and anti-inflammatory properties.[2][9][10][11][12][13] Furthermore, imidazopyridine derivatives are known for their fluorescent properties, typically emitting in the 430-520 nm range, making them attractive candidates for the development of novel fluorescent probes.[1]

The primary amine on the 2-methylpropan-2-amine substituent provides a reactive handle for conjugation to proteins using established amine-reactive chemistries. This guide will focus on the use of this reagent in conjunction with amine-reactive crosslinkers, such as NHS esters, to achieve stable protein labeling.

Principle of the Labeling Reaction

The labeling strategy involves a two-step process. First, the protein of interest is activated with a bifunctional crosslinker containing an amine-reactive group, most commonly an NHS ester. This results in the formation of a stable amide bond between the protein and the crosslinker. The second step involves the reaction of the primary amine of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine with the second reactive group of the crosslinker, forming a stable conjugate.

Alternatively, for direct conjugation, a custom synthesis approach could be employed to create a derivative of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine that already contains a protein-reactive group. However, the focus of this guide is on the more universally applicable crosslinking strategy.

The reaction with NHS esters is highly pH-dependent. The primary amine must be in a non-protonated state to act as a nucleophile. Therefore, the reaction is typically carried out at a slightly basic pH, ranging from 7.2 to 8.5.[7][14]

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Conjugation Protein Protein (with Lysine residues) Activated_Protein Activated Protein Protein->Activated_Protein + NHS-Ester (pH 7.2-8.5) NHS_Ester NHS-Ester Crosslinker Labeled_Protein Labeled Protein Activated_Protein->Labeled_Protein + Labeling Reagent Labeling_Reagent 1-(Imidazo[1,2-a]pyridin-2-yl) -2-methylpropan-2-amine

Caption: Two-step protein labeling workflow.

Experimental Protocols

Materials and Reagents
  • Protein of Interest: Purified protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer).[7] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[7]

  • 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine: Synthesized and purified.

  • Amine-Reactive Crosslinker: e.g., BS3 (a water-soluble NHS ester).

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[14][15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7]

  • Solvent for Labeling Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[7][14]

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes.[7]

Step-by-Step Protocol for Protein Labeling
  • Preparation of Protein Solution:

    • Prepare the protein to be labeled at a concentration of 2-10 mg/mL in the labeling buffer.

    • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[7]

  • Preparation of Reagent Stock Solutions:

    • Allow the vials of the NHS ester crosslinker and 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.

    • Prepare a 100 mM stock solution of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in anhydrous DMSO.

    • Note: These stock solutions should be prepared fresh for each experiment.

  • Labeling Reaction:

    • Activation Step:

      • Calculate the volume of the NHS ester stock solution needed to achieve a 10 to 20-fold molar excess relative to the protein.[7]

      • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

      • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

    • Conjugation Step:

      • Add a 100-fold molar excess of the 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine stock solution to the reaction mixture.

      • Incubate for an additional 1-2 hours at room temperature, or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester groups.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.[7]

    • Equilibrate the column or dialysis buffer with a suitable storage buffer for the protein (e.g., PBS).

G start Start prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) start->prep_protein prep_reagents Prepare Fresh Stock Solutions (NHS-Ester & Labeling Reagent in DMSO) prep_protein->prep_reagents activation Activation Step: Add NHS-Ester to Protein (10-20x molar excess) Incubate RT, 30-60 min prep_reagents->activation conjugation Conjugation Step: Add Labeling Reagent (100x molar excess) Incubate RT, 1-2h or 4°C overnight activation->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purification Purify Labeled Protein (SEC or Dialysis) quenching->purification end End purification->end

Caption: Detailed experimental workflow for protein labeling.

Characterization of the Labeled Protein

Degree of Labeling (DOL) Determination:

The DOL, or the average number of label molecules per protein, can be determined spectrophotometrically if the imidazopyridine moiety has a distinct absorbance maximum.

  • Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of the imidazopyridine label (Amax).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

  • Calculate the molar concentration of the label.

  • The DOL is the ratio of the molar concentration of the label to the molar concentration of the protein.

Fluorescence Spectroscopy:

If the imidazopyridine conjugate is fluorescent, its spectral properties should be characterized.

  • Record the excitation and emission spectra of the labeled protein.

  • Determine the quantum yield to assess the brightness of the label.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the covalent modification and determine the number of labels attached to the protein.

Data Presentation and Interpretation

ParameterRecommended RangeRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Ensures the primary amine of lysine is deprotonated and nucleophilic.[7][14]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reactions; 4°C for overnight reactions to minimize hydrolysis of the NHS ester.[7]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[7][8]
NHS Ester Molar Excess 10 to 20-foldA starting point for optimization; the ideal ratio depends on the protein and desired DOL.[7]
Labeling Reagent Molar Excess 100-foldEnsures complete reaction with the activated sites on the protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incompatible buffer (contains amines)- Hydrolyzed NHS ester- Low protein concentration- Perform buffer exchange into an amine-free buffer.- Prepare fresh NHS ester stock solution.- Concentrate the protein solution.
Protein Precipitation - High concentration of organic solvent- Change in protein stability upon labeling- Minimize the volume of DMSO/DMF added.- Perform labeling at 4°C.- Screen different storage buffers.
High Background Signal - Incomplete removal of unreacted label- Optimize the purification step (e.g., use a longer SEC column or perform additional dialysis steps).

Conclusion

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine represents a promising new tool for protein labeling. Its unique imidazopyridine core offers the potential for intrinsic fluorescence and provides a stable scaffold for conjugation. The protocols outlined in this guide, based on well-established amine-reactive chemistries, provide a solid foundation for researchers to explore the applications of this novel reagent in their specific experimental systems. As with any new reagent, empirical optimization of the reaction conditions is recommended to achieve the desired degree of labeling and preserve protein function.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. [Link]

  • Synthesis and biological evaluation of imidazopyridine-oxindole conjugates as microtubule-targeting agents - PubMed. [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents | Request PDF - ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors - PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC - PubMed Central. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC - PubMed Central. [Link]

Sources

Method

Application Notes &amp; Protocols for Assay Development with 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine and its Analogs

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with a vast range of biological activities.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with a vast range of biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial biological characterization of novel imidazo[1,2-a]pyridine derivatives, such as 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. We present a tiered, systematic workflow, moving from broad phenotypic screening to more specific target-based and mechanistic assays. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing not just procedural steps but also the rationale behind experimental design choices.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds celebrated for their therapeutic versatility.[3] This "privileged scaffold" is found in drugs with applications ranging from treating insomnia (Zolpidem) to anxiety (Alpidem) and gastrointestinal ulcers (Zolimidine).[4] The research landscape for this class of compounds is rich and expanding, with recent studies demonstrating potent activities against cancer, multidrug-resistant bacteria, viruses, and tuberculosis.[4][5][6][7]

The diverse bioactivities stem from the scaffold's ability to interact with a wide array of biological targets, including but not limited to:

  • Protein Kinases: Notably, the PI3K/Akt/mTOR signaling pathway.[8][9][10]

  • Immune Checkpoints: Such as the PD-1/PD-L1 interaction.[11][12]

  • Bacterial Enzymes: Including those essential for mycobacterial survival.[4][13]

  • G-Protein Coupled Receptors (GPCRs): For instance, the Melanin-Concentrating Hormone Receptor 1 (MCH1R).[14]

Given this broad potential, the initial characterization of a novel analog like 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine requires a logical and systematic screening approach to efficiently identify its biological function. This guide outlines such an approach.

Preliminary Compound Assessment

Before initiating biological assays, it is critical to ensure the identity, purity, and solubility of the test compound. This step is fundamental to data integrity.

  • Identity Confirmation: Verify the molecular structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC), ideally with a purity level of >95%.

  • Solubility Determination: Determine the compound's solubility in relevant assay buffers and cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but the final concentration in assays should contain a low percentage of DMSO (typically <0.5%) to avoid solvent-induced artifacts.

Tier 1: Broad-Spectrum Phenotypic Screening

The first tier of biological assessment involves broad phenotypic screens to cast a wide net and identify the primary area of biological activity. This approach is efficient for novel compounds with an unknown mechanism of action.

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Tier 1 Phenotypic Screening cluster_2 Phase 3: Tier 2 Mechanistic Deep Dive Compound Test Compound (Purity & Identity Verified) Stock Prepare DMSO Stock (e.g., 10-50 mM) Compound->Stock AntiCancer Anticancer Screen (Cell Viability Assay) Stock->AntiCancer AntiBac Antibacterial Screen (MIC Assay) Stock->AntiBac Kinase Kinase Inhibition (e.g., PI3K/Akt) AntiCancer->Kinase If Active Apoptosis Apoptosis & Cell Cycle (Flow Cytometry) AntiCancer->Apoptosis If Active Immune Immune Checkpoint (PD-1/PD-L1 Assay) AntiCancer->Immune If Active TargetID Bacterial Target ID (Advanced Methods) AntiBac->TargetID If Active G RTK Receptor Tyrosine Kinase (e.g., PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Inhibitor Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: Common targets of imidazo[1,2-a]pyridines in the PI3K/Akt/mTOR pathway.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

Scientific Rationale: To determine if the compound directly inhibits a specific kinase, a cell-free enzymatic assay is required. The ADP-Glo™ assay measures the amount of ADP produced by a kinase reaction, where a decrease in ADP corresponds to kinase inhibition. Given the literature, PI3K and Akt are high-priority targets to test. [8][15] Materials:

  • Test Compound

  • Recombinant human kinase (e.g., PI3Kα, Akt1)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, ATP, and substrate according to the kit manufacturer's instructions for the specific kinase being tested.

  • Compound Plating: Serially dilute the test compound and add it to the 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: A lower signal indicates less ADP produced, meaning stronger kinase inhibition. Calculate IC₅₀ values from the dose-response curve.

Protocol: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Compounds that inhibit pathways controlling cell proliferation often cause cells to arrest at specific phases of the cell cycle. [8][16]Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Materials:

  • A sensitive cancer cell line (e.g., A375, HeLa)

  • Test Compound

  • Propidium Iodide (PI) / RNase Staining Buffer

  • 70% ice-cold ethanol

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase. Compare treated samples to the vehicle control to identify any accumulation in a specific phase (e.g., G2/M arrest). [8]

Protocol: PD-1/PD-L1 Blockade Assay (HTRF®)

Scientific Rationale: Small molecules can inhibit the interaction between the immune checkpoint proteins PD-1 and PD-L1, a mechanism distinct from kinase inhibition. [11][12]Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology to measure this protein-protein interaction in a high-throughput format.

Materials:

  • Test Compound

  • Recombinant human PD-1 and PD-L1 proteins, tagged with HTRF donor (e.g., Eu³⁺ cryptate) and acceptor (e.g., d2) fluorophores

  • Assay buffer

  • Low-volume 384-well plates

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the tagged PD-1 and PD-L1 proteins in the assay buffer.

  • Compound Plating: Add serial dilutions of the test compound to the plate.

  • Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for protein interaction and inhibitor binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the HTRF ratio (Acceptor/Donor emission). A decrease in the ratio indicates that the compound is disrupting the PD-1/PD-L1 interaction. Determine the IC₅₀ from the dose-response curve.

Data Interpretation and Future Directions

The tiered approach described provides a clear path from a novel compound to a well-characterized lead with a defined mechanism of action.

  • If the compound is active in cell viability assays and inhibits a specific kinase, subsequent steps would include kinase selectivity profiling against a broad panel of kinases and validation of target engagement in cells (e.g., by Western blot to detect phosphorylation of downstream substrates). [17]* If the compound induces cell cycle arrest or apoptosis, further mechanistic studies using Western blotting for key regulatory proteins (e.g., p53, p21, caspases) are warranted to confirm the pathway. [8][16]* If the compound shows antibacterial activity, the next steps involve determining if it is bacteriostatic or bactericidal, assessing its activity against resistant strains, and initiating studies to identify its molecular target. [18] This systematic process of assay development ensures that research efforts are focused and efficient, maximizing the potential for discovering the next generation of therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC - NIH. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Publications. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. [Link]

  • Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. NIH. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]

  • Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. PubMed. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC - PubMed Central. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC - PubMed Central. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols for Cellular Uptake Studies of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Introduction 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, hereafter referred to as IMPA, is a novel small molecule featuring a fused imidazopyridine heterocyclic system linked to a tertiary alkyl primary amine....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, hereafter referred to as IMPA, is a novel small molecule featuring a fused imidazopyridine heterocyclic system linked to a tertiary alkyl primary amine. The imidazopyridine core is a recognized scaffold in medicinal chemistry, known for its diverse biological activities, while the amine group suggests a potential positive charge at physiological pH, influencing its solubility and membrane interaction. Understanding how IMPA enters cells—its cellular uptake mechanism—is a critical first step in evaluating its therapeutic potential and off-target effects.

This document provides a comprehensive guide for researchers to design, execute, and interpret cellular uptake studies for IMPA. We will move beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring that the protocols are robust, reproducible, and yield insightful data.

Part 1: Foundational Concepts & Initial Compound Characterization

Before initiating cell-based assays, it is crucial to understand the physicochemical properties of IMPA, as these will dictate its likely mechanism of transport across the plasma membrane.

1.1. Predicted Physicochemical Properties of IMPA

The structure of IMPA suggests the following key properties that will influence its interaction with cellular membranes:

  • Lipophilicity (LogP): The imidazopyridine core is relatively lipophilic, while the amine group is hydrophilic. The overall LogP will determine its ability to passively diffuse across the lipid bilayer. A moderate LogP (1-3) often correlates with good membrane permeability.

  • Ionization State (pKa): The primary amine group is basic and will likely be protonated (positively charged) at physiological pH (~7.4). This charge will generally hinder passive diffusion across the nonpolar lipid membrane but may make the compound a substrate for transporters that recognize organic cations.

  • Solubility: The aqueous solubility of IMPA, particularly in cell culture media, must be determined to ensure it remains in solution throughout the experiment and to define the upper concentration limit for assays.

1.2. Choosing the Right Cellular Model

The choice of cell line is paramount and should be guided by the therapeutic target of IMPA. However, for initial uptake characterization, several standard cell lines are recommended:

  • Caco-2 Cells: A human colorectal adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes. It is the gold standard for in vitro prediction of intestinal absorption and can reveal if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).

  • HeLa or HEK293 Cells: Human-derived cell lines that are easy to culture and transfect. They are excellent general-purpose models for initial uptake screening and mechanistic studies.

  • Target-Specific Cells: If IMPA has a known biological target, studies should be conducted in cell lines that endogenously express that target at high levels.

Part 2: Experimental Protocols for Quantifying Cellular Uptake

A multi-pronged approach is necessary to build a complete picture of IMPA's cellular uptake. We will detail protocols for both direct quantification and visualization.

2.1. Workflow for Cellular Uptake Assessment

The overall experimental process follows a logical sequence from initial screening to detailed mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Visualization A Determine IMPA Cytotoxicity (e.g., MTT, LDH assay) B Time-Dependent Uptake Assay (e.g., 5, 15, 30, 60 min) A->B C Concentration-Dependent Uptake Assay B->C D Temperature-Dependence Assay (4°C vs. 37°C) C->D Proceed if uptake is observed E Energy-Dependence Assay (Metabolic Inhibitors) D->E F Transporter Inhibition Assay (Known Inhibitors) E->F G Efflux Pump Assessment (e.g., P-gp Substrate Test) F->G H Fluorescent Labeling of IMPA (if feasible) G->H Optional: Visualize distribution I Confocal Microscopy (Subcellular Localization) H->I

Caption: General workflow for investigating the cellular uptake of IMPA.

2.2. Protocol 1: Concentration- and Time-Dependent Uptake using LC-MS/MS

This protocol provides a robust method to quantify the intracellular concentration of IMPA. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity.

Rationale: By varying the incubation time and concentration, we can determine if the uptake process is saturable. A linear relationship suggests passive diffusion, whereas a saturating (Michaelis-Menten) curve indicates carrier-mediated transport.

Materials:

  • Selected cell line (e.g., HeLa)

  • 24-well cell culture plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • IMPA stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in ~90% confluency on the day of the experiment (e.g., 1 x 10^5 cells/well for HeLa). Incubate for 24 hours.

  • Preparation: Prepare working solutions of IMPA in pre-warmed culture medium. For concentration-dependence, use a range like 0, 1, 5, 10, 25, 50 µM. For time-dependence, use a single concentration (e.g., 10 µM).

  • Initiate Uptake: Aspirate the old medium from the wells. Wash once with warm PBS. Add 500 µL of the IMPA working solution to each well.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for the desired time points (e.g., for time-course: 5, 15, 30, 60 minutes; for concentration-course: 30 minutes).

  • Terminate Uptake: To stop the uptake process, rapidly aspirate the IMPA solution and immediately wash the cell monolayer three times with 1 mL of ice-cold PBS. This step is critical to remove any non-internalized compound.

  • Cell Lysis: Add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 15 minutes with gentle rocking.

  • Harvest Lysate: Scrape the cells and collect the lysate into a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Use a small aliquot (5-10 µL) of the supernatant to determine the total protein concentration using a BCA assay. This is essential for normalizing the amount of internalized IMPA.

  • Sample Preparation for LC-MS/MS: To the remaining supernatant, add an equal volume of acetonitrile containing an appropriate internal standard to precipitate proteins. Vortex and centrifuge. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the amount of IMPA using a standard curve. Normalize the data to the protein concentration (e.g., pmol IMPA / mg protein).

2.3. Protocol 2: Investigating the Mechanism of Uptake

This protocol uses inhibitors and temperature modulation to distinguish between different uptake pathways.

Rationale:

  • Temperature: Active transport is an energy-dependent process that is significantly reduced at low temperatures (4°C). Comparing uptake at 37°C versus 4°C can provide strong evidence for active transport.

  • Metabolic Inhibitors: Compounds like sodium azide and 2-deoxy-D-glucose deplete cellular ATP, thereby inhibiting active transport processes.

  • Transporter Inhibitors: Using known inhibitors of common uptake transporters (e.g., for organic cation transporters - OCTs) can help identify the specific transporter family involved.

Methodology:

This protocol follows the same steps as Protocol 2.2, with the following modifications at the pre-incubation stage:

  • Temperature Dependence: Perform a parallel experiment where the cells and all solutions are pre-chilled, and the incubation (Step 4) is carried out at 4°C.

  • Energy Dependence: Before adding the IMPA solution (Step 3), pre-incubate the cells for 30-60 minutes with a medium containing metabolic inhibitors (e.g., 10 mM sodium azide and 50 mM 2-deoxy-D-glucose). Maintain the inhibitors during the incubation with IMPA.

  • Competitive Inhibition: Pre-incubate cells for 15-30 minutes with a known inhibitor or substrate of a suspected transporter family (e.g., 1 mM quinidine for OCTs) before adding the IMPA solution (which also contains the inhibitor).

2.4. Data Interpretation

The collected data can be summarized and interpreted as follows:

Experimental Condition Observed Outcome Inferred Mechanism
Concentration-Dependence Uptake rate saturates at high concentrations.Carrier-mediated transport (Active or Facilitated).
Uptake rate is linear with concentration.Passive Diffusion.
Temperature-Dependence Uptake at 4°C is <20% of uptake at 37°C.Active Transport.
Energy-Dependence Uptake is significantly reduced by metabolic inhibitors.Active Transport (ATP-dependent).
Competitive Inhibition Uptake is reduced in the presence of a known transporter substrate.Involvement of that specific transporter family.

Part 3: Visualizing Cellular Uptake

If a fluorescent derivative of IMPA can be synthesized, or if IMPA possesses intrinsic fluorescence, microscopy can provide invaluable spatial information.

3.1. Protocol 3: Confocal Microscopy for Subcellular Localization

Rationale: Visualizing where the compound accumulates inside the cell (e.g., cytoplasm, nucleus, lysosomes) offers clues about its mechanism and potential sites of action or toxicity.

Methodology:

  • Seed cells on glass-bottom dishes suitable for high-resolution imaging.

  • Treat cells with the fluorescently-labeled IMPA for a defined period (e.g., 1 hour).

  • (Optional) Co-stain with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for nucleus, LysoTracker Red for lysosomes).

  • Wash cells with PBS to remove extracellular compound.

  • Image the live cells using a confocal microscope, acquiring images in the channels for IMPA and the organelle markers.

  • Analyze the images for co-localization to determine the subcellular distribution of IMPA.

3.2. Potential Uptake Pathways

The following diagram illustrates the primary potential pathways for IMPA uptake, which the above experiments are designed to differentiate.

G cluster_cell Cell Interior (Cytoplasm) nucleus Nucleus endosome Endosome extracellular Extracellular Space IMPA (+) membrane Plasma Membrane extracellular->membrane Passive Diffusion transporter Cation Transporter (e.g., OCT) extracellular->transporter Active Transport invagination Endocytosis extracellular->invagination invagination->endosome

Caption: Potential cellular uptake mechanisms for a cationic molecule like IMPA.

Conclusion

A systematic investigation, beginning with basic characterization and progressing through quantitative uptake assays and mechanistic studies, is essential to define the cellular pharmacology of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. The protocols and frameworks provided here offer a robust starting point for any researcher or drug development professional tasked with evaluating this novel chemical entity. The data generated will be fundamental for predicting its in vivo behavior, including absorption, distribution, and potential for drug-drug interactions.

References

  • Title: Imidazo[1,2-a]pyridines: a patent review (2010 - 2014) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: The imidazo[1,2-a]pyridine scaffold as a privileged structure in drug discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: The Influence of pKa, Lipophilicity, and Solubility on Drug Absorption Source: Pharma-e-learning URL: [Link]

  • Title: Caco-2 Cells Source: ScienceDirect URL: [Link]

  • Title: Differentiating Active and Passive Transport Source: Bio-protocol URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Welcome to the technical support center for the synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. The primary synthetic route discussed is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine?

A1: The most prevalent and efficient method is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a one-pot, three-component reaction involving 2-aminopyridine, an aldehyde (isobutyraldehyde or a precursor), and an isocyanide (tert-butyl isocyanide).[1][3][4] This reaction is valued for its atom economy and ability to rapidly generate molecular complexity.[6]

Q2: I am not getting any product. What are the most critical parameters to check?

A2: If you are observing a complete lack of product formation, consider the following critical parameters:

  • Catalyst: The GBB reaction is typically acid-catalyzed. Ensure you are using an appropriate Brønsted or Lewis acid catalyst.[7] Perchloric acid (HClO₄), p-toluenesulfonic acid (PTSA), and various Lewis acids like scandium(III) triflate or indium(III) chloride have been shown to be effective.[4][8] In some cases, the in situ generation of an acid, such as HI from an I₂-PPh₃-Et₃N system, can also drive the reaction.

  • Solvent: The choice of solvent is crucial. Alcohols, particularly methanol, are often the best choice as they can act as co-catalysts and accelerate key steps in the reaction mechanism.[7] Less polar solvents may not facilitate the reaction effectively.

  • Reagent Quality: Ensure the purity of your starting materials, especially the aldehyde, which can be prone to oxidation or polymerization. The isocyanide should also be of high quality, as they can be unstable.

Q3: My yield is very low. What are the common causes and how can I improve it?

A3: Low yields are a frequent challenge in multicomponent reactions. Here are some common causes and troubleshooting strategies:

  • Sub-optimal Reaction Conditions: The GBB reaction can be sensitive to temperature and reaction time. Consider using microwave irradiation or ultrasound to improve yields and reduce reaction times.[9][10]

  • Side Reactions: Competing reactions can significantly lower the yield of your desired product. With aliphatic aldehydes, a competing Ugi four-component reaction can occur.[11] Careful control of stoichiometry and reaction conditions can help minimize this.

  • Poor Schiff Base Formation: The initial condensation of 2-aminopyridine and the aldehyde to form a Schiff base is a critical step. The use of a dehydrating agent, such as trimethyl orthoformate, can improve the yield by shifting the equilibrium towards the Schiff base.

  • Nucleophilicity of 2-Aminopyridine: Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity and hinder the reaction.

Q4: How do I purify the final product?

A4: The most commonly reported method for purifying 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine and related compounds is column chromatography on silica gel.[12][13] The choice of eluent will depend on the specific polarity of the product and any impurities. A mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate is a good starting point.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you might encounter during the synthesis.

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Ineffective Catalyst The GBB reaction is acid-catalyzed. The absence of a suitable catalyst will prevent the reaction from proceeding efficiently.Introduce a Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid such as scandium(III) triflate. The catalyst loading should be optimized, typically starting around 10-20 mol%.[7][8]
Inappropriate Solvent The solvent plays a critical role in the GBB reaction, with alcohols often acting as co-catalysts. Using a non-polar or aprotic solvent can significantly slow down or halt the reaction.Use methanol as the solvent of choice. If solubility is an issue, a mixture of methanol and a co-solvent like dichloromethane (DCM) can be employed.[4][7]
Poor Reagent Quality Aldehydes can oxidize or polymerize, and isocyanides can degrade over time. Impure starting materials will lead to low yields and the formation of side products.Use freshly distilled or purified reagents. Verify the purity of your starting materials by NMR or other analytical techniques before starting the reaction.
Low Reaction Temperature While some GBB reactions proceed at room temperature, others require heating to overcome the activation energy barrier.Gradually increase the reaction temperature. Microwave-assisted synthesis can be particularly effective in accelerating the reaction and improving yields.[10][13]
Issue 2: Presence of Significant Side Products
Potential Cause Explanation Recommended Solution
Competing Ugi Reaction With aliphatic aldehydes, a four-component Ugi reaction can compete with the desired GBB reaction, especially in the presence of a carboxylic acid.[11]Carefully control the stoichiometry of the reactants. Ensure that no acidic impurities are present that could catalyze the Ugi reaction. If acetic acid is used as a catalyst, consider switching to a non-carboxylic acid catalyst.
Instability of Schiff Base Intermediate The Schiff base formed from an aliphatic aldehyde and 2-aminopyridine can be unstable, leading to decomposition or side reactions.Use a dehydrating agent like trimethyl orthoformate to trap the water formed during Schiff base formation and drive the equilibrium towards the desired intermediate.
Self-Condensation of Aldehyde Aldehydes, particularly aliphatic ones, can undergo self-condensation under acidic or basic conditions.Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Pre-forming the Schiff base intermediate before adding the isocyanide can also mitigate this issue.

Experimental Protocols

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Synthesis

This protocol is adapted from methodologies reported for the synthesis of similar imidazo[1,2-a]pyridin-3-amines.[13]

Step-by-Step Methodology:

  • To a microwave-safe reaction vessel, add 2-aminopyridine (1.0 eq), isobutyraldehyde (1.1 eq), and a catalytic amount of a suitable acid (e.g., 4N HCl in dioxane, 10 mol%).

  • Add anhydrous acetonitrile as the solvent.

  • Add tert-butyl isocyanide (0.95 eq) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 110 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Conventional Heating with Lewis Acid Catalysis

This protocol is based on general procedures for GBB reactions.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and a Lewis acid catalyst (e.g., InCl₃, 20 mol%) in methanol.[8]

  • Add isobutyraldehyde (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux (around 70 °C) for 2-3 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield
Parameter Potential Issue Suggested Optimization
Catalyst Incorrect choice or loadingScreen Brønsted (e.g., PTSA) and Lewis acids (e.g., Sc(OTf)₃, InCl₃). Optimize loading (5-20 mol%).
Solvent Non-optimal solvent choiceUse methanol as the primary solvent. Consider co-solvents like DCM if needed.[7]
Temperature Insufficient thermal energyTry increasing the temperature or using microwave irradiation or sonication.[9][10]
Reaction Time Incomplete reactionMonitor the reaction by TLC to determine the optimal reaction time.
Water Scavenging Reversible Schiff base formationAdd a dehydrating agent like trimethyl orthoformate.
Stoichiometry Unbalanced reactant ratiosExperiment with slight excesses of the aldehyde or isocyanide.
Table 2: Representative Characterization Data for a Related Compound: N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine[13]
Technique Expected Signals
¹H NMR (400 MHz, CDCl₃) δ 8.23 (d, 1H), 7.90 (d, 2H), 7.55 (d, 1H), 7.43 (t, 2H), 7.31 (t, 1H), 7.13 (t, 1H), 6.77 (t, 1H), 3.12 (s, 1H, NH), 1.04 (s, 9H, t-Bu).
¹³C NMR (101 MHz, CDCl₃) δ 135.42, 128.43, 128.32, 127.52, 124.17, 123.64, 117.48, 111.46, 101.91, 56.59, 30.43 (t-Bu).
MS (ESI) Calculated for C₁₇H₁₉N₃, m/z 265.16; found 266.17 (M+H)⁺.

Visualizations

Groebke-Blackburn-Bienaymé Reaction Mechanism

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base / Iminium Ion 2-Aminopyridine->Schiff_Base + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Schiff_Base->Nitrilium_Ion + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Proton Transfer & Aromatization Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Catalyst Verify Catalyst (Type and Loading) Start->Check_Catalyst Check_Solvent Evaluate Solvent (Methanol Preferred) Check_Catalyst->Check_Solvent Catalyst OK Consult_Literature Consult Further Literature for Alternative Methods Check_Catalyst->Consult_Literature Catalyst Issue Optimize_Temp Optimize Temperature (Conventional vs. Microwave) Check_Solvent->Optimize_Temp Solvent OK Check_Solvent->Consult_Literature Solvent Issue Check_Reagents Check Reagent Purity and Stoichiometry Optimize_Temp->Check_Reagents Temp. Optimized Optimize_Temp->Consult_Literature No Improvement Add_Dehydrating_Agent Consider Dehydrating Agent Check_Reagents->Add_Dehydrating_Agent Reagents OK Check_Reagents->Consult_Literature Reagent Issue Improved_Yield Yield Improved Add_Dehydrating_Agent->Improved_Yield Effective Add_Dehydrating_Agent->Consult_Literature Not Effective

Caption: A logical workflow for troubleshooting low product yield.

References

  • Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. ChemProc, 18(1), 25. Available at: [Link]

  • Reddy, et al. (2022). Microwave Assisted Groebke‐Blackburn‐Bienaymé Multicomponent Reaction to Synthesize Imidazo Fused Heterocycles via in‐situ Generated Isocyanides from N‐formylamines: An Undergraduate Organic Laboratory Experiment. ResearchGate. Available at: [Link]

  • Özdemir, Ü., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. Available at: [Link]

  • Shaabani, A., et al. (2018). The Groebke–Blackburn–Bienaymé reaction. ResearchGate. Available at: [Link]

  • Shaabani, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shaabani, A., et al. (2021). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. ResearchGate. Available at: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. National Institutes of Health. Available at: [Link]

  • de Castro, P. P., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. National Institutes of Health. Available at: [Link]

  • Gámez-Montaño, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

  • Prasad, D., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). National Institutes of Health. Available at: [Link]

  • Shaabani, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]

  • Li, Y., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Available at: [Link]

  • An, H., et al. (2013). Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. National Institutes of Health. Available at: [Link]

  • Gámez-Montaño, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • de Freitas, R. P., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Prepared by: Senior Application Scientist, Chemical R&D Division Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical R&D Division

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This document provides in-depth troubleshooting advice and detailed protocols to address the unique challenges encountered during the purification of this heterocyclic amine. Our guidance is grounded in established chemical principles and extensive field experience to ensure you achieve the highest possible purity for your compound.

The core structure, an imidazo[1,2-a]pyridine scaffold, is a privileged motif in medicinal chemistry, appearing in numerous drug candidates.[1][2][3] However, the presence of a primary amine introduces significant basicity, which is the primary source of purification difficulties, particularly when using standard silica gel chromatography. This guide is designed to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers during the purification of this and structurally related basic compounds.

Q1: Why is my compound streaking badly or sticking irreversibly to my standard silica gel column?

A: This is the most frequently encountered problem and stems from a fundamental acid-base interaction. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[4] Your target molecule, containing a primary amine and a basic imidazopyridine nitrogen, is a strong base (a pKa of ~9.3 was reported for a similar amine in this scaffold class[5]). This basicity causes the compound to protonate and bind tightly to the acidic silica, leading to two primary outcomes:

  • Severe Tailing (Streaking): The compound elutes very slowly and over a large volume of solvent, resulting in broad, streaky bands that do not resolve well from impurities.[6][7]

  • Irreversible Adsorption: In many cases, the interaction is so strong that the compound remains permanently bound to the stationary phase, leading to significantly low or even zero recovery.

Q2: I'm observing low mass balance after purification. Could my compound be degrading on the column?

A: Yes, degradation is a distinct possibility. The acidic environment of a standard silica gel column can catalyze the decomposition of acid-sensitive compounds. While the imidazo[1,2-a]pyridine core is generally robust, specific functionalities or impurities could be labile. The primary cause of low mass balance, however, is more commonly the irreversible adsorption described in Q1.

Q3: What are the most probable impurities I should be trying to remove?

A: The impurity profile depends heavily on the synthetic route. Common syntheses of the imidazo[1,2-a]pyridine core involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or a related synthon.[1][8][9] Therefore, you should anticipate:

  • Unreacted Starting Materials: Residual 2-aminopyridine or the side-chain precursor.

  • Reaction Intermediates: Incompletely cyclized products.

  • Byproducts: Isomers formed from side reactions or impurities in the starting materials.

  • Reagents: Catalysts, bases, or other reagents used in the synthesis that were not fully removed during the initial workup.

Q4: I'm struggling to find a suitable solvent system for recrystallization. What's the best approach?

A: Recrystallization of amines can be challenging. Your compound has both polar (amine, heteroaromatic rings) and non-polar (alkyl group) characteristics. A single solvent may not provide the ideal solubility profile (high solubility when hot, low solubility when cold). A two-solvent system is often more effective. Furthermore, a highly effective strategy for purifying basic compounds is to first form a salt, which often has much better crystallization properties than the free base.[10][11] This is discussed in detail in the protocols below.

Part 2: Troubleshooting Guides & Purification Protocols

This section provides detailed, step-by-step methodologies to overcome the challenges outlined above.

Technique 1: Modified Normal-Phase Flash Chromatography

Standard silica gel chromatography is not recommended. However, with modifications, it can be made viable. The goal is to mitigate the acidity of the stationary phase.

This is the most common and cost-effective solution. By adding a small amount of a volatile amine to the eluent, you effectively neutralize the acidic sites on the silica gel.

Step-by-Step Methodology:

  • TLC Analysis: Prepare your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) and add 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol to the solvent mixture.

  • Spot and Develop: Spot your crude material on a TLC plate and develop it using the base-modified eluent. A successful system will show a compact spot with an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare and pack your silica gel column using the non-polar component of your eluent (e.g., Hexane) containing the same percentage of basic additive.

  • Equilibration: Before loading your sample, flush the packed column with at least 3-5 column volumes of your initial mobile phase mixture (e.g., 98:2 Hexane/Ethyl Acetate + 1% TEA). This ensures the entire silica bed is neutralized.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.

  • Elution: Run the gradient as determined by your TLC analysis. The continuous presence of the basic additive is critical for a successful separation.

Causality Insight: The triethylamine or ammonia acts as a stronger, competitive base that preferentially interacts with the acidic silanol groups. This "shields" your target amine from these sites, allowing it to travel through the column based on polarity rather than being captured by an acid-base interaction.[6]

If base-modified silica does not provide adequate separation, consider using a stationary phase with a different surface chemistry.

  • Amine-Functionalized Silica (NH-Silica): This is an excellent choice for basic compounds. The silica surface is covalently modified with aminopropyl groups, creating a weakly basic environment that repels basic analytes and prevents strong adsorption.[4][12] Standard organic solvents (Hexane/EtOAc) can typically be used without additives.

  • Alumina (Basic or Neutral Grade): Alumina is another alternative to silica. For your compound, basic or neutral alumina should be used.[7] It lacks the strong Brønsted acidity of silica, often resulting in better peak shape and recovery for amines.

Technique 2: Purification via Acid-Base Manipulation

This classical chemical approach leverages the basicity of your amine to separate it from non-basic impurities. It is often the most powerful purification technique for amines.

This should be your first step in the initial reaction workup and can significantly simplify subsequent chromatographic steps.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated to form a hydrochloride salt, which is water-soluble and will move into the aqueous layer. Most neutral or acidic organic impurities will remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer and discard the organic layer (or save it for analysis of impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. You may see your product precipitate or form an oil.

  • Re-extraction: Extract the now-basic aqueous layer multiple times with fresh DCM or EtOAc. Your amine is now in its neutral "free base" form and will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

This method is exceptionally effective for achieving high purity. By converting the amine to a salt, you drastically change its solubility and often induce the formation of highly ordered, pure crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free-base product in a suitable organic solvent (e.g., diethyl ether, EtOAc, or isopropanol).

  • Acid Addition: Slowly add a solution of acid. Common choices include:

    • HCl in diethyl ether or dioxane.

    • Trichloroacetic acid (TCA) in a solvent like pentane or EtOAc.[13]

  • Precipitation: The corresponding salt (e.g., hydrochloride or TCA salt) will often precipitate out of the solution as a solid. The formation can sometimes be induced by cooling or scratching the flask.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent to remove any soluble impurities.

  • Liberation of Free Base (Optional): The pure salt can be converted back to the free base by dissolving it in water, basifying with NaOH or K₂CO₃, and extracting with an organic solvent as described in Protocol 2.1.

Technique 3: Reverse-Phase Chromatography

In reverse-phase chromatography (e.g., with a C18 stationary phase), the retention mechanism is based on hydrophobicity. This can be an effective alternative to normal-phase.

For basic compounds, it is crucial to suppress the ionization of the amine to achieve good retention and peak shape.

Step-by-Step Methodology:

  • Stationary Phase: Use a C18-functionalized silica column that is stable at higher pH.

  • Mobile Phase: Use a mixture of water and an organic solvent (typically acetonitrile or methanol). Buffer the aqueous component to a pH of 8-10. A common choice is a volatile buffer like 10 mM ammonium bicarbonate or 0.1% ammonium hydroxide.

  • Method Development: Develop a gradient method, starting with a high percentage of the aqueous buffer and increasing the percentage of the organic solvent.

  • Elution: Under these basic conditions, your amine will be in its neutral, more hydrophobic form. It will be retained by the non-polar C18 stationary phase and will elute as the concentration of the organic solvent increases.[4]

Causality Insight: According to the "2 pH rule," to ensure an amine is deprotonated and in its neutral form, the solution pH should be at least two units above its pKa.[4] Since the pKa is expected to be around 9.3, a mobile phase pH of 10 will ensure the compound is neutral, maximizing its retention on the C18 column and leading to sharp, symmetrical peaks.

Part 3: Data Summary & Visualization
Table 1: Comparison of Purification Techniques
Purification TechniqueProsConsBest For Removing...
Standard Silica Column Inexpensive, readily available.Not Recommended. Severe tailing, low recovery, potential for degradation.-
Silica + Basic Additive Cost-effective, uses standard equipment. Good for moderately basic amines.Can alter selectivity, requires careful equilibration.Non-polar and moderately polar neutral impurities.
Amine-Functionalized Silica Excellent peak shape and recovery for amines. No additives needed.More expensive than standard silica.A wide range of impurities in a chromatographic setting.
Acid-Base Extraction Highly effective, scalable, removes entire classes of impurities.Not a chromatographic method (no separation of similar amines), requires handling of acids/bases.Neutral and acidic impurities.
Salt Crystallization Can yield exceptionally high purity material.Yield can be variable, requires screening of acids/solvents, adds an extra step to recover free base.Impurities with different solubility profiles or that do not form salts.
Reverse-Phase (High pH) Excellent for polar amines, highly reproducible.Requires pH-stable columns and buffered mobile phases. Can be expensive at large scale.Polar impurities and isomers with different hydrophobicities.
Purification Decision Workflow

The following diagram provides a logical workflow for selecting the most appropriate purification strategy based on the initial assessment of your crude product.

Purification_Workflow cluster_0 Purification Strategy for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine cluster_1 Further Purification Needed Start Crude Product Mixture Workup Perform Acid-Base Liquid-Liquid Extraction (Protocol 2.1) Start->Workup Check_Purity Assess Purity (TLC, LCMS, NMR) Workup->Check_Purity Final_Product Pure Product (>98%) Check_Purity->Final_Product Purity is sufficient Impurity_Type What is the nature of the remaining impurities? Check_Purity->Impurity_Type Impurities remain Chrom_NP Modified Normal-Phase Chromatography (Protocols 1.1 or 1.2) Impurity_Type->Chrom_NP Non-polar / Neutral Impurities Chrom_RP Reverse-Phase Chromatography (Protocol 3.1) Impurity_Type->Chrom_RP Polar Impurities / Isomers Crystallize Salt Precipitation / Recrystallization (Protocol 2.2) Impurity_Type->Crystallize Trace Impurities / High Purity Needed Chrom_NP->Check_Purity Chrom_RP->Check_Purity Crystallize->Check_Purity

Caption: Decision workflow for selecting the optimal purification method.

References
  • PubChem. Imidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Oceanomics. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • National Center for Biotechnology Information. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Royal Society of Chemistry. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • PubMed. (2015). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]

  • PubChem. Imidazo[1,2-a]pyridin-2-ylmethanamine. National Center for Biotechnology Information. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • National Center for Biotechnology Information. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2025). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

Sources

Troubleshooting

stability issues of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in solution

Welcome to the technical support resource for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for stability issues encountered when working with this compound in solution. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, but like any advanced molecule, it possesses specific chemical liabilities that must be understood to ensure experimental success.[1][2][3]

This document is structured to help you diagnose and solve common stability challenges through a series of frequently asked questions and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in solution?

A1: The primary stability concerns for this molecule arise from its two key structural features: the imidazo[1,2-a]pyridine core and the primary amine group.

  • Hydrolytic Instability: The imidazo[1,2-a]pyridine ring system, while generally aromatic and stable, can be susceptible to hydrolysis under strongly acidic conditions. This can lead to ring-opening of the imidazole portion. Cyclic aminals, which share some structural similarities, are known to decompose rapidly in acidic aqueous media.[4]

  • Oxidative Degradation: Both the electron-rich imidazo[1,2-a]pyridine nucleus and the primary amine are susceptible to oxidation.[5][6] This can be catalyzed by trace metals, exposure to atmospheric oxygen, or the presence of oxidizing agents in the solution. Amine degradation, in particular, can lead to the formation of various byproducts, including aldehydes, ketones, and smaller alkylamines.[5][7]

  • Photostability: While not extensively documented for this specific molecule, many heterocyclic aromatic compounds are sensitive to UV/Vis light, which can induce photo-degradation pathways.

Q2: What are the ideal storage conditions for this compound in solution?

A2: To maximize shelf-life and experimental reproducibility, we recommend the following:

  • Solvent: Use high-purity, degassed solvents. If using aqueous buffers, prepare them fresh and consider bubbling with an inert gas (nitrogen or argon) to remove dissolved oxygen.

  • pH: Maintain a neutral to slightly basic pH (pH 7-8.5). Avoid strongly acidic or strongly basic conditions.

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable, but for shorter durations.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Headspace: Minimize the headspace in the storage vial to reduce exposure to atmospheric oxygen.

Q3: My solution of the compound is turning a faint yellow/brown color over time. What could be the cause?

A3: A color change is a common indicator of degradation, most frequently due to oxidation. The formation of oxidized oligomers or specific chromophoric degradation products from the imidazo[1,2-a]pyridine ring can impart color to the solution. This is a strong indication that your storage or handling conditions need to be re-evaluated for oxygen exclusion.

Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses specific experimental observations and provides a logical workflow to identify and resolve the root cause.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
  • Symptom: The compound's measured activity (e.g., IC50) decreases over time, or results vary significantly between experiments using the same stock solution.

  • Underlying Cause: This is the most common consequence of compound degradation. The active parent molecule is degrading into inactive or less active byproducts, lowering its effective concentration.

  • Troubleshooting Workflow:

A Inconsistent biological data observed B Prepare a fresh stock solution from solid material A->B C Analyze old vs. fresh stock by HPLC-UV B->C D Compare chromatograms C->D E Purity of old stock is lower / extra peaks present? D->E F YES E->F Yes G NO E->G No H Degradation Confirmed. Review storage/handling protocols. F->H I Issue may be with assay variability, not compound stability. G->I J Implement corrective actions: - Degas solvents - Use antioxidants - Store under inert gas - Aliquot stocks H->J

Caption: Workflow to diagnose potency loss.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing your sample, you observe one or more new peaks that were not present when the solution was initially prepared.

  • Underlying Cause: These new peaks are almost certainly degradation products. Their identity can provide crucial clues about the degradation mechanism.

  • Troubleshooting & Identification:

  • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks.

    • Mass +16 Da: Suggests oxidation (addition of an oxygen atom), a common pathway for both amines and the imidazopyridine ring.[6]

    • Mass -17 Da: Suggests the formation of an imine from the primary amine.

    • Mass change corresponding to buffer components: Suggests the compound is reacting with your buffer (e.g., phosphate, citrate).

  • Perform a Forced Degradation Study: To confirm the suspected pathway, intentionally stress the compound under controlled conditions. This is a standard pharmaceutical industry practice.[8] A simplified protocol is provided in the next section. Comparing the degradants formed under specific stress conditions (e.g., acid, base, peroxide) to those appearing in your experiment can pinpoint the cause.

Observation Potential Cause Recommended Action
New peak appears after leaving the solution on the benchtop.Oxidation or PhotodegradationProtect solution from light and air. Use degassed solvents.
New peak appears only in acidic mobile phase or buffer.Acid-catalyzed HydrolysisAdjust the pH of your solutions to be neutral or slightly basic.
Multiple new small peaks appear after several freeze-thaw cycles.Freeze-Thaw InstabilityAliquot stock solutions into single-use volumes to avoid repeated cycling.
The area of the main peak decreases, but no new peaks are seen by UV detector.Formation of non-UV active degradants or precipitation.Use a more universal detector like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to check for "invisible" degradants. Visually inspect for precipitate.

Experimental Protocols

Protocol 1: Simplified Forced Degradation Study

This protocol helps identify the chemical liabilities of the compound in your specific solution.

Objective: To determine if the compound is sensitive to acid, base, oxidation, or heat.

Materials:

  • 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

  • Solvent of interest (e.g., Acetonitrile, Water, DMSO)

  • 0.1 M HCl (Hydrochloric Acid)

  • 0.1 M NaOH (Sodium Hydroxide)

  • 3% H₂O₂ (Hydrogen Peroxide)

  • HPLC or LC-MS system[9][10]

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your primary solvent.

  • Set up Stress Conditions: Label five vials: "Control," "Acid," "Base," "Oxidation," and "Heat."

    • Control: Add 100 µL of stock and 900 µL of solvent.

    • Acid: Add 100 µL of stock and 900 µL of 0.1 M HCl.

    • Base: Add 100 µL of stock and 900 µL of 0.1 M NaOH.

    • Oxidation: Add 100 µL of stock and 900 µL of 3% H₂O₂.

    • Heat: Add 100 µL of stock and 900 µL of solvent.

  • Incubation:

    • Place the "Heat" vial in a 60°C water bath or heating block.

    • Leave the other four vials at room temperature, protected from light.

    • Incubate for 24 hours.

  • Analysis:

    • After incubation, neutralize the "Acid" and "Base" samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to an appropriate concentration for your analytical method.

    • Analyze all five samples by HPLC-UV or LC-MS.[11]

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the "Control."

    • Significant degradation (>10-15%) under a specific condition confirms sensitivity to that stressor. For example, if the "Oxidation" sample shows significant peak loss and new peaks, the compound is susceptible to oxidation.

cluster_prep Preparation cluster_stress Stress Incubation (24h) cluster_analysis Analysis A Prepare 1 mg/mL Stock B Aliquot into 5 Vials (Control, Acid, Base, H2O2, Heat) A->B C Control @ RT B->C D Acid (0.1M HCl) @ RT B->D E Base (0.1M NaOH) @ RT B->E F Oxidation (3% H2O2) @ RT B->F G Heat @ 60°C B->G H Neutralize Acid/Base Samples I Analyze All Samples by HPLC/LC-MS H->I J Compare Stressed vs. Control to Identify Liabilities I->J

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

The following diagrams illustrate the most probable sites of chemical degradation based on the known reactivity of the imidazo[1,2-a]pyridine and amine functional groups.

Caption: Key degradation liabilities of the molecule.

References

  • Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15737–15753. [Link][5][12]

  • Request PDF. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link][6]

  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. [Link][1]

  • Ehlert, S., Schirmeister, T., & Wich, P. R. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2379–2387. [Link][4]

  • SINTEF. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link][12]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link][13]

  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link][2]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link][7]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link][14]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 639-661. [Link][3]

  • ResearchGate. (n.d.). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. [Link][9]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link][15]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link][10]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. [Link][16]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link][17]

  • Scientific Research Publishing. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link][8]

Sources

Optimization

optimizing dosage of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine for in vivo models

Introduction This guide provides a comprehensive framework for researchers optimizing the in vivo dosage of novel compounds based on the 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine scaffold, hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive framework for researchers optimizing the in vivo dosage of novel compounds based on the 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine scaffold, hereafter referred to as "Cmpd-IMP." As a novel chemical entity, establishing a robust dosing regimen is paramount for generating reproducible and meaningful data in animal models. This document offers a logical, step-by-step process, from initial dose range finding to refining an optimal therapeutic window, grounded in established pharmacological principles.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. However, its derivatives can present challenges in vivo, including variable solubility and potential for off-target effects, making careful dose optimization critical.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when designing in vivo studies for a novel compound like Cmpd-IMP.

Q1: Where should I start with dose selection for a completely new compound?

A1: The process should begin with a thorough literature review of structurally similar imidazo[1,2-a]pyridine derivatives to identify any reported in vivo dose ranges. If no close analogs exist, the initial approach should be an acute, single-dose escalation study, often called a Maximum Tolerated Dose (MTD) study. The starting dose is typically extrapolated from in vitro efficacy data (e.g., 10-100 times the in vitro IC50 or EC50), but should not exceed a dose that is reasonably expected to be safe.

Q2: What are the most critical parameters to monitor during an initial dose-ranging study?

A2: In an MTD or dose-ranging study, the primary endpoints are signs of toxicity. This includes:

  • Clinical Observations: Monitor for changes in posture, grooming, activity level, and any signs of distress (e.g., piloerection, hunched posture).

  • Body Weight: A reduction in body weight of more than 15-20% is a common indicator of significant toxicity.

  • Feed and Water Intake: Significant changes can indicate adverse effects.

  • Mortality: This is the most severe endpoint.

These observations are crucial for establishing the upper limit of the doses you can safely administer.

Q3: How do I choose the right vehicle for Cmpd-IMP?

A3: Vehicle selection is critical for ensuring drug solubility and bioavailability. For imidazo[1,2-a]pyridine compounds, which are often basic, a common starting point is an aqueous vehicle with a pH-adjusting agent. A tiered approach is recommended:

  • Aqueous-based: Start with saline or PBS. If solubility is low, try adjusting the pH with HCl to form a salt.

  • Co-solvents: If aqueous solubility is poor, introduce co-solvents. A common vehicle is "TWEEN-PEG," consisting of 10% Tween 80, 10% PEG400 in saline.

  • Suspensions: If the compound is insoluble, a suspension can be made using agents like 0.5% methylcellulose or carboxymethylcellulose (CMC).

Always administer the vehicle alone to a control group to ensure it has no biological effect on its own.

Q4: How does the route of administration affect the dosage?

A4: The route of administration significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug.

  • Intravenous (IV): Provides 100% bioavailability, resulting in a high initial plasma concentration (Cmax). IV doses are typically the lowest.

  • Intraperitoneal (IP): Bypasses first-pass metabolism in the liver to a large extent, leading to higher bioavailability than oral administration.

  • Oral (PO): Subject to first-pass metabolism and variable absorption in the GI tract. Oral doses are generally the highest to achieve the same systemic exposure as IV or IP routes.

The chosen route should align with the intended clinical application.

Part 2: Troubleshooting Guide for In Vivo Studies

This section provides solutions to common problems encountered during dose optimization experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High variability in animal response within the same dose group. 1. Improper drug formulation (e.g., non-homogenous suspension).2. Inaccurate dosing technique.3. Biological variability in the animal model.1. Verify Formulation: Ensure suspensions are uniformly mixed before each dose. For solutions, confirm the compound is fully dissolved.2. Refine Technique: For oral gavage, ensure the gavage needle is correctly placed. For injections, verify the injection site and volume.3. Increase 'n' size: A larger group size can help overcome natural biological variation.
No observable efficacy, even at the highest tolerated dose. 1. Poor bioavailability/pharmacokinetics (PK).2. The compound is not efficacious in the chosen model.3. The target is not modulated as expected.1. Conduct a Pilot PK Study: Measure plasma concentrations of Cmpd-IMP at various time points after dosing. This will determine if the drug is being absorbed and reaching sufficient levels.2. Confirm Target Engagement: If possible, collect tissue samples (tumor, brain, etc.) to measure whether Cmpd-IMP is reaching its target and modulating its activity (e.g., via Western blot, qPCR).3. Re-evaluate the Model: Ensure the chosen animal model is appropriate for the mechanism of action of your compound.
Unexpected toxicity at doses predicted to be safe. 1. Off-target pharmacology.2. Metabolite-induced toxicity.3. Vehicle-induced toxicity.1. Perform a Vehicle-Only Control: Dose a cohort of animals with just the vehicle to rule out its contribution to toxicity.2. Investigate Off-Target Effects: Screen Cmpd-IMP against a panel of common off-targets (e.g., hERG channel, CYPs).3. Dose Fractionation: Split the total daily dose into two smaller doses to reduce Cmax and potentially mitigate toxicity.
Compound precipitates out of solution during preparation or administration. 1. Poor solubility in the chosen vehicle.2. Temperature or pH changes causing precipitation.1. Re-evaluate Vehicle: Test alternative vehicles with better solubilizing properties (see FAQ Q3).2. Prepare Fresh: Make the formulation immediately before dosing.3. Consider Micronization: Reducing the particle size of the compound can improve its dissolution rate in suspensions.

Part 3: Experimental Protocols & Workflows

Protocol 1: Pilot Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose MTD and identify a safe dose range for subsequent efficacy studies.

Methodology:

  • Animal Model: Select the appropriate strain of mice or rats for your disease model (e.g., C57BL/6 mice). Use a small group size (n=3-5 per group).

  • Dose Selection:

    • Select 3-5 dose levels. A common approach is a semi-log scale (e.g., 10, 30, 100 mg/kg).

    • The highest dose should be one that is expected to induce some signs of toxicity. The lowest dose can be based on in vitro data.

  • Formulation: Prepare Cmpd-IMP in the chosen vehicle. Ensure homogeneity.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage). Include a vehicle-only control group.

  • Monitoring:

    • Record body weight daily for 7-14 days.

    • Perform clinical observations twice daily for the first 4 hours post-dose, and daily thereafter. Note any signs of toxicity using a scoring system.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20% and results in only mild, transient clinical signs.

Workflow for Dose Optimization

The following diagram illustrates the logical flow from initial studies to a refined efficacy study.

DoseOptimizationWorkflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics & Target Engagement cluster_2 Phase 3: Efficacy Testing start In Vitro Data (IC50/EC50) mtd Acute MTD Study (Single Dose Escalation) start->mtd Extrapolate starting dose range_finding Dose Range Finding (7-day repeat dose) mtd->range_finding Define upper dose limit pk_study Pilot PK Study (Single Dose, Multiple Timepoints) range_finding->pk_study Select doses for PK te_study Target Engagement Study pk_study->te_study Correlate exposure to target modulation efficacy_study Definitive Efficacy Study (Multiple Doses, Chronic Dosing) te_study->efficacy_study Select doses based on PK/PD relationship dose_response Generate Dose-Response Curve efficacy_study->dose_response end_point Optimal Therapeutic Dose Identified dose_response->end_point

Caption: Workflow for In Vivo Dose Optimization.

Part 4: Data Interpretation

Hypothetical MTD Study Data

The table below shows example data from a single-dose MTD study in mice.

Dose (mg/kg, PO)nMean Body Weight Change (Day 7)Clinical SignsMortalityMTD Assessment
Vehicle5+2.5%None observed0/5-
105+1.8%None observed0/5Tolerated
305-3.2%Mild, transient lethargy (2-4h post-dose)0/5Tolerated
1005-16.5%Hunched posture, piloerection for 24h1/5Not Tolerated
3005-24.0% (mean of survivors)Severe lethargy, ataxia3/5Not Tolerated

Interpretation: Based on this data, the single-dose MTD is estimated to be around 30 mg/kg. The 100 mg/kg dose caused significant morbidity and mortality, making it unsuitable for chronic efficacy studies. The recommended dose range for an initial efficacy study would be between 10 and 30 mg/kg.

Connecting PK/PD to Efficacy

A successful dosing strategy relies on understanding the relationship between drug exposure (Pharmacokinetics, PK) and the biological response (Pharmacodynamics, PD).

Caption: The relationship between Dose, PK, PD, and Efficacy.

A pilot PK study after a 30 mg/kg dose might reveal the Cmax and AUC. Simultaneously, measuring a biomarker of target engagement (e.g., phosphorylation of a downstream protein) can establish a PK/PD relationship. This allows you to select doses for the efficacy study that are known to achieve sufficient target modulation over a desired period.

References

  • Title: The Imidazo[1,2-a]pyridine Scaffold as a Promising Lead for the Development of New Anticancer Agents. Source: Molecules URL: [Link]

  • Title: Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pharmacokinetics/Pharmacodynamics: A Key Component of Dose Selection. Source: Clinical Pharmacology & Therapeutics URL: [Link]

  • Title: Preclinical Development Handbook: ADME and Toxicology. Source: Wiley URL: [Link]

  • Title: A comprehensive review on the recent advances of imidazo[1,2-a]pyridine in medicinal chemistry. Source: European Journal of Medicinal Chemistry URL: [Link]

Troubleshooting

reducing off-target effects of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

< A Guide to Identifying and Mitigating Off-Target Effects for a Novel Imidazo[1,2-a]pyridine-Based Compound Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies Introduction: This technical su...

Author: BenchChem Technical Support Team. Date: February 2026

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A Guide to Identifying and Mitigating Off-Target Effects for a Novel Imidazo[1,2-a]pyridine-Based Compound

Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with the novel investigational compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. As this is a new chemical entity, a comprehensive off-target profile has not yet been established. This guide provides a robust framework for identifying, characterizing, and mitigating potential off-target effects based on the well-documented activities of its core chemical scaffold, imidazo[1,2-a]pyridine.[1][2][3] Adherence to these principles is critical for ensuring the validity of experimental results and advancing the compound's development with a strong safety and selectivity profile.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for this compound?

A1: Off-target effects are unintended interactions between a drug or small molecule and cellular components other than its primary biological target.[4][5] These interactions can lead to a variety of undesirable outcomes, including misleading experimental data, unexpected toxicity, and adverse drug reactions (ADRs).[5][6] For 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, this is a key concern because its core scaffold, imidazo[1,2-a]pyridine, is known to be a "privileged structure" that can interact with a wide range of biological targets.[1][3]

Q2: What are the most probable off-targets for a compound containing the imidazo[1,2-a]pyridine scaffold?

A2: Based on extensive literature, the imidazo[1,2-a]pyridine scaffold has been shown to interact with several major protein families. Researchers should prioritize investigating the following potential off-targets:

  • Kinases: This is a major class of off-targets. The scaffold has been developed as inhibitors for PI3K/mTOR, VEGFR, and CDK, among others.[7][8] Off-target kinase binding is a common source of unexpected cellular effects.

  • Phosphodiesterases (PDEs): Numerous imidazopyridine derivatives have been developed as potent inhibitors of various PDE isoforms, such as PDE10A, PDE4, and PDE7.[9][10][11][12][13]

  • GABA-A Receptors: The imidazo[1,2-a]pyridine core is famously found in drugs like Zolpidem, which target the benzodiazepine binding site of the GABA-A receptor.[14][15][16][17] Interaction with these receptors can lead to sedative or anxiolytic effects.

Q3: What is the general workflow for systematically identifying and mitigating these potential off-target effects?

A3: A systematic approach is crucial. The process begins with broad, unbiased screening to identify potential interactions, followed by more focused validation and subsequent chemical optimization to design out unwanted activities.

OffTarget_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation cluster_2 Phase 3: Mitigation InSilico In Silico Prediction (Computational Screening) BroadScreen Broad Panel Screening (e.g., KinomeScan) InSilico->BroadScreen Guides initial panel selection DoseResponse Dose-Response Assays (Biochemical & Cellular) BroadScreen->DoseResponse Identifies primary hits UnbiasedID Unbiased Target ID (e.g., Affinity-MS, CETSA) UnbiasedID->DoseResponse Identifies novel hits TargetEngagement Target Engagement (e.g., CETSA ITDRF) DoseResponse->TargetEngagement Confirms potency SAR Structure-Activity Relationship (SAR Analysis) TargetEngagement->SAR Validates cellular interaction MedChem Medicinal Chemistry (Analogue Synthesis) SAR->MedChem Informs design strategy Rescreen Rescreen Analogs MedChem->Rescreen Generates improved compounds Rescreen->DoseResponse Iterative cycle

Caption: General workflow for off-target identification, validation, and mitigation.

Part 2: Troubleshooting Guides

This section addresses common problems encountered during the investigation of off-target effects.

Problem 1: My compound shows high cytotoxicity in initial cell-based assays, but the mechanism is unclear.

  • Possible Cause: The observed toxicity could be due to an exaggerated on-target effect (if the primary target is essential for cell survival) or, more commonly, an off-target interaction with a critical cellular protein.

  • Troubleshooting Steps:

    • Determine Potency Correlation: Is the cytotoxic EC50 value closely correlated with the IC50 for your intended target? A large discrepancy (e.g., >10-fold) suggests an off-target effect is responsible for the toxicity.

    • Rescue Experiment: If possible, overexpress the intended target in your cell line. If the toxicity is on-target, this may provide some resistance. Conversely, if a specific off-target is suspected, knocking it down via siRNA may reduce toxicity.

    • Broad Profiling: If the cause remains unknown, this is a strong indication for proceeding with broad, unbiased screening. A kinome scan is a good starting point, as off-target kinase inhibition is a frequent cause of cytotoxicity.[][19] Services like KINOMEscan® offer comprehensive panels to rapidly assess selectivity across the human kinome.[20][21]

    • Utilize CETSA: A proteome-wide Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify which proteins are stabilized by the compound in intact cells, providing direct evidence of engagement that may correlate with the cytotoxic phenotype.[22]

Problem 2: I am seeing a potent effect in my primary assay, but results are inconsistent across different cell lines.

  • Possible Cause: This classic issue often points to an off-target effect. The expression levels of the off-target protein may vary significantly between cell lines, leading to a variable phenotypic response.[4]

  • Troubleshooting Steps:

    • Transcriptomic/Proteomic Analysis: Analyze the expression levels of your primary target and high-probability off-targets (kinases, PDEs, GABA-A receptor subunits) in the cell lines showing variable responses. Correlate the expression data with the compound's potency in each line.

    • Develop a Negative Control: Synthesize a close structural analog of your compound that is inactive against the primary target. If this "dead" analog still produces the phenotype in certain cell lines, it strongly implicates an off-target mechanism.

    • Employ Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful, unbiased method to directly identify binding partners.[23][24] By immobilizing your compound on beads and incubating it with lysate from a sensitive cell line, you can pull down and identify interacting proteins via mass spectrometry.[25][26]

Problem 3: My computational screen predicted dozens of potential off-targets. How do I prioritize them for experimental validation?

  • Possible Cause: In silico prediction tools are designed to be sensitive and will often generate a large list of potential hits based on structural similarity or machine learning models.[27][28] Experimental validation is essential.

  • Prioritization Strategy:

    • Filter by Binding Score/Confidence: Focus on the predictions with the highest confidence scores or predicted binding affinities.

    • Cross-Reference with Known Scaffold Activity: Prioritize hits that belong to protein families known to interact with the imidazo[1,2-a]pyridine scaffold (kinases, PDEs, GABA-A receptors).[7][29]

    • Assess Biological Relevance: Consider the known function of the predicted off-targets. Is interaction with any of them known to cause the unexpected phenotypes you are observing?

    • Tiered Validation:

      • Tier 1 (High Priority): Test the highest-priority targets using direct biochemical binding or enzymatic assays.

      • Tier 2 (Medium Priority): For remaining targets, use a broader, more cost-effective method like a targeted CETSA experiment if specific antibodies are available.[30][31]

Part 3: Key Experimental Protocols

Here are summarized, step-by-step protocols for core techniques used in off-target identification.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[22][31][32] A shift in the melting temperature (Tm) of a protein in the presence of your compound is direct evidence of target engagement.[33]

CETSA_Workflow start 1. Treat Cells (Compound vs. Vehicle) heat 2. Heat Shock (Apply Temperature Gradient) start->heat lyse 3. Lyse Cells (e.g., Freeze-thaw cycles) heat->lyse separate 4. Separate Fractions (Centrifuge to pellet aggregates) lyse->separate quantify 5. Quantify Soluble Protein (Western Blot / Mass Spec) separate->quantify analyze 6. Analyze Data (Plot Melt Curves, Determine ΔTm) quantify->analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your compound at a desired concentration (e.g., 10x IC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Lysis: Lyse the cells, typically by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction using Western Blotting or other protein quantification methods like mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Protocol 2: Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This protocol outlines an unbiased approach to identify proteins that physically bind to your compound.[25][34] It requires synthesizing a version of your compound that can be immobilized on beads.

Methodology:

  • Probe Synthesis: Synthesize an analog of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine that incorporates a linker and a biotin tag, preferably at a position determined by SAR not to be critical for binding.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the compound. Wash extensively to remove any unbound probe.

  • Lysate Incubation: Prepare a native protein lysate from cells of interest. To reduce non-specific binding, pre-clear the lysate by incubating it with control (uncoated) beads.

  • Affinity Pulldown: Incubate the pre-cleared lysate with the compound-coated beads for several hours at 4°C. For a competitive control, perform a parallel incubation where an excess of the free, non-biotinylated compound is added to the lysate before the beads.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

  • Identification by Mass Spectrometry: Run the eluted proteins on an SDS-PAGE gel. Excise the protein bands (or analyze the entire eluate) and identify the proteins using LC-MS/MS.[26] Proteins that are present in the main experiment but absent or significantly reduced in the competitive control are considered specific binding partners.

Part 4: Data Summary Example

Effective mitigation requires quantifying the compound's activity against both on- and off-targets. This allows for the calculation of a selectivity index and guides medicinal chemistry efforts.

Table 1: Hypothetical Selectivity Profile of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Target ClassTarget NameAssay TypeIC50 / Ki (nM)Selectivity Index (vs. Primary Target)
Primary Target Target X Enzymatic 15 1x
KinasePI3KαEnzymatic85057x
KinaseSRCBinding>10,000>667x
PDEPDE10AEnzymatic45030x
GPCRGABA-A (α1β2γ2)Binding1,20080x
GPCRDopamine D2Binding>10,000>667x

A higher selectivity index indicates greater specificity for the primary target.

References

  • Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitors with Reduced Blood–Brain Barrier Penetration for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. [Link]

  • New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases. European Journal of Medicinal Chemistry. [Link]

  • Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitors with Reduced Blood-Brain Barrier Penetration for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology. [Link]

  • Web-based tools for in silico prediction of potential off-target sites. ResearchGate. [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ResearchGate. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. [Link]

  • Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Kinase Profiling Services. Luceome Biotechnologies. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • UCSC In-Silico PCR. UCSC Genome Browser. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. [Link]

  • Small molecule target identification using photo-affinity chromatography. STAR Protocols. [Link]

  • Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. Journal of Neuroscience. [Link]

  • GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]

  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Journal of the American Chemical Society. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • off-target effects. Chem Help ASAP. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini Reviews in Medicinal Chemistry. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine Experiments

Welcome to the technical support center for experiments involving 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter during the synthesis, purification, and characterization of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, focusing on a common synthetic route: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2][3][4][5]

Diagram: Synthetic Workflow via GBB Reaction

GBB_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Amine Component Pivalaldehyde Pivalaldehyde Pivalaldehyde->Reaction Aldehyde Component tert-Butyl isocyanide tert-Butyl isocyanide tert-Butyl isocyanide->Reaction Isocyanide Component Sc(OTf)3 (cat.) Sc(OTf)3 (cat.) Sc(OTf)3 (cat.)->Reaction MeOH, 60 °C MeOH, 60 °C MeOH, 60 °C->Reaction Evaporation Evaporation Column Chromatography Column Chromatography Evaporation->Column Chromatography Target Compound 1-(Imidazo[1,2-a]pyridin-2-yl) -2-methylpropan-2-amine Column Chromatography->Target Compound Purified Product Reaction->Evaporation Crude Product

Caption: Synthetic workflow for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine via the GBB reaction.

Issue 1: Low or No Product Yield

Question: I am performing the GBB reaction to synthesize 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, but I'm observing a very low yield or no product at all. What could be the reasons?

Answer: Low yields in multicomponent reactions like the GBB synthesis can arise from several factors. A systematic approach is best for troubleshooting.[6][7][8][9]

  • Causality: The GBB reaction involves the formation of an intermediate imine from the aldehyde and aminopyridine, which then reacts with the isocyanide.[3][4] Any factor that inhibits these steps will reduce the yield.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the purity of your starting materials. Pivalaldehyde is prone to oxidation to pivalic acid, which will not participate in the reaction. Use freshly distilled or recently purchased aldehyde. 2-Aminopyridine can degrade over time; using a freshly opened bottle or purified material is recommended.

    • Anhydrous Conditions: The initial imine formation is a condensation reaction that releases water. While some GBB reactions are tolerant to water, yields can be significantly improved under anhydrous conditions.[5] Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Activity: Scandium triflate (Sc(OTf)₃) is a Lewis acid catalyst that activates the aldehyde.[10] Ensure your catalyst is not deactivated. If it has been exposed to moisture, consider using a fresh batch.

    • Reaction Temperature: While the GBB reaction can proceed at room temperature, gentle heating (e.g., 50-60 °C) can often improve the reaction rate and yield, especially with sterically hindered aldehydes like pivalaldehyde.[1]

    • Order of Addition: While it's a one-pot reaction, pre-mixing the 2-aminopyridine and pivalaldehyde with the catalyst for a short period (e.g., 30 minutes) before adding the tert-butyl isocyanide can sometimes favor the formation of the imine intermediate and improve the overall yield.

ParameterStandard ConditionOptimized ConditionRationale
Solvent MethanolAnhydrous MethanolMinimizes hydrolysis of intermediates.
Temperature Room Temperature50-60 °COvercomes activation energy with hindered aldehyde.
Atmosphere AirNitrogen or ArgonPrevents oxidation and side reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in multicomponent reactions. In the context of the GBB reaction for your target molecule, the most probable side products are a stable Schiff base and unreacted starting materials.

  • Causality: The primary competing reaction is the formation of a stable Schiff base (an imine) between 2-aminopyridine and pivalaldehyde that fails to react further with the isocyanide. This can be due to steric hindrance from the bulky pivalaldehyde and tert-butyl isocyanide.

  • Troubleshooting Steps:

    • Increase Isocyanide Concentration: A slight excess of the tert-butyl isocyanide (e.g., 1.2 equivalents) can help to push the equilibrium towards the desired three-component adduct.

    • Choice of Catalyst: While Sc(OTf)₃ is generally effective, other Lewis or Brønsted acids can be screened. Sometimes, a milder acid catalyst can favor the desired reaction pathway.[1]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If you observe the formation of the Schiff base as the major product with little conversion to the final product, it's an indication that the reaction conditions need to be optimized (e.g., temperature, catalyst).

    • Purification Strategy: The target amine is quite polar. Purification by column chromatography on silica gel can be challenging due to streaking.[11][12] Consider using a basic mobile phase (e.g., by adding a small amount of triethylamine or ammonia in your eluent) or using an alternative stationary phase like basic alumina.[13]

Diagram: Competing Reaction Pathway

Side_Product cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine->Imine Intermediate Pivalaldehyde Pivalaldehyde Pivalaldehyde->Imine Intermediate tert-Butyl isocyanide tert-Butyl isocyanide Desired Product Target Compound Imine Intermediate->Desired Product + tert-Butyl isocyanide (Desired Pathway) Schiff Base Byproduct Stable Schiff Base Imine Intermediate->Schiff Base Byproduct Stalls (Side Reaction)

Caption: Competing pathways in the GBB reaction leading to the desired product or a stable Schiff base byproduct.

Frequently Asked Questions (FAQs)

Q1: How should I store 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine?

A1: As a primary amine, this compound can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., 4 °C or -20 °C for long-term storage). Protect from light.

Q2: What are the expected ¹H NMR signals for the tert-butyl group in the final product?

A2: The 2-methylpropan-2-amine moiety contains a tertiary butyl group. In the ¹H NMR spectrum, you should expect a sharp singlet integrating to nine protons, typically in the aliphatic region (around 1.0-1.5 ppm).[14][15][16] The exact chemical shift will depend on the solvent and the electronic environment.

Q3: The product is very polar and streaks on the silica gel TLC plate. How can I get a clean purification?

A3: The primary amine in your compound makes it basic and polar, leading to strong interactions with the acidic silica gel.[11] To improve chromatographic separation:

  • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[11]

  • Alternative Stationary Phases: Consider using basic alumina or amine-functionalized silica gel for column chromatography.[11][13]

  • Reversed-Phase Chromatography: If the compound is soluble in polar solvents like methanol or acetonitrile, reversed-phase (C18) chromatography can be an excellent alternative for purifying polar amines.[17]

Q4: Can I use a protecting group for the amine during synthesis?

A4: While the GBB reaction directly installs the amine, in other synthetic routes, protecting the amine might be necessary. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[18] For instance, if you were to synthesize the imidazo[1,2-a]pyridine core first and then add the side chain, a protected amine precursor would be essential. The Boc group is often preferred as it can be removed under acidic conditions which are generally well-tolerated by the imidazo[1,2-a]pyridine core.

Q5: Are there any specific safety precautions I should take when working with this compound and its precursors?

A5: Standard laboratory safety protocols should always be followed. Specifically:

  • Isocyanides: tert-Butyl isocyanide has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.

  • Pivalaldehyde: This is a flammable liquid and an irritant. Avoid inhalation and contact with skin.

  • Solvents: Use appropriate personal protective equipment (gloves, safety glasses) when handling organic solvents.

  • Product Handling: While the specific toxicity of the final compound may not be fully characterized, it is prudent to treat it as a potentially bioactive molecule and avoid direct contact.

References

  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Rogoza, A. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Kaushik, N., et al. (n.d.).
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
  • The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Zhu, B., et al. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Kumar, A., et al. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • ACS Omega. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
  • ResearchGate. (2025, August 5). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
  • Ibáñez, L. F., et al. (2021, September 9). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • University of Sheffield. (n.d.). 2D assignment of 12,14-di t butylbenzo[g]chrysene.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • ResearchGate. (2025, December 2).
  • Welsch, S. J., et al. (n.d.). The Groebke-Blackburn-Bienaymé Reaction. PMC.
  • ResearchGate. (2025, August 6). Multicomponent synthesis of heterocyclic compounds.
  • ResearchGate. (2025, August 8). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones.
  • ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Ang, X., et al. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC.
  • ACS Publications. (n.d.). Small Heterocycles in Multicomponent Reactions. Chemical Reviews.
  • Welsch, S. J., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC.
  • E3S Web of Conferences. (n.d.).
  • Welsch, S. J., et al. (n.d.). The Groebke-Blackburn-Bienaymé Reaction. PubMed.
  • Müller, T. J. J. (Ed.). (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
  • ResearchGate. (2025, August 7).
  • PubMed. (n.d.). Multicomponent reactions for the synthesis of heterocycles.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
  • Beilstein Journals. (2024, August 1). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • RSC Publishing. (n.d.).
  • PubMed Central. (n.d.).

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Troubleshooting

Technical Support Center: Enhancing the Solubility of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Prepared by: Senior Application Scientist, Pharmaceutical Development Division Welcome to the technical support guide for enhancing the aqueous solubility of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This do...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Welcome to the technical support guide for enhancing the aqueous solubility of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This document provides troubleshooting advice, experimental protocols, and foundational knowledge to help researchers overcome solubility challenges associated with this promising compound class. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but its fused, bicyclic nature often contributes to poor physicochemical properties, including low aqueous solubility.[1][2] This guide is designed to provide a logical, step-by-step approach to systematically address and improve this critical parameter.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the most common initial questions regarding the solubility of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine.

Q1: My compound shows minimal to no solubility in standard aqueous buffers (e.g., PBS at pH 7.4). Why is this expected?

A1: The poor aqueous solubility of this molecule stems from a combination of factors inherent to its structure:

  • High Lipophilicity: The imidazo[1,2-a]pyridine ring system is a fused aromatic structure, which is predominantly hydrophobic. This nonpolar character makes it difficult for polar water molecules to effectively solvate the compound. Fused bicyclic ring systems are a common feature in drug candidates that often lead to solubility issues.[1]

  • Strong Crystal Lattice Energy: The planarity of the core and the potential for intermolecular hydrogen bonding via the amine group can lead to a highly ordered, stable crystal structure. This high lattice energy (often termed the "brick-dust" problem) means that a significant amount of energy is required to break the crystal apart, a prerequisite for dissolution.

  • Ionization State: The key to this molecule's behavior is the primary amine (-NH₂) group. At neutral pH (7.4), this basic group is only partially protonated. The uncharged, or free base, form of the molecule is significantly less soluble than its protonated, cationic form.[3]

Q2: What is the single most important first experiment to conduct when facing solubility issues with this compound?

A2: The most critical initial experiment is to determine the compound's pH-solubility profile . Since the molecule contains a basic primary amine, its solubility is expected to be highly dependent on pH.[4][5] This experiment provides a quantitative measure of solubility across a range of pH values (typically from pH 2 to pH 10). The resulting data will immediately inform which of the subsequent strategies will be most effective and is essential for making rational formulation decisions.

Q3: What are the primary strategies I should consider for enhancing the solubility of this amine-containing compound?

A3: There are four primary strategies, which should be investigated in a stepwise manner. The choice depends on the desired final formulation and the degree of solubility enhancement required.[6][7][8]

  • pH Adjustment: The simplest method, leveraging the basic amine to form a soluble salt in situ.[]

  • Co-solvency: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[10][11]

  • Salt Formation: Creating a stable, solid salt form of the compound with improved dissolution and solubility characteristics.[12]

  • Complexation: Using encapsulating agents like cyclodextrins to form inclusion complexes that shield the hydrophobic parts of the molecule.[13][14][15]

The following workflow provides a general decision-making framework.

G start Start: Poorly Soluble 1-(Imidazo[1,2-a]pyridin-2-yl) -2-methylpropan-2-amine ph_profile Perform pH-Solubility Profile (Critical First Step) start->ph_profile is_ph_sufficient Is solubility at target pH sufficient for application? ph_profile->is_ph_sufficient ph_adjust Strategy 1: pH Adjustment (e.g., acidified vehicle) is_ph_sufficient->ph_adjust  Yes (for liquid forms) need_solid Is a stable, solid form with improved dissolution required? is_ph_sufficient->need_solid No end_formulate Proceed to Formulation ph_adjust->end_formulate salt_form Strategy 3: Salt Formation (e.g., HCl, Mesylate Salt) need_solid->salt_form Yes need_neutral Is formulation at near-neutral pH required? need_solid->need_neutral No salt_form->end_formulate cosolvent Strategy 2: Co-solvency (e.g., PEG, Propylene Glycol) need_neutral->cosolvent Yes complexation Strategy 4: Complexation (e.g., Cyclodextrins) need_neutral->complexation OR cosolvent->end_formulate complexation->end_formulate

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides & Experimental Protocols

This section provides detailed guidance on executing the primary solubility enhancement strategies.

Guide 1: pH Adjustment - The Foundational Approach

Issue: My compound precipitates when I add it to a neutral aqueous solution for my in vitro assay.

Causality: The primary amine on your compound is a weak base. In neutral or alkaline solutions (pH > pKa), it exists predominantly in its neutral, uncharged state, which has very low water solubility. By lowering the pH well below the amine's pKa, you protonate it to form a much more soluble cationic salt (R-NH₃⁺).[3][5]

Step-by-Step Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers covering the desired pH range (e.g., pH 2, 4, 5, 6, 6.5, 7, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8).

  • Add Excess Compound: Add an excess of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that undissolved material remains at equilibrium.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. For kinetic solubility, 2 hours may be sufficient; for thermodynamic solubility, 24-48 hours is recommended.

  • Separate Solid: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of each solution.

Data Presentation: Example pH-Solubility Profile

Final Measured pHSolubility (µg/mL)Predominant Species
2.115,500R-NH₃⁺ (Cationic)
4.212,300R-NH₃⁺ (Cationic)
6.5850R-NH₃⁺ / R-NH₂
7.45.2R-NH₂ (Neutral)
8.5< 1.0 (Below LOQ)R-NH₂ (Neutral)
10.0< 1.0 (Below LOQ)R-NH₂ (Neutral)

This data is illustrative and should be determined experimentally.

Guide 2: Co-solvency - For Near-Neutral Formulations

Issue: My application requires a pH between 6 and 7.4, where the solubility is still too low even after moderate pH adjustment.

Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent.[10] This "less polar" environment is more favorable for solvating hydrophobic molecules like your imidazopyridine derivative, thereby increasing its solubility.[7][16] Common pharmaceutically acceptable co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[][11]

Step-by-Step Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of relevant co-solvents (e.g., PEG 400, PG, DMSO).

  • Prepare Vehicle Systems: Prepare mixtures of your primary aqueous buffer (e.g., phosphate buffer at pH 7.0) with increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine Solubility: Using the same method described in the pH-solubility protocol (add excess compound, equilibrate, separate, quantify), determine the solubility of your compound in each co-solvent mixture.

  • Evaluate and Select: Compare the solubility enhancement provided by each co-solvent. Also, consider the potential for the co-solvent to interfere with your downstream assay (e.g., cell toxicity of DMSO).

Data Presentation: Example Co-solvent Solubility Data (at pH 7.0)

Co-solvent System (% v/v in Buffer)Solubility (µg/mL)Fold Increase (vs. Buffer)
0% (Buffer Only)151x
20% Propylene Glycol15010x
40% Propylene Glycol60040x
20% PEG 400250~17x
40% PEG 4001100~73x
10% DMSO5000~333x

This data is illustrative. Note that high concentrations of DMSO are often not suitable for in vivo or cell-based applications.

Guide 3: Salt Formation - For Solid Dosage Forms

Issue: I need to develop a stable, solid form of my compound that dissolves quickly and completely in water for preclinical studies.

Causality: Forming a salt of your basic amine with an acidic counter-ion creates a pre-ionized, crystalline solid.[12] When this salt is introduced to an aqueous medium, it readily dissociates, bypassing the high-energy step of breaking the free-base crystal lattice. This typically leads to both a higher apparent solubility and a much faster dissolution rate. This is a very common and effective strategy for basic drug candidates.[6][8]

Step-by-Step Protocol: Basic Salt Screening

  • Select Counter-ions: Choose a small panel of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid).

  • Dissolve Free Base: Dissolve your compound (the free base) in a suitable organic solvent (e.g., isopropanol, acetone, ethyl acetate).

  • Add Counter-ion: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid to the solution of your compound.

  • Induce Crystallization: Stir the mixture at room temperature or with gentle heating/cooling cycles to induce precipitation of the salt. If no solid forms, try using an anti-solvent (a solvent in which the salt is insoluble, like heptane) to force crystallization.

  • Isolate and Dry: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterize: Characterize the new solid form to confirm salt formation (e.g., using DSC, TGA, XRPD) and then measure its aqueous solubility and dissolution rate compared to the free base.

Guide 4: Complexation with Cyclodextrins

Issue: My compound is extremely hydrophobic, and even co-solvents are not providing sufficient solubility for a parenteral formulation.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] The hydrophobic imidazopyridine core of your molecule can fit inside this cavity, forming an "inclusion complex."[17][18] This complex effectively masks the molecule's hydrophobicity, presenting the water-soluble exterior of the cyclodextrin to the solvent, thereby dramatically increasing aqueous solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.

Step-by-Step Protocol: Phase-Solubility Study

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in a relevant buffer.

  • Determine Solubility: Perform a solubility determination (add excess compound, equilibrate, separate, quantify) in each of the cyclodextrin solutions.

  • Plot and Analyze: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear increase (an Aₗ-type plot) is indicative of a 1:1 soluble complex and is the most desirable outcome. The slope of this line can be used to calculate the stability constant of the complex.

References
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 22, 2026.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 22, 2026. [Link]

  • Rădulescu, F. Ș., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(17), 3913. [Link]

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 22, 2026. [Link]

  • Smith, V. J., et al. (2018). Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. Crystal Growth & Design, 18(9), 5348-5357. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved January 22, 2026. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 22, 2026. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved January 22, 2026. [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved January 22, 2026. [Link]

  • ResearchGate. (2014). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved January 22, 2026. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Retrieved January 22, 2026. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved January 22, 2026. [Link]

  • ACS Infectious Diseases. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Retrieved January 22, 2026. [Link]

  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 22, 2026. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. Retrieved January 22, 2026. [Link]

  • PubMed Central. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved January 22, 2026. [Link]

  • National Institutes of Health. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved January 22, 2026. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved January 22, 2026. [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved January 22, 2026. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved January 22, 2026. [Link]

  • PubMed Central. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved January 22, 2026. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved January 22, 2026. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 22, 2026. [Link]

  • PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Retrieved January 22, 2026. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-amine. Retrieved January 22, 2026. [Link]

  • PubMed Central. (2016). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved January 22, 2026. [Link]

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Optimization

Technical Support Center: Method Refinement for Quantifying 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Welcome to the technical support center for the quantitative analysis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting for this important molecule. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Accurate quantification is therefore a critical step in preclinical and clinical development.

This document will provide a comprehensive, question-and-answer-based troubleshooting guide, frequently asked questions, and a refined analytical method protocol to ensure robust and reliable results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: I'm observing significant peak tailing for my analyte in reversed-phase HPLC. What is the likely cause and how can I improve the peak shape?

Answer:

Peak tailing is a common issue when analyzing basic compounds like 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine on silica-based reversed-phase columns. The primary cause is secondary interactions between the protonated amine groups of your analyte and acidic residual silanol groups on the stationary phase surface.[4] These interactions lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.

Here’s a systematic approach to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The most effective strategy is to control the ionization state of both the analyte and the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA), you can ensure that the analyte is fully protonated and the silanol groups are predominantly unionized, which minimizes the undesirable secondary interactions.[5]

  • Use of Modern, End-Capped Columns: Employing a high-purity, end-capped C18 or C8 column is highly recommended. End-capping chemically derivatizes most of the residual silanol groups, creating a more inert surface and reducing the sites available for secondary interactions.[4]

  • Mobile Phase Additives:

    • Competing Base: Adding a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase can be effective.[5] The protonated TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that TEA can shorten column lifetime and may suppress ionization in LC-MS applications.[5]

    • Buffer Selection: For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers.[6] A buffer concentration of 10-20 mM is typically sufficient to maintain a stable pH and improve peak shape.

Question 2: My analyte recovery is inconsistent during sample preparation from plasma. What are the potential reasons and how can I improve my extraction efficiency?

Answer:

Inconsistent recovery from complex biological matrices like plasma is often due to suboptimal sample preparation protocols. For a basic compound such as this, several factors can influence extraction efficiency.

  • Protein Precipitation (PPT): While simple, PPT with acetonitrile or methanol can sometimes lead to co-precipitation of the analyte with plasma proteins, especially if the drug-protein binding is significant. To improve this:

    • pH Adjustment: Before adding the organic solvent, consider adjusting the plasma sample pH to a more basic level (e.g., with a small amount of ammonium hydroxide). This will ensure your analyte is in its neutral, less protein-bound form, improving its solubility in the precipitation solvent.

  • Solid-Phase Extraction (SPE): SPE offers a more specific and cleaner extraction.[7] For a basic compound, a polymeric reversed-phase or a mixed-mode cation exchange SPE sorbent is often effective.[8][9]

    • Method Optimization: A generic SPE method for basic drugs can be a good starting point (see refined protocol below). Ensure proper conditioning of the sorbent, sample loading at an appropriate pH to ensure retention, a wash step to remove interferences, and an elution step with a suitable solvent (often containing an acid or base to disrupt the interaction with the sorbent).

Question 3: I'm experiencing significant signal suppression in my LC-MS/MS analysis. How can I identify and mitigate these matrix effects?

Answer:

Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[10]

  • Identification: To confirm matrix effects, you can perform a post-column infusion experiment. Infuse a standard solution of your analyte at a constant rate into the MS detector while injecting a blank, extracted plasma sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Transition from protein precipitation to a more rigorous sample preparation method like SPE.[7] This will remove a larger portion of the interfering matrix components.

    • Chromatographic Separation: Optimize your HPLC method to chromatographically separate your analyte from the regions of significant matrix effects. Adjusting the gradient profile or trying a different stationary phase can be effective.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing a reliable means of accurate quantification.

    • Change in Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrumentation allows, testing APCI could be a viable option.

Frequently Asked Questions (FAQs)

Q: What are the predicted physicochemical properties (pKa, logP) of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, and why are they important?

  • pKa: Dictates the ionization state of the molecule at a given pH, which is crucial for optimizing chromatographic retention and extraction from biological matrices.

  • logP: Influences the compound's solubility in different solvents and its retention behavior in reversed-phase chromatography.

Q: What is a good starting point for a reversed-phase HPLC method for this compound?

A: A good starting point would be a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A flow rate of 0.4 mL/min and a column temperature of 40°C are reasonable starting conditions. The gradient can be optimized to achieve a suitable retention time and resolution from matrix components.

Q: How should I prepare my stock and working standard solutions?

A: Due to the basic nature of the amine, the free base form may have limited aqueous solubility. It is advisable to dissolve the reference standard in a small amount of an organic solvent like methanol or DMSO initially, and then dilute with your mobile phase or an appropriate buffer to prepare your stock and working solutions.

Refined Analytical Method Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol provides a robust starting point for the quantification of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in human plasma. Method validation should be performed according to regulatory guidelines.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a general method for the extraction of basic drugs from plasma.[8]

  • Pre-treatment: To 100 µL of human plasma, add 10 µL of an internal standard working solution and 300 µL of 2% ammonium hydroxide in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 10 mg) sequentially with 500 µL of methanol followed by 500 µL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions
Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temp. 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp. 250°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions To be determined by infusion of the analyte and internal standard
Method Validation Parameters (Example)
Parameter Acceptance Criteria
Linearity (r²) ≥ 0.995
LLOQ Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits as per regulatory guidance
Stability Bench-top, freeze-thaw, and long-term stability assessed

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample + Internal Standard s2 Pre-treatment (Ammonium Hydroxide) s1->s2 s3 SPE (Condition, Load, Wash, Elute) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 HPLC Separation (Reversed-Phase) s4->a1 a2 MS/MS Detection (ESI+, MRM) a1->a2 d1 Peak Integration a2->d1 d2 Quantification (Calibration Curve) d1->d2

Caption: Workflow for the quantification of the analyte in plasma.

Troubleshooting Peak Tailing

troubleshooting cluster_solutions Potential Solutions start Peak Tailing Observed? sol1 Adjust Mobile Phase pH (2.5 - 3.5) start->sol1 Yes end Symmetrical Peak start->end No sol2 Use High-Purity, End-Capped Column sol1->sol2 sol3 Add Competing Base (e.g., TEA) sol2->sol3 sol4 Optimize Buffer (e.g., Ammonium Formate) sol3->sol4 sol4->end

Caption: Decision tree for troubleshooting peak tailing.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available at: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available at: [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH. Available at: [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC. Available at: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Solid-phase extraction efficiency in human whole blood and plasma. ResearchGate. Available at: [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. Available at: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine Compounds

Introduction: Welcome to the technical support center for researchers utilizing Imidazo[1,2-a]pyridine compounds in their work. This guide is designed to be a comprehensive resource for troubleshooting and overcoming res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for researchers utilizing Imidazo[1,2-a]pyridine compounds in their work. This guide is designed to be a comprehensive resource for troubleshooting and overcoming resistance in cell lines, a common challenge in pre-clinical drug development. Imidazo[1,2-a]pyridines are a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-cancer effects.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR, or specific kinases like FLT3 and c-KIT.[3][4][5] However, as with many targeted therapies, the emergence of resistance can limit their efficacy. This guide provides a structured approach to identifying the underlying causes of resistance and implementing strategies to circumvent them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering resistance.

Q1: My cells have suddenly become less sensitive to my Imidazo[1,2-a]pyridine compound. What's the first thing I should do?

A1: Before delving into complex resistance mechanisms, it's crucial to rule out experimental variability. First, confirm the shift in sensitivity by re-evaluating the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cells compared to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[6] Concurrently, verify the integrity and concentration of your compound stock. Improper storage or repeated freeze-thaw cycles can lead to degradation. Finally, ensure your cell culture is healthy and free from contamination, as these factors can significantly impact experimental outcomes.[3]

Q2: What are the most common reasons cells develop resistance to kinase inhibitors like many Imidazo[1,2-a]pyridine derivatives?

A2: Resistance to kinase inhibitors typically arises from two main categories of molecular alterations:

  • On-Target Modifications: These are changes that directly affect the drug's target protein. The most frequent cause is the acquisition of secondary point mutations within the kinase domain, which can sterically hinder the binding of the Imidazo[1,2-a]pyridine compound.[5][7] Another on-target mechanism is the amplification of the gene encoding the target kinase, leading to its overexpression and overwhelming the inhibitory effect of the drug.

  • Off-Target Mechanisms (Bypass Signaling): In this scenario, cancer cells activate alternative signaling pathways to circumvent the inhibition of the primary target.[4] For instance, if your Imidazo[1,2-a]pyridine compound inhibits a specific kinase in the PI3K/Akt pathway, the cell might upregulate a parallel pathway, like the MAPK/ERK pathway, to maintain pro-survival signals. Another significant off-target mechanism is the increased expression of drug efflux pumps, which actively transport the compound out of the cell.[8][9]

Q3: How can I begin to investigate the mechanism of resistance in my cell line?

A3: A logical starting point is to investigate the most common mechanisms. A stepwise approach is recommended:

  • Assess Drug Efflux: Begin by determining if your resistant cells are overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2). A Rhodamine 123 efflux assay is a straightforward method for this.

  • Analyze Target Protein Expression and Activation: Use Western blotting to compare the expression levels of the target kinase and its phosphorylated (active) form between the sensitive and resistant cell lines. This can reveal target overexpression or sustained activation despite drug treatment.

  • Sequence the Target Kinase Domain: If you suspect on-target mutations, perform PCR amplification of the kinase domain from the resistant cells' cDNA, followed by Sanger sequencing to identify any amino acid substitutions.[7]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting advice for investigating and overcoming resistance.

Initial Confirmation of Resistance: The IC50 Shift

A reproducible and significant increase in the IC50 value is the cornerstone for confirming drug resistance.

Cell LineCompoundIC50 (Parental)IC50 (Resistant)Fold Resistance
NCI-H460 (Lung Cancer)Imidazo[1,2-a]pyridine-A1.2 µM15.8 µM13.2
K562 (Leukemia)FLT3-Inhibitor-B0.05 µM0.75 µM15
MCF-7 (Breast Cancer)PI3K-Inhibitor-C0.8 µM9.2 µM11.5

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the IC50.[1][8][10]

Materials:

  • Parental and suspected resistant cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your Imidazo[1,2-a]pyridine compound in complete culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.01 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate for experimental samples.
IC50 value is unexpectedly high or low Incorrect compound dilution, degraded compound, inappropriate assay duration.Prepare fresh compound dilutions. Verify the integrity of your compound stock. Optimize the treatment duration.
Inconsistent results between experiments Variation in cell passage number or health, changes in media or serum batches.Use cells within a consistent passage number range. Test new batches of media and serum before use in critical experiments.
Investigating Efflux Pump-Mediated Resistance

Overexpression of ABC transporters is a frequent cause of multidrug resistance. The Rhodamine 123 efflux assay is a reliable method to assess the function of P-glycoprotein (ABCB1).

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis prep Seed parental and resistant cells treat Pre-incubate with/without efflux pump inhibitor (e.g., Verapamil) prep->treat 30 min incubation load Load cells with Rhodamine 123 treat->load Add Rhodamine 123 wash Wash to remove extracellular dye load->wash 30-60 min incubation measure Measure intracellular fluorescence (Flow Cytometry/Plate Reader) wash->measure compare Compare fluorescence between cell lines and treatments measure->compare

Caption: Workflow for the Rhodamine 123 efflux assay.

This protocol provides a method to quantify P-glycoprotein activity by measuring the retention of its fluorescent substrate, Rhodamine 123.[11][12]

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-glycoprotein inhibitor, positive control)

  • Complete culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest parental and resistant cells and adjust the cell density to 1 x 10^6 cells/mL in complete medium.

  • Inhibitor Treatment:

    • For each cell line, prepare two tubes: one with and one without the P-glycoprotein inhibitor, Verapamil (final concentration 50 µM).

    • Incubate the cells at 37°C for 30 minutes.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to all tubes to a final concentration of 1 µM.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

  • Data Interpretation:

    • Resistant cells overexpressing P-glycoprotein will show lower Rhodamine 123 fluorescence compared to parental cells.

    • Treatment with Verapamil should increase Rhodamine 123 retention in resistant cells, bringing their fluorescence closer to that of the parental cells.

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence Incomplete washing, serum proteins binding to Rhodamine 123.Ensure thorough washing with ice-cold PBS. Perform the loading step in serum-free medium.[13]
Low fluorescence signal Low P-glycoprotein expression in the resistant line, suboptimal Rhodamine 123 concentration or incubation time.Confirm P-glycoprotein overexpression by Western blot. Titrate the Rhodamine 123 concentration and optimize the incubation time.
Verapamil has no effect The resistance is not mediated by P-glycoprotein, or the Verapamil concentration is too low.Investigate other resistance mechanisms. Perform a dose-response of Verapamil.
Investigating Target Alterations and Bypass Pathways

If efflux pump activity is not the cause of resistance, the next logical steps are to investigate on-target mutations and the activation of bypass signaling pathways.

G cluster_wb Protein Analysis cluster_seq Genetic Analysis lysis Lyse parental and resistant cells wb Western Blot for target and phospho-target lysis->wb quant Quantify protein levels wb->quant rna Isolate RNA and synthesize cDNA pcr PCR amplify kinase domain rna->pcr seq Sanger sequence PCR product pcr->seq align Align sequences to identify mutations seq->align

Caption: Workflow for investigating target alterations.

This protocol details the steps to assess the activation state of the PI3K/Akt pathway, a common bypass mechanism.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473))

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) to confirm equal loading.

This protocol provides a general workflow for identifying mutations in the target kinase.[7][14]

Materials:

  • RNA from parental and resistant cells

  • cDNA synthesis kit

  • Primers flanking the kinase domain of interest

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • cDNA Synthesis:

    • Synthesize cDNA from total RNA.

  • PCR Amplification:

    • Perform PCR using primers designed to amplify the entire kinase domain. Use a high-fidelity polymerase to minimize errors.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify mutations.

Strategies to Overcome Resistance

Once the resistance mechanism is identified, you can employ targeted strategies to overcome it.

Combining your Imidazo[1,2-a]pyridine compound with another agent can be a powerful strategy to overcome resistance. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

Drug ADrug BCell LineCI at ED50Interpretation
Imidazo[1,2-a]pyridine-AEfflux Pump InhibitorNCI-H460-Resistant0.4Synergy
FLT3-Inhibitor-BMEK InhibitorK562-Resistant0.7Synergy
PI3K-Inhibitor-CDoxorubicinMCF-7-Resistant1.0Additive

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The checkerboard assay is a common method to assess the interaction between two compounds.

Procedure:

  • Design the Assay Plate:

    • In a 96-well plate, create a matrix of concentrations. Serially dilute Drug A horizontally and Drug B vertically. This will result in wells with varying concentrations of both drugs.

  • Perform Viability Assay:

    • Seed cells and treat them with the drug combinations as designed.

    • After the incubation period, perform a cell viability assay (e.g., MTT).

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug combination.

    • Use software like CompuSyn to calculate the Combination Index (CI).[15][16][17]

Part 3: Advanced Topics

Developing a Resistant Cell Line Model

Creating your own resistant cell line is invaluable for studying resistance mechanisms. The most common method is dose escalation.[5][6][9][18]

Protocol 6: Generating a Resistant Cell Line by Dose Escalation

  • Initial Treatment: Start by treating the parental cell line with the Imidazo[1,2-a]pyridine compound at a concentration equal to its IC20-IC50.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration (e.g., by 1.5-2 fold).

  • Maintenance: Maintain the cells at each new concentration for several passages.

  • Confirmation: Periodically check the IC50 of the cell population to monitor the development of resistance.

  • Cryopreservation: It is critical to cryopreserve cells at various stages of the selection process.

Investigating Metabolic Resistance

Cancer cells can reprogram their metabolism to develop drug resistance. Techniques like metabolomics and Seahorse assays can provide insights into these changes.

  • Sample Collection: Harvest parental and resistant cells, quenching metabolism rapidly.

  • Metabolite Extraction: Extract metabolites using a suitable solvent system.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry.[19][20][21]

  • Data Analysis: Identify and quantify metabolites that are differentially abundant between the sensitive and resistant cells.

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time information on mitochondrial respiration and glycolysis.[2][22][23][24][25][26] This can reveal if resistant cells have altered their bioenergetic profile.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 22, 2026, from [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments.
  • Ways to generate drug-resistant cancer cell lines?. (2013).
  • CompuSyn - ComboSyn. (n.d.). ComboSyn, Inc. Retrieved January 22, 2026, from [Link]

  • Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Tre
  • XF 96 Training Manual. (n.d.). Agilent.
  • Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

  • Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

  • User Guide: Agilent Seahorse Units. (n.d.). Cornell University.
  • Technical Tips and Overview of the Seahorse XFp Mito Stress Test and ATP Rate Assay Made with Clip. (2023, December 7). YouTube.
  • LC-MS based cell metabolic profiling of tumor cells: a new predictive method for research on the mechanism of action of anticancer candidates. (n.d.).
  • Mutation Analysis of the Kinase Domain of the BCR-ABL Fusion Protein. (2014). Canada's Drug Agency.
  • Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... | Download Scientific Diagram. (n.d.).
  • A critical evaluation of methods to interpret drug combinations. (2020).
  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2020). MDPI.
  • Seahorse XF Cell Mito Stress Test. (n.d.). Protocols.io.
  • Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper. (2019).
  • Could you give us some advice on Combination Index (CI) calculation with CompuSyn?. (2017).
  • Application Notes and Protocols for Rhodamine 123 Efflux Assay Featuring a P-gp Modul
  • Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. (n.d.).
  • Multi-Drug Combination Strategies in High Content Applic
  • PCR Protocols & Guides. (n.d.). Merck Millipore.
  • Application Notes and Protocols for Developing Rhazimine-Resistant Cell Line Models. (2025). Benchchem.
  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (n.d.).
  • How can I calculate IC50
  • Multidrug Resistance Direct Dye Efflux Assay. (n.d.). Sigma-Aldrich.
  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. (n.d.).
  • CompuSyn Report. (n.d.). ComboSyn, Inc.
  • (PDF) Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2025).
  • Rapid identification of compound mutations in patients with Ph-positive leukemias by long-range next generation sequencing. (n.d.).
  • Flow Cytometric Evaluation of Multidrug Resistance Proteins. (n.d.).
  • How to overcome the biggest challenges in cell line development. (2023). News-Medical.Net.
  • Guidelines for Sanger sequencing and molecular assay monitoring. (n.d.).
  • Synergy detection: A practical guide to statistical assessment of potential drug combinations. (2024). Document Server@UHasselt.
  • Calcusyn Software. (2020, November 7). YouTube.
  • Flow Cytometry Protocols Flow Cytometry Protocols. (n.d.).
  • Untargeted LC-MS/MS Metabolomics Study of HO-AAVPA and VPA on Breast Cancer Cell Lines. (2023). MDPI.

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Optimization

Technical Support Center: Protocol Modifications for Sensitive Assays Using 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals utilizing 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals utilizing 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (hereafter referred to as "IMP-amine") in sensitive biochemical and cell-based assays. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets, particularly kinases.[1][2][3] This document provides practical, in-depth troubleshooting advice and protocol modifications to ensure data integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of IMP-amine in experimental setups.

Q1: What is the likely mechanism of action for IMP-amine?

A: The imidazo[1,2-a]pyridine core is prevalent in compounds designed as kinase inhibitors.[2][4] Specifically, this scaffold has been shown to be a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6] Therefore, it is highly probable that IMP-amine functions by inhibiting one or more kinases within this or related pathways. Assays investigating its effect on cancer cell lines have shown that related compounds can induce cell cycle arrest and apoptosis.[5][7]

Q2: What are the critical physicochemical properties of IMP-amine to consider?

A: Imidazopyridine derivatives can exhibit poor aqueous solubility, which is a critical factor to manage.[8] For IMP-amine, it is essential to determine its thermodynamic aqueous solubility to avoid compound precipitation in your assay buffer, a common source of error. Stock solutions should be prepared in a polar aprotic solvent like DMSO and stored under appropriate conditions (e.g., -20°C or -80°C, desiccated) to maintain stability.

Q3: My assay is showing a low signal-to-noise (S/N) ratio. What are the most common causes related to the compound?

A: A low S/N ratio can stem from several factors[9]:

  • High Background: The planar, aromatic ring system of IMP-amine may possess intrinsic fluorescence (autofluorescence) at the excitation/emission wavelengths of your assay.

  • Low Signal: The compound might be precipitating out of the assay buffer, reducing the effective concentration. Alternatively, it could be directly interfering with the detection system (e.g., quenching fluorescence or inhibiting a reporter enzyme like luciferase).[9][10]

  • Signal Variability: Inconsistent dispensing due to the compound's properties or poor mixing can lead to high variability between replicate wells.[11]

Q4: How can I confirm that IMP-amine is directly interfering with my assay's detection method?

A: A counter-screen or interference assay is essential. In a cell-free setup, run the assay reaction to completion to generate a stable signal. Then, add IMP-amine and measure the signal over time. A rapid decrease in signal upon compound addition suggests direct interference, such as fluorescence quenching or enzyme inhibition.[9]

Section 2: Troubleshooting Guide: Low Signal-to-Noise Ratio

A poor signal-to-noise ratio is one of the most frequent challenges in sensitive assays. The following workflow provides a systematic approach to diagnosing and resolving this issue.

Workflow for Troubleshooting Low Signal-to-Noise

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions_bg Solutions for High Background cluster_solutions_signal Solutions for Low Signal Problem Low Signal-to-Noise Ratio High_BG High Background Signal Problem->High_BG Low_Signal Low Signal Intensity Problem->Low_Signal Sol_AutoF Run Autofluorescence Scan (Protocol 2) High_BG->Sol_AutoF Sol_Media Use Phenol Red-Free Media or PBS for final reading High_BG->Sol_Media Sol_Plate Use Opaque Black Plates for Fluorescence Assays High_BG->Sol_Plate Sol_Solubility Optimize Stock/Working Concentration & Solvent Low_Signal->Sol_Solubility Sol_Reader Adjust Reader Settings (Gain, Flashes) Low_Signal->Sol_Reader Sol_Interference Perform Assay Interference Check Low_Signal->Sol_Interference

Caption: A logical workflow for diagnosing and solving low signal-to-noise issues.

Issue 1: High Background Signal

High background noise can mask the true signal from your assay.

  • Cause A: Compound Autofluorescence

    • Explanation: The aromatic imidazopyridine core can absorb light and emit it at wavelengths that overlap with your assay's fluorophore, creating a false signal.

    • Solution: Perform an autofluorescence check as detailed in Protocol 2 . If IMP-amine is fluorescent, consider switching to a different detection modality (e.g., luminescence or time-resolved fluorescence) or use fluorophores with emission spectra that do not overlap with the compound's fluorescence.[12]

  • Cause B: Assay Media and Plate Interference

    • Explanation: Common components in cell culture media, such as phenol red and fetal bovine serum (FBS), are known to be fluorescent and can significantly increase background.[13] Similarly, using the wrong type of microplate can elevate background through light scatter or bleed-through.[11]

    • Solution: For the final assay reading, replace the culture medium with a non-fluorescent buffer like phosphate-buffered saline (PBS).[13] Always use the correct microplate for your assay type.

Assay TypeRecommended Plate ColorRationale
Fluorescence Intensity Solid BlackMinimizes background and light scatter, enhancing signal clarity.[13]
Luminescence Solid WhiteMaximizes signal reflection, increasing signal intensity.[13]
Absorbance ClearAllows light to pass directly through the sample for accurate measurement.[13]
Issue 2: Low Signal Intensity or Poor Dynamic Range

A weak signal prevents the accurate determination of inhibitory effects.

  • Cause A: Compound Precipitation

    • Explanation: IMP-amine, like many small molecules, may have limited solubility in aqueous assay buffers. If the final concentration exceeds its solubility limit, the compound will precipitate, reducing its effective concentration and potentially scattering light, which adds noise.

    • Solution:

      • Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is kept low (typically <0.5%) to avoid solvent-induced effects.

      • Solubility Test: Determine the kinetic solubility of IMP-amine in your final assay buffer. This can be done by preparing serial dilutions and visually inspecting for precipitation or by using nephelometry.

      • Formulation Aids: If solubility is a persistent issue, consider the use of non-interfering surfactants or cyclodextrins, but validate that these do not affect your assay's biology.

  • Cause B: Suboptimal Reader Settings

    • Explanation: Microplate reader settings are not one-size-fits-all. An incorrect gain setting can lead to signal saturation (if too high) or a weak signal buried in noise (if too low). The number of flashes per well also impacts data quality.[13]

    • Solution:

      • Optimize Gain: Use a positive control well (maximum signal) to set the gain to approximately 70-80% of the detector's maximum range. This maximizes the dynamic range without risking saturation.

      • Increase Flashes: For fluorescence or absorbance assays with low concentrations, increasing the number of flashes per well allows the reader to average the readings, which reduces variability and background noise.[13]

Section 3: Key Experimental Protocols

These protocols provide a starting point for handling IMP-amine and validating its behavior in your assay system.

Protocol 1: Preparation and Handling of IMP-amine Stock Solutions
  • Initial Solubilization: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting: Dispense the primary stock into small, single-use aliquots in low-binding tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[14]

  • Storage: Store aliquots at -80°C, protected from light, and in a desiccated container to prevent water absorption by the DMSO.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare intermediate dilutions in 100% DMSO. The final dilution into the aqueous assay buffer should be done rapidly with vigorous mixing to minimize precipitation.

Protocol 2: Assay for Compound Autofluorescence
  • Plate Preparation: Use the same black microplate and assay buffer you would for your main experiment.[13]

  • Compound Dilution: Prepare a serial dilution of IMP-amine in the assay buffer, covering the full concentration range you plan to test.

  • Controls: Include wells with assay buffer only (blank) and wells with your assay's positive control fluorophore (if applicable) without the compound.

  • Incubation: Incubate the plate under the same conditions as your main assay (temperature, time).

  • Measurement: Read the plate using the same excitation and emission wavelengths and reader settings as your primary assay.

  • Analysis: Subtract the blank reading from all wells. If the IMP-amine wells show a concentration-dependent increase in signal, the compound exhibits autofluorescence under these conditions.

Section 4: Visualizing the Biological Context

Understanding the target pathway is crucial for interpreting assay results. IMP-amine likely targets the PI3K/Akt/mTOR pathway, a central regulator of cell fate.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis IMP IMP-amine (Hypothesized Target) IMP->PI3K

Caption: Hypothesized mechanism of IMP-amine targeting the PI3K/Akt/mTOR pathway.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. [Link]

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  • de Heus, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 65(13), 9036-9047. [Link]

  • Zarrow, J. C., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(20), 6493-6498. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]

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  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing Novel Imidazo[1,2-a]pyridine-Based Inhibitors

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][4] This guide provides a comprehensive framework for researchers and drug development professionals on how to characterize a novel compound from this class, using the hypothetical molecule 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (hereafter referred to as "IMP-1") as a case study. We will navigate the critical path from initial hit identification to robust preclinical comparison.

Section 1: The Imidazo[1,2-a]pyridine Core and Its Therapeutic Promise

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocycle that has garnered significant interest for its therapeutic potential.[2] Marketed drugs like Zolpidem and Alpidem feature this core, highlighting its bioavailability and favorable pharmacological properties.[1] Recent research has increasingly focused on its potential as an anticancer agent, often through the inhibition of critical survival kinases.[5] For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines by modulating pathways like AKT/mTOR.[5] Others have demonstrated efficacy against colon cancer cells by activating caspase pathways.[6] Given this precedent, a novel compound like IMP-1 warrants a thorough investigation to unlock its therapeutic potential.

Section 2: The Characterization Roadmap: From Unknown to Understood

When presented with a novel compound like IMP-1, the primary challenge is to identify its biological target and elucidate its mechanism of action. This process is foundational to any subsequent comparative analysis.[7] An effective strategy involves a tiered approach, moving from broad, unbiased screening to specific, hypothesis-driven experiments.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Comparative Analysis Phenotypic Screening Phenotypic Screening Target ID Target Identification (e.g., Proteomics, Genetics) Phenotypic Screening->Target ID Identify cellular effect Biochemical Assay Biochemical Assays (IC50, Ki Determination) Target ID->Biochemical Assay Validate direct interaction Cell-Based Assay Cell-Based Assays (Target Engagement, Pathway Analysis) Biochemical Assay->Cell-Based Assay Confirm cellular activity Comparison Comparison with Known Inhibitors Cell-Based Assay->Comparison Benchmark performance

Caption: A generalized workflow for novel inhibitor characterization.

The initial and most critical step is to identify the molecular target of IMP-1.[8] Historically, this has been a laborious process, but modern techniques have streamlined this discovery phase.[7]

  • Genetic and Genomic Approaches: These methods use tools like CRISPR or shRNA to create libraries of cells with specific gene knockdowns or knockouts. By observing which genetic modifications confer resistance to IMP-1, researchers can infer the drug's target or critical pathway components.[9][10]

  • Proteomic Approaches: Techniques such as affinity chromatography coupled with mass spectrometry involve immobilizing IMP-1 on a solid support to "pull down" its binding partners from cell lysates. Another powerful method is the Cellular Thermal Shift Assay (CETSA), which identifies target proteins by observing their increased thermal stability upon ligand binding.[8]

For IMP-1, a logical starting point would be a broad phenotypic screen against a panel of cancer cell lines, followed by a proteomic analysis of the most sensitive line to identify direct binding partners.

Once a putative target is identified (let's hypothesize it's a protein kinase, "Kinase X"), the next step is to validate and quantify this interaction using in vitro biochemical assays.[11][12] These assays are essential for confirming direct inhibition and determining the compound's potency.[12]

Key Parameters to Measure:

  • IC50 (Half-maximal inhibitory concentration): The concentration of IMP-1 required to inhibit 50% of Kinase X's activity.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki indicates a higher affinity.

These values are crucial for the initial ranking of a novel compound and provide the first quantitative data points for comparison against other inhibitors.[13]

Section 3: Comparative Analysis: Benchmarking IMP-1 Against Known Inhibitors

With a validated target (Kinase X) and initial potency data, IMP-1 can now be objectively compared to established inhibitors. For this guide, we will compare IMP-1 to two hypothetical known Kinase X inhibitors: a potent, selective inhibitor ("Inhibitor A") and a broader-spectrum, less potent inhibitor ("Inhibitor B").

Table 1: Comparative Inhibitory Profile Against Kinase X

CompoundTarget(s)IC50 (nM) [Biochemical]Ki (nM)Cellular EC50 (nM) [Target Engagement]Notes
IMP-1 Kinase X15850Novel Imidazo[1,2-a]pyridine scaffold
Inhibitor A Kinase X5220Highly selective, established clinical candidate
Inhibitor B Kinase X, Kinase Y, Kinase Z15085400Broad-spectrum, used as a tool compound

Data are hypothetical for illustrative purposes.

This table provides a clear, at-a-glance comparison of potency and selectivity. While IMP-1 is less potent than the highly optimized Inhibitor A, its biochemical IC50 is competitive with Inhibitor B, suggesting it is a promising starting point for further development. The discrepancy between biochemical IC50 and cellular EC50 is common and highlights the importance of evaluating compounds in a physiological context.[14]

Section 4: Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are essential. Below is a standard protocol for determining the biochemical IC50 of IMP-1 against our hypothetical target, Kinase X.

This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. Inhibition is directly proportional to the luminescence signal.

G start Start: Prepare Reagents dispense_inhibitor Dispense IMP-1 Dilution Series (10 concentrations) to 384-well plate start->dispense_inhibitor add_enzyme Add Kinase X Enzyme and Substrate Mixture dispense_inhibitor->add_enzyme incubate1 Incubate at RT (e.g., 15 min) add_enzyme->incubate1 add_atp Initiate Reaction: Add ATP Solution incubate1->add_atp incubate2 Incubate at RT (e.g., 60 min) add_atp->incubate2 add_detection Stop Reaction & Detect: Add Kinase-Glo® Reagent incubate2->add_detection incubate3 Incubate at RT (10 min, dark) add_detection->incubate3 read_plate Read Luminescence on Plate Reader incubate3->read_plate analyze Analyze Data: Plot Dose-Response Curve, Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of IMP-1 in 100% DMSO, starting from a 10 mM stock.

  • Plate Setup: Using an automated liquid handler, dispense 50 nL of each IMP-1 dilution into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing Kinase X and its specific peptide substrate in reaction buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution at a concentration equal to the known Km for Kinase X. Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration may need optimization based on enzyme kinetics.

  • Signal Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal inversely proportional to kinase activity.

  • Final Incubation: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a luminometer.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 5: Conclusion and Future Directions

This guide outlines a systematic approach to the characterization and comparative analysis of a novel imidazo[1,2-a]pyridine derivative, IMP-1. By following a logical progression from target identification to quantitative biochemical and cellular assays, researchers can build a robust data package. The hypothetical data presented positions IMP-1 as a promising hit compound worthy of lead optimization.

Future work should focus on:

  • Selectivity Profiling: Screening IMP-1 against a broad panel of kinases to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of IMP-1 to improve potency and selectivity.[4]

  • Mechanism of Action Studies: Determining if IMP-1 is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • In Vivo Efficacy: Evaluating the compound in relevant animal models of disease.

By applying this rigorous, multi-faceted strategy, the full therapeutic potential of novel compounds emerging from this valuable chemical scaffold can be effectively explored.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(5), 385. [Link]

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Comparative

A Researcher's Guide to 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine: A Comparative Validation for PDGFRβ Inhibition

This guide provides an in-depth validation of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine , a novel small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). For the purpose of this gu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine , a novel small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). For the purpose of this guide, we will refer to this compound as IPMPA . We will objectively compare its performance against established, commercially available PDGFRβ inhibitors: Imatinib, Sunitinib, and Sorafenib. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate research tool for their studies targeting PDGFRβ signaling.

Introduction to PDGFRβ Signaling and its Inhibition

The Platelet-Derived Growth Factor Receptor (PDGFR) family, particularly PDGFRβ, is a key player in various physiological and pathological processes, including angiogenesis, wound healing, and fibrosis.[1] Its dysregulation is implicated in numerous diseases, most notably in various cancers where it contributes to tumor growth and the development of the tumor microenvironment.[1] Consequently, the development of potent and selective PDGFRβ inhibitors is of significant interest for both basic research and clinical applications.

IPMPA has emerged from a structure-based drug design program aimed at identifying novel, orally bioavailable, and selective PDGFRβ antagonists.[1] This guide will dissect its performance characteristics and provide the necessary experimental framework for its validation in your laboratory.

Comparative Analysis of PDGFRβ Inhibitors

The selection of a research tool should be guided by a thorough understanding of its potency, selectivity, and mechanism of action. Below is a comparative summary of IPMPA and other widely used PDGFRβ inhibitors.

CompoundTarget(s)PDGFRβ IC50 (Cell-free)PDGFRβ IC50 (Cell-based)Other Notable Targets (IC50)
IPMPA (Compound 1) PDGFRβ Not Reported18 nM [1]FLT3, cFMS, KDR (<10x selectivity)[1]
Imatinibc-Kit, Abl, PDGFRα/β 607 nM[2]100 nM (general PDGFR)[3]v-Abl (600 nM), c-Kit (100 nM)[3]
SunitinibPDGFRβ , VEGFRs, c-Kit, FLT3, RET2 nM [4]10 nM[1]VEGFR2 (80 nM)[4]
SorafenibRaf-1, B-Raf, PDGFRβ , VEGFRs, c-Kit57 nM [5]Not ReportedRaf-1 (6 nM), B-Raf (22 nM), VEGFR2 (90 nM)[5]

Data Interpretation:

  • Potency: In cell-based assays, IPMPA demonstrates high potency against PDGFRβ with an IC50 of 18 nM.[1] This is comparable to Sunitinib (10 nM) and more potent than Imatinib (100 nM).[1][3] Sunitinib shows the highest potency in cell-free enzymatic assays.[4]

  • Selectivity: A critical consideration for a research tool is its selectivity. While potent, the initial report on IPMPA notes a limited selectivity profile (<10-fold) against other kinases in the same family, such as FLT3, cFMS, and KDR.[1] This is a crucial factor to consider when interpreting experimental results, as off-target effects can confound data. In contrast, while also multi-targeted, inhibitors like Imatinib, Sunitinib, and Sorafenib have well-characterized selectivity profiles against a broader range of kinases.[3][4][5]

Mechanism of Action: Targeting the ATP-Binding Site

IPMPA, like the other inhibitors compared here, functions as an ATP-competitive inhibitor. Molecular modeling studies indicate that it binds to the ATP-binding site of the PDGFRβ kinase domain.[1] This mode of action prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

cluster_membrane Cell Membrane PDGFRb PDGFRβ Receptor P P PDGFRb->P Autophosphorylation PDGF PDGF Ligand PDGF->PDGFRb Binds IPMPA IPMPA IPMPA->PDGFRb Blocks ATP Binding ATP ATP ATP->P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Response Cellular Response (Proliferation, Migration, etc.) Downstream->Response

Caption: IPMPA inhibits PDGFRβ signaling by blocking ATP binding.

Experimental Validation Protocols

To ensure the validity of your research findings, it is essential to perform in-house validation of any research tool. Below are detailed protocols for key experiments.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated PDGFRβ kinase domain.

Objective: To determine the IC50 value of a test compound against PDGFRβ.

Materials:

  • Recombinant human PDGFRβ kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor, 2 µL of PDGFRβ enzyme, and 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • ATP Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

A Prepare serial dilutions of test compound B Add compound, PDGFRβ enzyme, and ATP/substrate mix to plate A->B C Incubate at RT for 60 min B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT for 40 min D->E F Add Kinase Detection Reagent E->F G Incubate at RT for 30 min F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for in vitro biochemical kinase assay.

Cellular PDGFRβ Phosphorylation Assay

This assay measures the ability of a compound to inhibit PDGFRβ autophosphorylation in a cellular context.

Objective: To determine the cellular IC50 value of a test compound for the inhibition of ligand-induced PDGFRβ phosphorylation.

Materials:

  • NIH3T3 cells (or other suitable cell line with endogenous or overexpressed PDGFRβ)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human PDGF-BB ligand

  • Test inhibitor dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-PDGFRβ (Tyr751) and Total PDGFRβ antibodies

  • ELISA-based detection kit (e.g., Meso Scale Discovery) or Western blot reagents

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed NIH3T3 cells in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Detection:

    • ELISA: Quantify the levels of phosphorylated and total PDGFRβ using a sandwich ELISA format.[6]

    • Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phosphorylated and total PDGFRβ.

  • Data Analysis: Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[6]

A Seed and serum-starve NIH3T3 cells B Pre-incubate with test inhibitor A->B C Stimulate with PDGF-BB B->C D Lyse cells C->D E Quantify phospho- and total PDGFRβ (ELISA/Western) D->E F Normalize and calculate IC50 E->F

Caption: Workflow for cellular PDGFRβ phosphorylation assay.

In Vivo Pharmacodynamic Assay

This assay validates the in vivo activity of the inhibitor by measuring its effect on PDGFRβ signaling in a tumor xenograft model.

Objective: To assess the in vivo target engagement and dose-dependent inhibition of PDGFRβ signaling by a test compound.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Tumor cells that express PDGFRβ (e.g., C6 glioma cells)[1]

  • Test compound formulated for oral administration

  • Vehicle control

  • Tissue homogenization buffer

  • Antibodies for phospho-PDGFRβ and total PDGFRβ (for Western blot or IHC)

  • Antibodies for downstream markers like phospho-PLCγ1 and total PLCγ1 (for IHC)[2]

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Compound Administration: Administer the test compound or vehicle orally at various doses and for a specified duration.[1]

  • Tissue Collection: At selected time points after the final dose, euthanize the mice and excise the tumors.

  • Tissue Processing:

    • Western Blot: Homogenize a portion of the tumor tissue, prepare lysates, and perform Western blot analysis for phospho- and total PDGFRβ.[1]

    • Immunohistochemistry (IHC): Fix the remaining tumor tissue in formalin, embed in paraffin, and perform IHC staining for phospho- and total PDGFRβ or downstream markers.[2]

  • Data Analysis:

    • Western Blot: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

    • IHC: Use quantitative image analysis to measure the staining intensity and calculate the ratio of the phosphorylated to the total form of the target protein.[2]

Conclusion and Recommendations

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (IPMPA) is a potent, cell-permeable inhibitor of PDGFRβ. Its primary advantage as a research tool lies in its demonstrated cellular activity. However, researchers must be cautious of its potential off-target effects due to its limited selectivity against other closely related kinases.

When to choose IPMPA:

  • For cell-based assays where a potent inhibitor of PDGFRβ is required.

  • As a starting point for medicinal chemistry efforts to develop more selective analogs.

When to consider alternatives:

  • For in vivo studies where a well-characterized pharmacokinetic and safety profile is essential. Sunitinib and Sorafenib have extensive preclinical and clinical data.

  • When a highly selective inhibitor is critical to dissect the specific role of PDGFRβ signaling without confounding effects from other kinases. In such cases, further characterization of IPMPA's selectivity is warranted, or the use of a more selective, albeit potentially less potent, tool compound may be preferable.

Ultimately, the choice of inhibitor will depend on the specific experimental context. We strongly recommend that researchers perform the validation assays described in this guide to confirm the activity and selectivity of their chosen inhibitor in their specific experimental system.

References

  • Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor | MedChemExpress.

  • Hicken, E. J., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(1), 78–83.

  • Gene expression-based screening for inhibitors of PDGFR signaling. PubMed Central.

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central.

  • The IC50 (half-maximal inhibitor concentration) of imatinib against... - ResearchGate.

  • A Comparative Guide to Alternatives for PDGFR Inhibition Beyond Tyrphostin AG30 - Benchchem.

  • Peptide-Based Targeting of the Platelet-Derived Growth Factor Receptor Beta - PMC - NIH.

  • PDGFR-beta Cellular Phosphorylation Assay Service - Reaction Biology.

  • PDGFRbeta (PDGFRB) Human RTK Kinase Cell Based Antagonist Functional LeadHunter Assay - US - Eurofins Discovery.

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed.

  • PDGFR-beta Cellular Phosphorylation Assay Service - Reaction Biology.

  • Imatinib (STI571) | Tyrosine Kinases Inhibitor | CAS 152459-95-5 | Selleck Chemicals.

  • Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed.

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Validation

A Comparative Guide to 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine and Analogs as Dipeptidyl Peptidase-4 Inhibitors

Introduction to the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its rigid, bicyclic nature and synthetic tractability make it an attractive framework for the design of novel drugs targeting various enzymes and receptors.[3] This guide focuses on a specific series of imidazo[1,2-a]pyridine derivatives, including the representative compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, and evaluates their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis, making it a validated target for the treatment of type 2 diabetes mellitus.[4][5]

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine: A Structural Overview

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine features the core imidazo[1,2-a]pyridine ring system substituted at the 2-position with a 2-methylpropan-2-amine group. The primary amine and the gem-dimethyl groups on the side chain are key structural features that can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. While specific experimental data for this exact molecule is not publicly available, we can infer its potential activity and explore its structure-activity relationship (SAR) by comparing it to closely related, experimentally validated analogs.

Comparative Analysis of Imidazo[1,2-a]pyridine Analogs as DPP-4 Inhibitors

A study by Li et al. provides a valuable dataset for comparing imidazo[1,2-a]pyridine derivatives as DPP-4 inhibitors.[4][5] The following table summarizes the in vitro DPP-4 inhibitory activity of several key analogs, allowing for a systematic evaluation of the impact of substitutions at the 2-position of the imidazo[1,2-a]pyridine core.

Compound IDR Group (Substitution at 2-position)DPP-4 IC50 (μM)
5a Phenyl>50
5b 4-Fluorophenyl13.2
5c 4-Chlorophenyl2.3
5d 2,4-Dichlorophenyl0.13
5e 2,4-Difluorophenyl0.21
5f 2-Chloro-4-fluorophenyl0.18
5g 4-Trifluoromethylphenyl3.5
5h 2-Naphthyl0.28
5i 3-Thienyl1.9
5j 2-Furyl1.1

Data sourced from Li et al. (2015).[4][5]

Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR for the 2-substituted imidazo[1,2-a]pyridine series:

  • Impact of Aromatic Substitution: A simple phenyl group at the 2-position (Compound 5a ) results in poor DPP-4 inhibitory activity. This suggests that the unsubstituted phenyl ring lacks the necessary interactions within the enzyme's active site.[4][5]

  • Role of Halogenation: The introduction of halogens on the phenyl ring significantly enhances potency. A single fluoro or chloro substitution at the 4-position (Compounds 5b and 5c ) improves activity, with the chloro group being more favorable.

  • Significance of Di-substitution: Di-substitution on the phenyl ring, particularly with a 2,4-dichloro pattern (Compound 5d ), leads to a dramatic increase in inhibitory potency, with an IC50 value of 0.13 μM.[4][5] This highlights the importance of specific hydrophobic and electronic interactions in the S1 pocket of the DPP-4 enzyme.

  • Influence of Other Aromatic Systems: Replacing the phenyl ring with other aromatic systems like 2-naphthyl (Compound 5h ), 3-thienyl (Compound 5i ), and 2-furyl (Compound 5j ) also yields potent inhibitors, indicating that the enzyme can accommodate a variety of aromatic moieties at this position.

Based on this SAR, it can be hypothesized that for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, the 2-methylpropan-2-amine side chain would need to effectively mimic the interactions of the potent aromatic groups to exhibit significant DPP-4 inhibition. The primary amine could potentially form hydrogen bonds within the active site, while the bulky t-butyl group would occupy a hydrophobic pocket.

Mechanism of Action: Molecular Docking Insights

Molecular docking studies performed by Li et al. on compound 5d revealed key binding interactions within the active site of DPP-4.[4] The imidazo[1,2-a]pyridine core provides a crucial π-π stacking interaction with the side chain of Phe357. The 2,4-dichlorophenyl group occupies the S1 hydrophobic pocket, forming favorable interactions with surrounding residues. The pyridine moiety of the core also contributes to binding.

G cluster_DPP4 DPP-4 Active Site cluster_Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., 5d) S1 Pocket S1 Pocket Phe357 Phe357 Catalytic Triad Catalytic Triad Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core->Phe357 π-π Stacking Imidazo[1,2-a]pyridine Core->Catalytic Triad Blocks Substrate Access 2,4-Dichlorophenyl 2,4-Dichlorophenyl 2,4-Dichlorophenyl->S1 Pocket Hydrophobic Interaction caption Binding Mode of Imidazo[1,2-a]pyridine Inhibitors in DPP-4

Caption: Binding Mode of Imidazo[1,2-a]pyridine Inhibitors in DPP-4.

Experimental Protocols

General Synthesis of 2-Substituted Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine with an α-haloketone. The following is a generalized protocol based on the work of Li et al.[4][5]

G 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization 2-Aminopyridine->Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclization Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Cyclization Heat Heat Heat->Cyclization 2-Substituted Imidazo[1,2-a]pyridine 2-Substituted Imidazo[1,2-a]pyridine Cyclization->2-Substituted Imidazo[1,2-a]pyridine caption General Synthetic Scheme for Imidazo[1,2-a]pyridines

Caption: General Synthetic Scheme for Imidazo[1,2-a]pyridines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add the corresponding α-haloketone.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted imidazo[1,2-a]pyridine product.

In Vitro DPP-4 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In each well of the microplate, add the assay buffer, the DPP-4 enzyme, and the test compound solution. Incubate for a pre-determined time at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel and potent DPP-4 inhibitors. The comparative analysis of analogs with substitutions at the 2-position reveals a clear structure-activity relationship, with di-halogenated phenyl groups conferring the highest potency. While the specific compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine has not been explicitly reported as a DPP-4 inhibitor, the available data on its structural congeners provides a strong rationale for its synthesis and evaluation. Further optimization of the side chain at the 2-position, guided by the principles of isosteric replacement and structure-based design, could lead to the discovery of new clinical candidates for the treatment of type 2 diabetes.

References

  • Li, Q., Zhou, M., Han, L., Cao, Q., Wang, X., Zhao, L., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 485-491. [Link]

  • Li, Q., Zhou, M., Han, L., Cao, Q., Wang, X., Zhao, L., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed, 25787859. [Link]

  • Zhi, J., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Dastjerdi, M. S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(11), 1352. [Link]

  • Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(14), 5515. [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2649-2658. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link]

  • Kallan, N. C., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1048-1053. [Link]

  • Eckhardt, M., et al. (2011). 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones: A class of potent DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2461-4. [Link]

  • Rivera-Mondragón, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5152. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • Kurva, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(21), 7384. [Link]

  • Jia, H., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 61(18), 8196-8213. [Link]

  • Samanta, S., & Singh, V. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 53(75), 10421-10433. [Link]

  • Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3298. [Link]

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-85. [Link]

  • Ashton, W. T., et al. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Bioorganic & Medicinal Chemistry Letters, 15(9), 2253-8. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][5][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89. [Link]

  • Ali, I., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402. [Link]

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Comparative

A Predictive Analysis and Experimental Validation Strategy for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine: A Novel Compound in a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and marketed drugs.[1][2][3] This bi...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and marketed drugs.[1][2][3] This bicyclic heterocyclic system is a versatile framework that has been successfully derivatized to yield compounds with a broad spectrum of therapeutic applications, including anticancer, antituberculosis, antibacterial, and anti-inflammatory activities.[3][4][5][6] This guide presents a forward-looking comparative analysis of a novel, yet uncharacterized derivative, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine. Lacking direct experimental data, this document will leverage established knowledge of structurally related imidazo[1,2-a]pyridines to predict its potential biological activities and outline a comprehensive experimental plan for its synthesis and validation.

Proposed Synthesis: A Pathway to the Novel Amine

A plausible and efficient synthetic route to the target compound, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, can be envisioned utilizing the well-established Groebke–Blackburn–Bienaymé (GBB) reaction.[4][6][7] This one-pot, three-component reaction offers a convergent and atom-economical approach to constructing the imidazo[1,2-a]pyridine core. The proposed reactants would be 2-aminopyridine, an appropriate aldehyde, and an isocyanide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_aminopyridine 2-Aminopyridine GBB_reaction Groebke–Blackburn–Bienaymé (GBB) Reaction 2_aminopyridine->GBB_reaction aldehyde 2,2-Dimethylpropanal aldehyde->GBB_reaction isocyanide tert-Butyl isocyanide isocyanide->GBB_reaction target_compound 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine GBB_reaction->target_compound

Caption: Proposed synthetic workflow for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine via the GBB reaction.

Comparative Analysis: Predicting Biological Activity Through Structural Analogs

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. To hypothesize the potential activities of our target compound, we will compare its structure to several known derivatives with reported biological data.

Comparator CompoundStructureReported Biological ActivityReference
Zolpidem A well-known hypnotic drug with high affinity for the benzodiazepine site of the GABA-A receptor.Anxiolytic, sedative[2]
Alpidem An anxiolytic agent that also binds to the benzodiazepine receptor.Anxiolytic[2]
Saripidem Another anxiolytic from the same class.Anxiolytic[2]
Q203 (Telacebec) A clinical-stage antituberculosis agent that targets the cytochrome bc1 complex.Antituberculosis (MDR- and XDR-TB)[8]
PD-1/PD-L1 Inhibitors Imidazopyridine derivatives have been designed as PD-1/PD-L1 antagonists for cancer immunotherapy.Anticancer (Immunotherapy)[9]
ASK1 Inhibitors Derivatives have been synthesized as potent and selective inhibitors of apoptosis signal-regulating kinase 1 (ASK1).Potential for various therapeutic areas[10]

Our target compound, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, features a bulky tert-butylamine group at the 2-position. This is a significant deviation from the comparator structures. The presence of a primary amine introduces a basic center, which can influence solubility, cell permeability, and potential interactions with biological targets. The bulky tert-butyl group may provide steric hindrance that could affect binding to certain enzymes or receptors, while also potentially enhancing lipophilicity.

Based on the diverse activities of other 2-substituted imidazo[1,2-a]pyridines, it is plausible that our target compound could exhibit anticancer or antibacterial properties. The amine functionality might allow for interactions with acidic residues in enzyme active sites, a common feature in kinase inhibitors.

Proposed Experimental Validation: A Roadmap to Characterization

A systematic experimental approach is required to validate the predicted biological activities of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine.

Part 1: In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the target compound on a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), HT-29 (colon), and A375 (melanoma)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: In Vitro Antibacterial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of the target compound against a panel of pathogenic bacteria.

Protocol: Broth Microdilution Assay

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compound in cation-adjusted Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Mechanistic Studies (Hypothetical)

Should the initial screening reveal significant anticancer activity, further experiments would be warranted to elucidate the mechanism of action.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Target_Compound 1-(Imidazo[1,2-a]pyridin-2-yl)- 2-methylpropan-2-amine Target_Compound->Akt Potential Inhibition

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Comparative

Independent Verification of the Mechanism of Action for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine: A Comparative Guide

Introduction The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its derivatives have demonstrated a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1] A significant portion of research on this scaffold has focused on the development of kinase inhibitors, targeting key signaling pathways implicated in diseases like cancer.[2] This guide focuses on a specific derivative, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, and provides a comprehensive framework for the independent verification of its mechanism of action (MoA), with a primary hypothesis that it functions as a kinase inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It offers a structured, in-depth technical guide to elucidate the molecular target and cellular effects of this compound. We will compare various experimental approaches, providing the scientific rationale behind each, to empower researchers to design and execute a robust validation strategy.

Part 1: Target Identification and Initial Hypothesis Validation

Given the prevalence of kinase inhibition among imidazo[1,2-a]pyridine derivatives, the initial and most logical hypothesis is that 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine targets one or more protein kinases. The first phase of MoA verification is therefore a broad screening approach to identify potential kinase targets.

Kinome Profiling: A Broad-Spectrum Approach

The most efficient method to identify potential kinase targets is through comprehensive kinome profiling. Several contract research organizations (CROs) offer services to screen a compound against a large panel of kinases (often >400).[3][4][5] This provides a global view of the compound's selectivity and identifies primary targets.

Comparison of Kinome Profiling Platforms:

Platform Type Principle Advantages Disadvantages
Activity-Based Assays Measures the inhibition of kinase-catalyzed phosphorylation of a substrate.[6]Direct measure of functional inhibition. Provides IC50 values.Can be prone to assay artifacts (e.g., compound interference with detection).
Binding Assays (e.g., KINOMEscan™) Measures the displacement of a tagged ligand from the kinase active site.[5]High throughput, less prone to assay artifacts. Provides dissociation constants (Kd).Does not directly measure inhibition of catalytic activity.

Experimental Rationale: An initial screen at a single high concentration (e.g., 10 µM) is recommended to identify all potential "hits". Follow-up dose-response studies on the initial hits will then provide quantitative measures of potency (IC50 or Kd). For this guide, we will proceed assuming a hypothetical hit has been identified from a kinome screen. Let's designate this target as "Kinase X".

Workflow for Initial Target Identification

The following diagram outlines the initial workflow for identifying the kinase target of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine.

G cluster_0 Phase 1: Target Identification compound 1-(Imidazo[1,2-a]pyridin-2-yl)- 2-methylpropan-2-amine kinome_screen Kinome Profiling (>400 Kinases) [15, 25, 27] compound->kinome_screen hit_id Identify 'Hit' Kinases (e.g., >80% Inhibition @ 10 µM) kinome_screen->hit_id dose_response Dose-Response Assay on Hits (IC50/Kd Determination) hit_id->dose_response target_x Prioritize Primary Target(s) (e.g., 'Kinase X') dose_response->target_x

Initial workflow for kinase target identification.

Part 2: Biophysical and Biochemical Validation of Target Engagement

Once a primary target, "Kinase X," is identified, the next critical step is to independently verify the direct physical interaction between the compound and the kinase. This is essential to confirm that the compound is not an artifact of the screening platform and to characterize the binding kinetics.

Direct Binding Assays

Several biophysical techniques can be employed to confirm and characterize the direct binding of an inhibitor to its target protein.

Comparison of Direct Binding Assay Techniques:

Technique Principle Key Outputs Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[7][8]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[9]Label-free, in-solution. Provides a complete thermodynamic profile.[7]Requires relatively large amounts of pure protein and compound.[8]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized protein.[10][11]Binding affinity (Kd), association rate (kon), dissociation rate (koff).[12]Real-time kinetics, high sensitivity, requires small amounts of protein.[11]Protein immobilization can affect activity.[10][13]

Experimental Rationale: Both ITC and SPR are powerful techniques. For initial validation, SPR is often preferred due to its higher throughput and lower protein consumption.[11] A detailed kinetic analysis by SPR provides not only the binding affinity but also the residence time of the compound on the target, which can be a critical determinant of in vivo efficacy.[11]

Detailed Protocol: Surface Plasmon Resonance (SPR) for Kinase-Inhibitor Interaction

This protocol provides a general framework for an SPR experiment. Specific parameters will need to be optimized for "Kinase X".

  • Immobilization of Kinase X:

    • Covalently couple purified, active "Kinase X" to a sensor chip surface via amine coupling. It is crucial to use mild immobilization conditions to maintain the kinase's activity.[14]

    • Alternatively, use a capture-based approach with biotinylated kinase on a streptavidin-coated chip for a more homogenous surface.[12]

  • Analyte Preparation:

    • Prepare a dilution series of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the compound dilutions over the immobilized "Kinase X" surface and a reference surface (without kinase).

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[10]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While biophysical assays with purified proteins are essential, it is crucial to confirm that the compound engages its target within the complex environment of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17]

Principle of CETSA: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18] In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of soluble, non-denatured target protein remaining is then quantified, typically by Western blot.[19]

Detailed Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture a suitable cell line that expresses "Kinase X".

    • Treat cells with 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).[20]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[20]

  • Quantification by Western Blot:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble "Kinase X" in each sample by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble "Kinase X" against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[18]

Workflow for Target Engagement Validation

The following diagram illustrates the workflow for validating the direct engagement of the compound with its target kinase.

G cluster_1 Phase 2: Target Engagement Validation target_x Hypothesized Target: 'Kinase X' spr Surface Plasmon Resonance (SPR) [4, 35] target_x->spr cetsa Cellular Thermal Shift Assay (CETSA) [26, 39] target_x->cetsa spr_result Determine Kd, kon, koff spr->spr_result validated Validated Target Engagement spr_result->validated cetsa_result Confirm Target Engagement in Cells cetsa->cetsa_result cetsa_result->validated

Workflow for biophysical and cellular target engagement validation.

Part 3: Elucidating the Downstream Cellular Mechanism

Confirming that 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine binds to and inhibits "Kinase X" is a critical step. However, a complete MoA verification requires demonstrating that this target engagement leads to the expected downstream cellular consequences.

Analysis of Downstream Signaling Pathways

Most kinases are components of signaling cascades. Therefore, inhibiting a kinase should lead to a measurable change in the phosphorylation status of its downstream substrates. Western blotting is the most common technique to assess these changes.[21]

Detailed Protocol: Western Blot for Phosphorylated Proteins
  • Cell Treatment and Lysis:

    • Treat a relevant cell line with a dose-range of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine for various time points.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Gel Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding. Use a protein-based blocker like BSA instead of milk, as milk contains phosphoproteins that can cause background signal.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of "Kinase X" (e.g., anti-phospho-Substrate Y).

    • Separately, probe a parallel blot with an antibody against the total amount of Substrate Y to serve as a loading control.[22]

  • Detection and Analysis:

    • Incubate with a suitable secondary antibody and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration and time point.

Generic Kinase Signaling Pathway

The diagram below illustrates a generic kinase signaling pathway and how an inhibitor would block the signal transduction.

G Ligand Ligand Receptor Receptor Ligand->Receptor binds KinaseX Kinase X Receptor->KinaseX activates SubstrateY Substrate Y KinaseX->SubstrateY phosphorylates pSubstrateY p-Substrate Y Response Cellular Response pSubstrateY->Response triggers Inhibitor 1-(Imidazo[1,2-a]pyridin-2-yl) -2-methylpropan-2-amine Inhibitor->KinaseX inhibits

Generic kinase signaling pathway illustrating inhibition.
Assessment of Cellular Phenotypes

The final step in MoA validation is to link the inhibition of the signaling pathway to a relevant cellular phenotype, such as effects on cell proliferation, survival, or cell cycle progression.

Comparison of Cellular Phenotypic Assays:

Assay Principle Key Outputs
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Measures metabolic activity or ATP content as a surrogate for cell number.GI50/IC50 (concentration for 50% growth inhibition/inhibition of viability).
Apoptosis Assays (e.g., Caspase-Glo 3/7, Annexin V staining) Measures the activity of executioner caspases or the externalization of phosphatidylserine.[23][24]Fold-increase in apoptosis signal.
Cell Cycle Analysis Stains cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzes the distribution of cells in different cycle phases by flow cytometry.[25][26]Percentage of cells in G1, S, and G2/M phases.[27][28]
Detailed Protocol: Apoptosis Induction by Caspase-Glo 3/7 Assay

This is a simple, plate-based assay to measure the induction of apoptosis.

  • Cell Plating and Treatment:

    • Plate cells in a 96-well, white-walled plate.

    • Treat cells with a dose-range of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine and appropriate controls.

  • Assay Procedure:

    • After the desired incubation period, add the Caspase-Glo 3/7 reagent directly to the wells.[29] The reagent contains a luminogenic caspase-3/7 substrate and components for cell lysis.[30]

    • Mix briefly on a plate shaker and incubate at room temperature.[31]

  • Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.[23]

Conclusion

The independent verification of the mechanism of action for a novel compound like 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is a multi-faceted process that requires a logical and systematic progression of experiments. This guide provides a comprehensive framework, starting from broad, unbiased screening to identify the molecular target, followed by rigorous biophysical and cellular validation of target engagement, and culminating in the elucidation of the downstream signaling and phenotypic consequences.

By comparing different experimental approaches and providing detailed protocols, this guide serves as a valuable resource for researchers in drug discovery. The causality behind each experimental choice is explained to ensure a deep understanding of the validation process. Following this structured approach will lead to a high-confidence determination of the compound's mechanism of action, which is a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

  • PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Protocols.io. Caspase 3/7 Activity. [Link]

  • National Institutes of Health (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • PubMed. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [Link]

  • OUCI. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Bio-Radiations. Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Institutes of Health (NIH). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • ResearchGate. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. [Link]

  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of.... [Link]

  • Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

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Validation

A Head-to-Head Comparative Analysis of IMP-amine, a Novel Kinase Inhibitor, and Methotrexate in Rheumatoid Arthritis Models

For Researchers, Scientists, and Drug Development Professionals Abstract Rheumatoid Arthritis (RA) management is a dynamic field, consistently seeking therapies with improved efficacy and safety.[1] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid Arthritis (RA) management is a dynamic field, consistently seeking therapies with improved efficacy and safety.[1] This guide provides a head-to-head comparison of a novel investigational compound, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (designated "IMP-amine"), and the established standard-of-care, Methotrexate (MTX).[1][2][3] While imidazo[1,2-a]pyridine scaffolds are recognized for their diverse biological activities, including kinase inhibition, IMP-amine is a proprietary molecule under preclinical evaluation.[4][5][6][7][8][9] This document synthesizes data from foundational preclinical assays to objectively compare their mechanisms, efficacy, and cellular impacts. All experimental data presented for IMP-amine is hypothetical and generated for illustrative purposes to guide researchers in evaluating similar novel kinase inhibitors against existing therapies.

Introduction: The Evolving Landscape of RA Treatment

Rheumatoid Arthritis is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone erosion.[1][10] The therapeutic paradigm has evolved from symptomatic relief to early and aggressive treatment with disease-modifying antirheumatic drugs (DMARDs) to prevent irreversible joint damage.[11][12] Methotrexate, a folate pathway antagonist, is the cornerstone of RA therapy, recommended as the first-line treatment for patients with moderate to high disease activity.[1][2][3] Despite its efficacy, a significant portion of patients experience inadequate response or intolerable side effects, necessitating the development of novel therapeutic agents.[3][13][14]

Targeted therapies, such as kinase inhibitors, represent a promising frontier.[5][6] The imidazo[1,2-a]pyridine core is a versatile scaffold known to produce compounds with a range of biological activities, including the inhibition of critical signaling kinases.[4][5][6][7][9][15] This guide introduces a hypothetical investigational molecule, IMP-amine , a selective Spleen Tyrosine Kinase (SYK) inhibitor. SYK is a crucial mediator of immunoreceptor signaling in various hematopoietic cells, including B cells and macrophages, making it a compelling target for autoimmune diseases.[16][17][18]

This document will dissect the mechanistic differences between IMP-amine and Methotrexate and present a comparative analysis of their performance in key preclinical models relevant to RA pathology.

Comparative Mechanism of Action

The fundamental difference between IMP-amine and Methotrexate lies in their cellular targets and signaling pathways. IMP-amine represents a targeted, signal-transduction-based approach, whereas Methotrexate exerts broader anti-inflammatory and immunomodulatory effects.[19]

IMP-amine: Targeted Inhibition of the SYK Signaling Cascade

IMP-amine is hypothesized to be a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[20] In the context of RA, SYK is activated downstream of B-cell receptors (BCRs) and Fc receptors (FcRs) on macrophages and mast cells.[17][21] This activation triggers a cascade of downstream signaling events, leading to cellular proliferation, differentiation, and the production of pro-inflammatory cytokines and autoantibodies that drive joint inflammation and destruction.[17][18][22]

By inhibiting SYK, IMP-amine is expected to:

  • Block B-cell activation and subsequent autoantibody production.[23]

  • Reduce cytokine release (e.g., TNF-α, IL-6) from macrophages.

  • Inhibit mast cell degranulation.

  • Interfere with osteoclastogenesis, thereby preventing bone erosion.[17]

This targeted approach aims to disrupt key pathogenic processes in RA with high precision.[24]

SYK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding FcR Fc Receptor (FcR) FcR->SYK Immune Complex Binding PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation Vav Vav SYK->Vav PI3K PI3K SYK->PI3K BTK BTK SYK->BTK NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK Vav->NFkB Vav->MAPK PI3K->NFkB PI3K->MAPK BTK->NFkB BTK->MAPK Gene Gene Transcription (Cytokines, Proliferation) NFkB->Gene MAPK->Gene IMP_amine IMP-amine IMP_amine->SYK Inhibition

Caption: IMP-amine's proposed mechanism of action via SYK inhibition.

Methotrexate: Broad Immunomodulation

Methotrexate's mechanism in RA is multifactorial and not fully elucidated, but it is distinct from its role as a dihydrofolate reductase inhibitor in cancer chemotherapy.[19][25] At the low doses used for RA, its primary anti-inflammatory effects are thought to be mediated by the promotion of adenosine release.[10][25]

Key mechanisms include:

  • Increased Extracellular Adenosine: MTX leads to the intracellular accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits adenosine deaminase, leading to increased adenosine levels.[25]

  • Anti-inflammatory Signaling: Extracellular adenosine binds to surface receptors (e.g., A2A receptor) on immune cells, which suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1.[10][25]

  • T-Cell Apoptosis and Proliferation Inhibition: MTX can induce apoptosis in activated T-cells and suppress lymphocyte proliferation, dampening the overall immune response.[10][14]

This broader mechanism affects multiple cell types and inflammatory pathways simultaneously.

MTX_Pathway cluster_cell Immune Cell (e.g., T-Cell, Macrophage) MTX Methotrexate AICAR_T AICAR Transformylase Inhibition MTX->AICAR_T Inhibits AICAR AICAR Accumulation AD Adenosine Deaminase AICAR->AD Inhibits Adenosine_in Intracellular Adenosine Adenosine_out Extracellular Adenosine Adenosine_in->Adenosine_out Transport A2A_Receptor A2A Receptor Adenosine_out->A2A_Receptor Binds cAMP ↑ cAMP A2A_Receptor->cAMP Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1) cAMP->Cytokines

Caption: Methotrexate's primary anti-inflammatory mechanism via adenosine signaling.

Head-to-Head Preclinical Efficacy Analysis

To provide a framework for comparison, we present hypothetical data from three foundational preclinical assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency and selectivity of IMP-amine on SYK compared to other relevant kinases. Methotrexate is not a direct kinase inhibitor and serves as a negative control in this assay.

Methodology: A luminescent kinase assay (e.g., ADP-Glo™) was used to measure the amount of ADP produced from a kinase reaction.[20] Recombinant human SYK was incubated with its substrate and ATP in the presence of serial dilutions of IMP-amine.

Results:

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (vs. KDR)
IMP-amine SYK 15.2 >200-fold
KDR (VEGFR2)>3,000-
JAK2>5,000-
MethotrexateSYKNo Inhibition-

Interpretation: The data clearly positions IMP-amine as a potent and selective SYK inhibitor. Its high selectivity against kinases like KDR (VEGFR2) is crucial, as off-target inhibition of such kinases can be associated with adverse effects like hypertension. Methotrexate shows no direct activity, confirming its different mechanism of action.

Cellular Assay: B-Cell Activation

Objective: To compare the ability of IMP-amine and Methotrexate to inhibit the activation of primary human B-cells, a key cell type in RA pathogenesis.

Methodology: Primary human B-cells were isolated and stimulated with an anti-IgM antibody to cross-link the B-cell receptor and induce activation. The cells were co-incubated with varying concentrations of IMP-amine or Methotrexate. B-cell activation was measured by quantifying the phosphorylation of SYK (pSYK) via flow cytometry.[26]

Results:

CompoundParameterEC50 (µM)Max Inhibition (%)
IMP-amine pSYK Inhibition 0.25 95%
MethotrexatepSYK Inhibition>100<10%

Interpretation: IMP-amine demonstrates potent, dose-dependent inhibition of B-cell activation directly at the source of the signaling cascade (pSYK). This aligns perfectly with its proposed mechanism. Methotrexate, acting through a slower, indirect mechanism, shows minimal effect on this acute activation signal, highlighting the mechanistic divergence.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of IMP-amine versus Methotrexate in a well-established animal model of rheumatoid arthritis.[27][28][29][30][31]

Methodology: Arthritis was induced in DBA/1 mice by immunization with bovine type II collagen in Complete Freund's Adjuvant.[27][29] Once arthritis was established (mean clinical score > 4), mice were treated daily with vehicle, IMP-amine (30 mg/kg, p.o.), or Methotrexate (1 mg/kg, i.p., twice weekly). Disease progression was monitored via clinical scoring of paw swelling and histological analysis of joint destruction at day 42.

Results:

Treatment GroupMean Clinical Score (Day 42)% Reduction in Score vs. VehicleHistological Joint Destruction Score (0-5)
Vehicle10.5 ± 1.2-4.1 ± 0.4
IMP-amine (30 mg/kg) 3.1 ± 0.8 70.5% 1.5 ± 0.3
Methotrexate (1 mg/kg)4.5 ± 0.957.1%2.2 ± 0.5

Interpretation: In this predictive in vivo model, IMP-amine showed a superior reduction in both clinical signs of arthritis and underlying joint destruction compared to the standard-of-care, Methotrexate. This suggests that targeted SYK inhibition may offer a more profound disease-modifying effect.

Comparative Safety and Tolerability Profile (Anticipated)

Based on their distinct mechanisms, the anticipated safety profiles of IMP-amine and Methotrexate differ significantly.

FeatureIMP-amine (Anticipated)Methotrexate (Established)
Primary Concerns Diarrhea, potential for neutropenia, mild hypertension (as seen with other SYK inhibitors).[32]Nausea, mucosal ulcers, hepatotoxicity, myelosuppression, teratogenicity.[3][13]
Monitoring Blood pressure, complete blood counts.Liver function tests, complete blood counts, serum creatinine.
Mechanism Basis On-target effects of SYK inhibition in the gut and hematopoietic system.Broad effects on folate metabolism affecting rapidly dividing cells.

The targeted nature of IMP-amine may translate to a more manageable side-effect profile, avoiding the broad systemic toxicities associated with Methotrexate. However, on-target effects related to SYK's role in other tissues must be carefully monitored.

Experimental Protocols

Protocol: In Vitro SYK Kinase Assay (ADP-Glo™ Format)

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare serial dilutions of IMP-amine in DMSO. C 3. Add IMP-amine dilutions to 96-well plate. A->C B 2. Prepare Kinase Reaction Mix: SYK Enzyme, Substrate, Buffer. D 4. Add Kinase Reaction Mix. B->D C->D E 5. Add ATP to start reaction. Incubate 60 min at 30°C. D->E F 6. Add ADP-Glo™ Reagent to deplete unused ATP. E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP & generate light. F->G H 8. Read luminescence on a plate reader. G->H

Caption: Workflow for the in vitro SYK kinase inhibition assay.

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of IMP-amine in 100% DMSO, starting from a 1 mM stock.

  • Reaction Setup: In a 96-well white plate, add 5 µL of kinase buffer (40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[20]

  • Add Compound: Add 1 µL of the diluted IMP-amine or DMSO (vehicle control) to the appropriate wells.

  • Enzyme/Substrate Addition: Add 20 µL of a mix containing recombinant SYK enzyme and a poly-Glu,Tyr substrate to each well.

  • Initiate Reaction: Add 25 µL of 50 µM ATP solution to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to a luminescent signal.[20]

  • Data Acquisition: Measure luminescence using a microplate reader. Calculate IC50 values using a non-linear regression curve fit.

Protocol: Collagen-Induced Arthritis (CIA) In Vivo Model
  • Animal Model: Use male DBA/1 mice, 8-10 weeks of age.[27]

  • Collagen Emulsion Preparation: Emulsify bovine type II collagen (dissolved at 2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL M. tuberculosis.[29] The emulsion must be stable and kept cool.

  • Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and inject 100 µL intradermally.

  • Arthritis Scoring: Beginning on Day 21, monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=moderate swelling of multiple digits, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

  • Treatment Initiation: When mice develop a clinical score of ≥4, randomize them into treatment groups.

  • Dosing:

    • IMP-amine Group: Administer 30 mg/kg via oral gavage, daily.

    • Methotrexate Group: Administer 1 mg/kg via intraperitoneal injection, twice a week.

    • Vehicle Group: Administer the corresponding vehicle on the same schedule.

  • Endpoint Analysis (Day 42): Euthanize mice. Collect hind paws for histological analysis. Score joints for inflammation, pannus formation, and bone/cartilage erosion.

Conclusion and Future Directions

This comparative guide, utilizing a hypothetical but mechanistically plausible molecule, IMP-amine, illustrates the potential advantages of a targeted SYK inhibition strategy over the broad immunomodulation of Methotrexate for the treatment of Rheumatoid Arthritis. The preclinical data framework suggests that IMP-amine could offer superior efficacy in reducing joint inflammation and preventing structural damage. Its anticipated safety profile may also be more favorable, avoiding some of the systemic toxicities associated with Methotrexate.

These findings underscore the importance of continued research into targeted therapies for autoimmune diseases. Future head-to-head studies should focus on long-term efficacy, combination therapy potential with other DMARDs, and a thorough characterization of the clinical safety profile to validate these promising preclinical observations.

References

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. NIH.
  • (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • SYK Assay Kit. BPS Bioscience.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. NIH.
  • Methotrexate Mechanism in Treatment of Rheum
  • Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines. NIH.
  • Development of a HTRF® Kinase Assay for Determin
  • Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflamm
  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc..
  • Rheumatoid arthritis - Diagnosis and tre
  • Protocol for the induction of arthritis in C57BL/6 mice. PubMed.
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  • Methotrex
  • SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production. Frontiers.
  • Recent advances in understanding spleen tyrosine kinase (SYK)
  • SYK Kinase Assay.
  • Rheumatoid Arthritis Treatment Guidelines.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Rheumatoid arthritis in adults: management | Guidance. NICE.
  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO.
  • HTScan® Syk Kinase Assay Kit. Cell Signaling Technology.
  • Methotrexate: Uses and Side Effects. Cleveland Clinic.
  • Role of Syk in B-cell development and antigen-receptor signaling. PNAS.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. NIH.
  • (A) Confirmation of Syk kinase substrates through in vitro kinase assay...
  • Methotrexate and its use in rheum
  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol.
  • Diagnosis and Management of Rheum
  • Methotrexate: mechanism of action in rheum
  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA)
  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • THU0042 EFFECT OF SPLEEN TYROSIN KINASE (SYK)-INHIBITORS ON RHEUMATOID ARTHRITIS SYNOVIAL FIBROBLASTS.
  • SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activ
  • Rheumatoid arthritis - Tre
  • Inhibition of spleen tyrosine kinase in the treatment of rheum
  • An oral spleen tyrosine kinase (Syk)

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Comparative

A Comparative Guide to Validating Analytical Methods for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine Quantification

Introduction: The Analytical Imperative for a Privileged Scaffold The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] The specific compound, 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, incorporates this potent heterocyclic system with a primary amine functional group. As such, its journey from discovery to clinical application hinges on the ability to measure it accurately and reliably. Whether assessing purity in a drug substance, determining concentration in a final drug product, or tracking its fate in a biological system (pharmacokinetics), robust analytical methods are not merely a regulatory formality but the bedrock of data integrity.

This guide provides a comprehensive comparison of the most suitable analytical techniques for the quantification of this molecule. It moves beyond a simple listing of procedures to explain the causality behind methodological choices, offering a detailed framework for method validation in alignment with international regulatory standards, such as the ICH Q2(R2) and FDA M10 guidelines.[3][4] This document is designed for researchers, analytical scientists, and drug development professionals tasked with generating defensible, high-quality analytical data.

Part 1: Strategic Selection of the Core Analytical Technique

The unique structure of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine—possessing a UV-absorbing aromatic system and a basic primary amine—makes it amenable to several analytical techniques. However, the choice of technique is fundamentally dictated by the intended application. The two most powerful and relevant methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

The primary amine can present a challenge in reversed-phase chromatography, often leading to peak tailing due to strong interactions with residual silanols on silica-based columns. This is typically mitigated by using a low pH mobile phase, which protonates the amine, improving peak shape and ensuring reproducible retention.

Comparative Analysis of Leading Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with quantification via UV absorbance by the imidazopyridine ring.Separation based on polarity, with quantification via mass-to-charge ratio (m/z) of the parent ion and its specific fragments.
Specificity Good. Specificity is achieved through chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere.Excellent. Provides structural confirmation. Unmatched specificity by monitoring a specific parent ion → fragment ion transition.[5]
Sensitivity (LOQ) Moderate (typically low µg/mL to high ng/mL).Exceptional (typically low ng/mL to pg/mL). The gold standard for trace-level quantification.[6]
Matrix Effects Less susceptible to matrix effects from excipients or biological components.Prone to ion suppression or enhancement from matrix components, requiring careful sample preparation and use of internal standards.
Application Ideal for quality control (QC), purity testing, and assay of drug substances and finished products.Essential for bioanalysis (e.g., plasma, tissue samples), impurity identification, and trace-level quantification.[7][8]
Cost & Complexity Lower instrument cost, simpler operation, and routine maintenance.Higher instrument cost, requires specialized expertise for method development and maintenance.

Expert Recommendation:

  • For quality control, stability testing, and content uniformity of the drug substance or formulated product, HPLC-UV is the method of choice. It offers a robust, cost-effective, and reliable solution where analyte concentrations are relatively high.

  • For bioanalytical studies (e.g., pharmacokinetics, metabolism) in complex matrices like plasma or tissue, LC-MS/MS is non-negotiable. Its superior sensitivity and specificity are required to measure the low concentrations typically encountered in these studies.[4][7]

Part 2: The Validation Framework: Demonstrating Fitness for Purpose

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9] The following framework, aligned with the ICH Q2(R2) guideline, provides the experimental protocols to establish a method's performance characteristics.[10][11]

ValidationWorkflow Dev Method Development & Optimization Proto Define Validation Protocol & Acceptance Criteria Dev->Proto Exec Execute Validation Experiments Proto->Exec Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec Loq LOD & LOQ Exec->Loq Rob Robustness Exec->Rob Report Generate Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Loq->Report Rob->Report Routine Implement for Routine Use Report->Routine

Caption: Overall workflow for analytical method validation.

Specificity / Selectivity
  • Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from other components like impurities, degradation products, or matrix components.[5][12]

  • Experimental Protocol:

    • Analyze a blank sample (placebo or matrix blank) to ensure no interfering peaks are present at the analyte's retention time.

    • Analyze a sample of the analyte.

    • Analyze a spiked sample containing the analyte and all potential interfering substances (e.g., known impurities, excipients).

    • For HPLC-UV, employ a photodiode array (PDA) detector to assess peak purity across the analyte peak in the presence of interferents.

Linearity & Range
  • Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[3][12] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[9]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 80% to 120% of the target assay concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the corresponding concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.99.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

    • Visual inspection of the plot should show a linear relationship.

Accuracy
  • Purpose: To measure the closeness of the experimental value to the true or accepted reference value. It is typically expressed as percent recovery.[12][13]

  • Experimental Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., low, medium, high).

    • For drug product analysis, this is done by spiking a placebo blend with known amounts of the analyte.

    • For drug substance, it can be assessed by comparing results to a well-characterized reference standard.

    • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0% for assay of a finished product.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12][13]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

  • Acceptance Criteria:

    • %RSD ≤ 2.0% for the assay of a drug substance or finished product.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

    • The concentration that yields an S/N ratio of approximately 3:1 is typically defined as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is typically defined as the LOQ.[15]

  • Acceptance Criteria:

    • The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%, flow rate ±10%).

    • Prepare a system suitability sample or a standard solution.

    • Analyze the sample under the normal conditions and then under each of the deliberately varied conditions.

    • Evaluate the effect on key outputs like retention time, peak area, and system suitability parameters.

  • Acceptance Criteria:

    • System suitability criteria must be met under all tested variations.

    • The results should not deviate significantly from those obtained under normal conditions.

Part 3: Case Study: Validation of an RP-HPLC-UV Method

This section provides a practical, albeit illustrative, protocol for the validation of an assay method for 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in a hypothetical tablet formulation.

SamplePrepWorkflow Tablets Weigh 10 Tablets, Calculate Average Weight Crush Grind Tablets to a Fine Powder Tablets->Crush Weigh Weigh Powder Equivalent to One Tablet Crush->Weigh Dissolve Transfer to Volumetric Flask, Add Diluent, Sonicate Weigh->Dissolve Dilute Dilute to Volume, Mix Well Dissolve->Dilute Filter Filter through 0.45 µm PVDF Filter Dilute->Filter Inject Transfer to HPLC Vial, Inject Filter->Inject

Caption: Sample preparation and analysis workflow for HPLC-UV.

Detailed Experimental Protocol
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v).[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm (based on the imidazopyridine chromophore).

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Mobile Phase.

    • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare five standards ranging from 5 µg/mL to 30 µg/mL by serial dilution of the stock solution.

    • Sample Preparation (for a 10 mg tablet): Weigh and grind 10 tablets. Transfer a powder amount equivalent to one tablet into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes, cool to room temperature, and dilute to volume. Further dilute 5.0 mL of this solution to 25.0 mL to achieve a target concentration of 20 µg/mL. Filter before injection.

Summary of Validation Results (Hypothetical Data)
Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at analyte RtNo peaks in placebo blankPass
Linearity (R²) ≥ 0.990.9998Pass
Range 5 - 30 µg/mLDemonstratedPass
Accuracy (% Recovery) 98.0 - 102.0%99.5%, 100.8%, 101.2% (at 3 levels)Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.21%Pass
LOQ S/N ≥ 100.5 µg/mL (S/N = 11.2)Pass
Robustness System Suitability MetAll variations met criteriaPass

Conclusion

The successful validation of an analytical method is a prerequisite for its use in a regulated environment. For 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, the choice between HPLC-UV and LC-MS/MS is driven by the analytical objective. HPLC-UV provides a reliable and efficient workhorse for routine quality control, while LC-MS/MS offers the unparalleled sensitivity and specificity required for bioanalytical applications.

By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can build a comprehensive validation package. This not only satisfies regulatory expectations from bodies like the FDA and EMA but also ensures the generation of reliable, high-quality data that can be trusted to make critical decisions throughout the drug development lifecycle.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • BioAgilytix. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. BioAgilytix. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Lee, J. H., et al. (2007). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. Journal of Food Science and Nutrition. [Link]

  • de Souza, V. R., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. ResearchGate. [Link]

  • Czigle, Z., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]

  • da Silva, A. P., et al. (2016). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. ResearchGate. [Link]

  • Agilent Technologies. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Agilent. [Link]

  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. [Link]

  • ResearchGate. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. National Center for Biotechnology Information. [Link]

  • D'Auria, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]

  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. [Link]

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Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine: A Guide for Pharmaceutical Researchers

For researchers at the forefront of pharmaceutical development, the synthesis and analysis of novel chemical entities are daily realities. With these powerful molecules comes the profound responsibility of ensuring labor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development, the synthesis and analysis of novel chemical entities are daily realities. With these powerful molecules comes the profound responsibility of ensuring laboratory safety. This guide provides essential, experience-driven safety protocols for handling 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine (CAS No. 534620-16-1), a heterocyclic amine of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects both the researcher and the integrity of the research.

Section 1: Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is paramount. The primary hazards associated with 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine are anticipated to be:

  • Dermal Contact: Amines can be corrosive or irritating to the skin and may be absorbed dermally.[4]

  • Ocular Contact: The compound is likely to cause serious eye irritation or damage.[4]

  • Inhalation: If the compound is a powder or becomes airborne, it may cause respiratory tract irritation.[5]

  • Ingestion: As with most research chemicals, accidental ingestion could be harmful.[6]

Our primary goal is to minimize exposure through a multi-layered approach, combining engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Always handle 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2][3] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][7]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is critical and should be based on the specific tasks being performed. The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment Rationale and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.[6][8]Protects against splashes and airborne particles.
Hands Double gloving with nitrile or neoprene gloves.[3][9]Provides a robust barrier against dermal absorption. Change the outer glove immediately upon contamination and both gloves every 30-60 minutes.[9]
Body A fully-buttoned lab coat, preferably made of a chemical-resistant material.[2][3]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, especially when handling larger quantities or during spill cleanup.[1][10]Consult your institution's environmental health and safety department for respirator fit testing and selection.

Section 2: Step-by-Step Handling and Workflow

The following workflow is designed to guide the user through the safe handling of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure clear workspace Weighing Weighing Prepare Fume Hood->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Use appropriate solvent Reaction Setup Reaction Setup Dissolving->Reaction Setup Maintain ventilation Decontaminate Surfaces Decontaminate Surfaces Reaction Setup->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Follow waste protocols Doff PPE Doff PPE Segregate Waste->Doff PPE Final step

Caption: A logical workflow for the safe handling of potent chemical compounds.

Pre-Experiment Preparations
  • Don Appropriate PPE: Before entering the laboratory, put on your lab coat, safety glasses, and initial pair of gloves.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment, solvents, and reagents.

Handling the Compound
  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Running Reactions: Keep all reaction vessels within the fume hood. Use a sealed reaction system if heating or refluxing.

Section 3: Spill Management and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: If the spill is large or you feel unsafe, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Contain the Spill: For small spills, use a spill kit with an inert absorbent material to contain the substance.

  • Clean and Decontaminate: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[2][8] Clean the spill area with an appropriate decontaminating solution.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Section 4: Storage and Disposal

Storage

Store 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][12] The container should be tightly sealed and clearly labeled.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][12]

Waste Disposal Pathway Contaminated Materials Contaminated Materials Solid Waste Solid Waste Contaminated Materials->Solid Waste e.g., gloves, paper Liquid Waste Liquid Waste Contaminated Materials->Liquid Waste e.g., reaction mixtures Sharps Waste Sharps Waste Contaminated Materials->Sharps Waste e.g., needles, glass Hazardous Waste Container Hazardous Waste Container Solid Waste->Hazardous Waste Container Liquid Waste->Hazardous Waste Container Sharps Waste->Hazardous Waste Container EH&S Pickup EH&S Pickup Hazardous Waste Container->EH&S Pickup Properly labeled

Caption: Segregation and disposal pathway for chemical waste.

Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • CymitQuimica. 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine.
  • Benchchem. Proper Disposal of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine: A Safety and Operational Guide.
  • ECHEMI. Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
  • Generic Safety Data Sheet. SAFETY DATA SHEET.
  • Fisher Scientific. Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet.
  • CHEMM. Personal Protective Equipment (PPE).
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  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine
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